4-(2-Ethoxyphenoxy)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFRRUDIUKVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639919 | |
| Record name | 4-(2-Ethoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420137-19-5 | |
| Record name | 4-(2-Ethoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Ethoxyphenoxy)piperidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(2-Ethoxyphenoxy)piperidine: Pathways, Mechanisms, and Practical Considerations
Introduction
This compound is a heterocyclic compound featuring a piperidine ring linked to an ethoxy-substituted phenyl group via an ether bond. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. Piperidine derivatives are ubiquitous in pharmaceuticals, and the specific substitution pattern of this compound makes it a valuable scaffold for exploring new chemical entities. For instance, related structures have been investigated for potential antidepressant activity, highlighting the therapeutic relevance of this molecular framework[1].
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, the rationale for experimental choices, and field-proven insights into process optimization. We will dissect three major synthetic strategies: the classical Williamson Ether Synthesis, the versatile Mitsunobu Reaction, and modern Palladium-Catalyzed C-O Cross-Coupling reactions. Each section is designed to be a self-validating system, offering detailed protocols, mechanistic discussions, and comparative analyses to empower researchers to select and execute the optimal synthesis for their specific objectives.
Part 1: Retrosynthetic Analysis
A logical first step in designing a synthesis is to perform a retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the ether linkage (C-O bond), which reveals two primary synthetic routes.
Caption: Retrosynthetic analysis of this compound.
This analysis identifies two sets of key starting materials:
-
Route A: N-Protected 4-hydroxypiperidine and a 2-ethoxyphenyl derivative with a suitable leaving group. This route is typical for Williamson ether synthesis or Buchwald-Hartwig coupling.
-
Route B: 2-Ethoxyphenol and an N-protected 4-hydroxypiperidine (activated for nucleophilic attack). This route is characteristic of the Mitsunobu reaction.
The piperidine nitrogen must be protected (e.g., with a Boc or Cbz group) during these reactions to prevent its competing nucleophilicity, which could lead to undesired N-arylation or N-alkylation side products.
Part 2: Primary Synthetic Pathways
Pathway A: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and time-honored method for forming ether linkages via an S_N2 reaction between an alkoxide and an alkyl halide.[2][3] In the context of our target molecule, this involves the deprotonation of N-protected 4-hydroxypiperidine to form a potent nucleophile that subsequently displaces a halide from a 2-ethoxyphenyl precursor.
Mechanism and Rationale The reaction proceeds in two main steps. First, a strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine. The choice of NaH is critical; it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward. The second step is the nucleophilic attack of this alkoxide on an electrophilic carbon of a 2-ethoxyphenyl derivative, such as 1-bromo-2-ethoxybenzene. As an S_N2 reaction, it is most efficient with primary or secondary halides.[3]
Experimental Protocol A representative protocol adapted from a similar synthesis is provided below.[4]
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.
-
Nucleophilic Substitution: Cool the mixture back to 0 °C and add a solution of 1-bromo-2-ethoxybenzene (1.1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight or heat gently (e.g., 60-80 °C) to drive the reaction to completion. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: The resulting N-Boc-4-(2-ethoxyphenoxy)piperidine can be deprotected by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final product.
Causality and Optimization
-
Base Selection: NaH is preferred over bases like NaOH or KOH because it is non-nucleophilic and the reaction is irreversible. The use of alkoxides like NaOtBu could lead to transetherification side products.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to solvate the alkoxide without protonating it.
-
N-Protection: The Boc group is an excellent choice as it is stable to the basic conditions of the reaction and can be removed under mild acidic conditions to which the ether linkage is stable.
| Parameter | Condition | Rationale | Potential Issues |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; drives reaction forward. | Pyrophoric; requires careful handling under inert gas. |
| Solvent | Anhydrous DMF/THF | Polar aprotic, dissolves reactants. | Must be rigorously dried to prevent quenching of NaH. |
| Temperature | 0 °C to RT/Heat | Controls reaction rate and minimizes side reactions. | Higher temperatures may promote elimination side reactions. |
| Yield | 60-80% (typical) | Dependent on substrate purity and reaction conditions. | Incomplete reaction; side product formation. |
Pathway B: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds by converting a primary or secondary alcohol into a good leaving group in situ.[5][6] It is particularly valued for its ability to proceed with a clean inversion of stereochemistry at the alcohol carbon, a feature of its S_N2 mechanism.[7] For this synthesis, 2-ethoxyphenol acts as the nucleophile and N-Boc-4-hydroxypiperidine is the alcohol component.
Mechanism and Rationale The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[8] This intermediate deprotonates the acidic 2-ethoxyphenol. The resulting phenoxide then attacks the phosphorus atom of the adduct formed between the betaine and N-Boc-4-hydroxypiperidine. This generates an oxyphosphonium ion, which is an excellent leaving group. The final step is the intramolecular S_N2 displacement of triphenylphosphine oxide (TPPO) by the phenoxide, forming the desired ether with inversion of configuration.
Caption: Simplified workflow of the Mitsunobu reaction.
Experimental Protocol
-
Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 2-ethoxyphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution. The appearance of a milky white precipitate (TPPO) is often an indicator of reaction progress.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and the main byproduct, triphenylphosphine oxide (TPPO).
-
Purification: Purify the crude material by flash column chromatography. Separating the product from TPPO can be challenging. Trituration with a solvent like diethyl ether, in which TPPO has low solubility, can facilitate its removal.
-
Deprotection: Remove the Boc group as described in the Williamson synthesis protocol.
Causality and Optimization
-
Reagent Order: The standard order of addition (dissolving alcohol, nucleophile, and phosphine before adding the azodicarboxylate) is usually effective.[8] For less reactive substrates, pre-forming the betaine by mixing PPh₃ and DIAD before adding the alcohol and nucleophile can sometimes improve yields.
-
Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[5] 2-Ethoxyphenol is sufficiently acidic for this reaction.
-
Byproduct Removal: The stoichiometric formation of TPPO is the main drawback. Using polymer-supported triphenylphosphine can simplify purification, as the byproduct can be removed by filtration.[8]
| Parameter | Condition | Rationale | Potential Issues |
| Reagents | PPh₃, DIAD/DEAD | Activates the alcohol for S_N2 displacement. | DIAD/DEAD are hazardous; TPPO byproduct complicates purification. |
| Solvent | Anhydrous THF | Good solubility for reactants and intermediates. | Must be anhydrous. |
| Temperature | 0 °C to RT | Mitigates the exothermic initial reaction. | Side reactions can occur if the temperature is not controlled. |
| Yield | 70-90% (typical) | Generally high-yielding and reliable. | Purification can be difficult and lower the isolated yield. |
Pathway C: Palladium-Catalyzed C-O Cross-Coupling
Modern synthetic chemistry offers powerful tools like the Buchwald-Hartwig amination, which has been extended to C-O bond formation.[10] This palladium-catalyzed cross-coupling reaction provides a highly versatile and functional-group-tolerant method for synthesizing aryl ethers.[11]
Mechanism and Rationale The catalytic cycle involves a Pd(0) species, which is the active catalyst.[12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of 1-bromo-2-ethoxybenzene to form a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The alcohol (N-Boc-4-hydroxypiperidine) coordinates to the palladium center, and a strong, non-nucleophilic base (e.g., NaOtBu) deprotonates it to form a palladium alkoxide intermediate.
-
Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the product and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is paramount for the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) accelerate the rate-limiting reductive elimination step and stabilize the catalytically active species.[13]
Experimental Protocol (Conceptual)
-
Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).
-
Reactant Addition: Add anhydrous toluene, followed by N-Boc-4-hydroxypiperidine (1.2 eq.) and 1-bromo-2-ethoxybenzene (1.0 eq.).
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Workup: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate.
-
Purification & Deprotection: Purify by column chromatography, followed by Boc deprotection.
| Parameter | Condition | Rationale | Potential Issues |
| Catalyst System | Pd Source + Phosphine Ligand | Enables the C-O bond formation catalytic cycle. | Air-sensitive; can be expensive. |
| Base | NaOtBu, LHMDS | Promotes the formation of the Pd-alkoxide. | Base-sensitive functional groups may not be tolerated. |
| Solvent | Anhydrous Toluene/Dioxane | High-boiling aprotic solvent. | Must be deoxygenated and anhydrous. |
| Yield | 75-95% (typical) | High efficiency and broad substrate scope. | Catalyst poisoning; ligand screening may be required. |
Part 3: Comparative Analysis and Conclusion
The optimal synthetic pathway depends on the specific requirements of the laboratory, including scale, cost, available equipment, and desired purity.
Caption: Comparison of synthetic workflows.
Comparative Table of Synthetic Pathways
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Pd-Catalyzed C-O Coupling |
| Pros | Cost-effective reagents, simple procedure. | Mild conditions, high yields, predictable stereochemistry. | Excellent functional group tolerance, broad scope, high yields. |
| Cons | Requires strong base, sensitive to moisture. | Stoichiometric byproducts (TPPO), hazardous reagents (DEAD/DIAD). | Expensive catalysts/ligands, requires inert atmosphere. |
| Scalability | Good | Moderate (due to byproduct removal). | Good, but cost can be a factor. |
| Key Challenge | Ensuring anhydrous conditions. | Purification from triphenylphosphine oxide. | Catalyst/ligand screening and optimization. |
| Best For | Large-scale synthesis with simple substrates. | Stereospecific synthesis, acid-sensitive substrates. | Complex molecules with diverse functional groups. |
The synthesis of this compound can be successfully achieved through several reliable methods. The Williamson Ether Synthesis stands out for its simplicity and cost-effectiveness, making it a strong candidate for large-scale production. The Mitsunobu Reaction offers a milder alternative that proceeds with excellent stereocontrol, which would be critical if chiral centers were involved. Finally, Palladium-Catalyzed C-O Cross-Coupling represents the state-of-the-art, providing the highest degree of flexibility and functional group tolerance, making it ideal for the synthesis of complex analogues in a drug discovery setting. The choice of method should be guided by a careful evaluation of project-specific factors, including cost, scale, and the chemical complexity of the substrates.
References
-
PrepChem.com. Synthesis of 4-(2-methoxyethoxy)piperidine. Available from: [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. (2019). Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20364487, 4-(2-Ethoxyphenyl)piperidine. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Reddit. Can Someone please give me right mechanism of this reaction. (2021). Available from: [Link]
-
Chemeurope.com. Mitsunobu reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
PubChemLite. This compound (C13H19NO2). Available from: [Link]
-
Balsamo, A., et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 1987, 30(1), 222-225. Available from: [Link]
-
Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2011, 7, 1146-1150. Available from: [Link]
-
ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2020). Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
Sources
- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu_reaction [chemeurope.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
physicochemical properties of 4-(2-Ethoxyphenoxy)piperidine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Ethoxyphenoxy)piperidine
Introduction: A Framework for Drug Discovery
In the landscape of modern medicinal chemistry, molecular scaffolds serve as the foundational architecture for novel therapeutic agents. This compound is one such scaffold, integrating the structurally significant piperidine ring—a ubiquitous feature in numerous approved drugs—with a substituted phenoxy ether linkage. This combination presents a compelling starting point for developing candidates targeting a range of biological systems.
However, the journey from a promising chemical structure to a viable drug candidate is governed by a set of fundamental physical and chemical laws. The physicochemical properties of a molecule are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its ultimate efficacy and safety. Properties such as lipophilicity, aqueous solubility, and ionization state (pKa) are not mere data points; they are critical predictors of a compound's behavior in a biological environment.[1][2]
This technical guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known and predicted data but also field-proven, detailed protocols for the experimental determination of its most critical parameters. By explaining the causality behind experimental choices, we aim to equip scientists with the knowledge to generate robust and reliable data, thereby accelerating the drug development process.
Core Physicochemical Profile of this compound
The molecule's structure forms the basis of its chemical personality. The presence of a basic piperidine nitrogen, a flexible ether linkage, and an aromatic ring system creates a nuanced profile that balances hydrophilicity and lipophilicity.
Chemical Structure:
(Simplified 2D representation)
A summary of the key structural and predicted physicochemical properties is presented below. It is crucial to note that while computational models provide valuable initial estimates, they must be validated by empirical data for progression in a drug discovery pipeline.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source & Notes |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 420137-19-5 | [3] |
| Molecular Formula | C₁₃H₁₉NO₂ | [3][4] |
| Molecular Weight | 221.30 g/mol | [3] |
| SMILES | CCOC1=CC=CC=C1OC2CCNCC2 | [3][4] |
| InChIKey | IPOFRRUDIUKVAL-UHFFFAOYSA-N | [3][4] |
| Predicted XlogP | 2.2 | [4] (Computational Prediction) |
| Monoisotopic Mass | 221.14159 Da | [4] |
| Predicted [M+H]⁺ m/z | 222.14887 | [4] (Predicted for Mass Spectrometry) |
| Predicted [M+Na]⁺ m/z | 244.13081 |[4] (Predicted for Mass Spectrometry) |
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting membrane permeability and, consequently, oral absorption. The partition coefficient (logP) is the industry-standard measure of this property. The predicted XlogP for this compound is 2.2[4]. This value resides in the "rule-of-five" sweet spot (logP < 5), suggesting a favorable balance between aqueous solubility and lipid membrane permeability, which is essential for oral bioavailability. A value in this range indicates the compound is sufficiently lipophilic to cross the gut wall but not so lipophilic as to become trapped in fat tissues or suffer from poor aqueous solubility.
Ionization State (pKa)
The pKa, or acid dissociation constant, dictates the charge state of a molecule at a given pH.[1] The piperidine moiety contains a secondary amine, which is a basic functional group. This group will accept a proton to become a positively charged cation. While an experimental pKa is not available in the public domain, piperidine itself has a pKa of approximately 11.2. The substitution on the ring will modulate this value, but it is almost certain that at physiological pH (e.g., blood pH ≈ 7.4), the piperidine nitrogen will be predominantly protonated (>99.9%). This ionization is paramount, as it dramatically increases the molecule's affinity for water, thereby enhancing its aqueous solubility. Understanding the precise pKa is essential for developing formulations and predicting its behavior in different compartments of the body, such as the stomach (low pH) versus the intestine (higher pH).[5][6]
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution.[2] Poor solubility can severely limit oral bioavailability and complicate in vitro assay interpretation.[7] For ionizable compounds like this compound, solubility is intrinsically linked to pH. Due to the basic nature of the piperidine nitrogen, the compound is expected to exhibit significantly higher solubility at acidic to neutral pH where it exists as the charged, protonated form.
In drug discovery, two types of solubility are routinely measured:
-
Kinetic Solubility: Measured early in discovery, this assesses the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[8] It is a high-throughput method used for ranking compounds but can sometimes overestimate true solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a saturated solution.[7][8] It is considered the "gold standard" and is critical for late-stage lead optimization and pre-formulation studies.[9]
Given the absence of public data, experimental determination of thermodynamic solubility is a mandatory step for advancing this compound.
Experimental Determination Protocols
The following sections provide robust, step-by-step protocols for determining the critical physicochemical parameters of this compound. These methods are designed to be self-validating and reflect industry best practices.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
Principle: The shake-flask method is the definitive technique for measuring thermodynamic solubility.[9] It involves creating a saturated solution by agitating an excess of the solid compound in a specific buffer until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV.
Methodology:
-
Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Filter the buffer through a 0.22 µm filter.
-
Compound Addition: Add an excess of solid this compound (approximately 1-2 mg) to a 1.5 mL glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.
-
Solvent Addition: Add 1.0 mL of the prepared pH 7.4 PBS to the vial.
-
Equilibration: Seal the vial and place it on a vial roller or shaker in a temperature-controlled environment (ambient, e.g., 25°C). Agitate for 24 hours.
-
Causality: A 24-hour incubation is chosen to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states, which is crucial for an accurate measurement.[10] Shorter times may only yield kinetic values.
-
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Causality: Centrifugation is a critical step to separate the saturated supernatant from the excess solid without disturbing the equilibrium.[9] Filtration can sometimes be used, but care must be taken to avoid compound adsorption to the filter membrane.
-
-
Sample Dilution: Carefully remove an aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound. The final solubility is reported in µg/mL or µM after correcting for the dilution factor.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol: Lipophilicity (logP) Determination via Shake-Flask Method
Principle: This classic method directly measures the partitioning of a compound between two immiscible liquids, n-octanol and water, which serve as surrogates for biological lipids and aqueous fluids, respectively.[11][12] The ratio of the concentrations at equilibrium provides the partition coefficient, P.
Methodology:
-
Solvent Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Causality: Pre-saturation of the solvents is essential for thermodynamic accuracy, as it prevents volume changes during the experiment due to mutual miscibility.[11]
-
-
Compound Stock Preparation: Prepare a stock solution of this compound in the water-saturated n-octanol.
-
Partitioning: In a glass vial, combine 2 mL of the water-saturated n-octanol stock solution with 2 mL of the n-octanol-saturated water.
-
Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3,000 rpm for 10 minutes) to ensure a clean separation of the aqueous and organic layers.
-
Sampling and Quantification: Carefully take an aliquot from both the top (n-octanol) and bottom (aqueous) layers. Measure the concentration of the compound in each phase ([C]oct and [C]aq) using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = [C]oct / [C]aq. The final result is expressed as its base-10 logarithm: logP = log₁₀(P).
Expected Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics can be predicted.
-
¹H NMR:
-
Aromatic Protons: Multiple signals expected in the ~6.8-7.2 ppm range.
-
Piperidine Protons: Complex multiplets expected between ~1.5-3.5 ppm. The proton at C4 attached to the oxygen will be shifted downfield (~4.0-4.5 ppm). A broad signal for the N-H proton will also be present.
-
Ethoxy Protons: A characteristic triplet (~1.4 ppm, 3H) for the -CH₃ group and a quartet (~4.1 ppm, 2H) for the -O-CH₂- group.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the ~110-160 ppm region. The carbons attached to oxygen (C-O) will be the most downfield.
-
Piperidine Carbons: Signals in the ~25-70 ppm range. The C4 carbon attached to oxygen will be the most downfield in this group.
-
Ethoxy Carbons: Signals for the -O-CH₂- (~64 ppm) and -CH₃ (~15 ppm) carbons.
-
-
Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 222.15[4]. The formation of a sodium adduct [M+Na]⁺ at m/z 244.13 is also common.
-
Infrared (IR) Spectroscopy:
-
C-O Stretch: Strong, characteristic bands for the aryl-ether and alkyl-ether linkages around 1250-1000 cm⁻¹.
-
C-H Stretch: Signals for aromatic C-H bonds just above 3000 cm⁻¹ and for aliphatic C-H bonds just below 3000 cm⁻¹.
-
N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹ for the secondary amine.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
Conclusion
This compound presents a promising chemical scaffold with a predicted physicochemical profile that is favorable for drug development. Its calculated lipophilicity falls within an optimal range for oral absorption, and its basic nature ensures significant pH-dependent aqueous solubility. However, these computational predictions are only the first step. This guide underscores the imperative of empirical validation. The detailed protocols provided for thermodynamic solubility and logP determination offer a clear path for generating the high-quality, reliable data necessary to make informed decisions in a drug discovery program. By rigorously characterizing its properties, researchers can fully unlock the therapeutic potential of this and related molecules.
References
-
Thermodynamic Solubility Assay - Evotec . Evotec. [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science . BioDuro-Sundia. [Link]
-
4-(2-Ethoxypropoxy)piperidine | C10H21NO2 | CID 14022394 - PubChem . National Center for Biotechnology Information. [Link]
-
4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487 - PubChem . National Center for Biotechnology Information. [Link]
-
This compound (C13H19NO2) - PubChemLite . PubChemLite. [Link]
-
4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665 - PubChem . National Center for Biotechnology Information. [Link]
-
Development of Methods for the Determination of pKa Values - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub . Encyclopedia.pub. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . Lund University. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH . National Center for Biotechnology Information. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications . American Chemical Society. [Link]
-
2-[4-(2-Piperidine)ethoxyphenyl]-3-phenylquinoxaline - Optional[13C NMR] - Chemical Shifts - SpectraBase . Wiley SpectraBase. [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm . AxisPharm. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina . University of Regina. [Link]
-
The correlation of the Log P values obtained by the shake flask method... - ResearchGate . ResearchGate. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . American Pharmaceutical Review. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . International Journal of Innovative Research and Scientific Studies. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE . Journal of Visualized Experiments. [Link]
-
Thermodynamic Solubility Assay - Domainex . Domainex. [Link]
-
Summary of solubility measurement protocols of each company before harmonization. - ResearchGate . ResearchGate. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal. [Link]
-
assessment of reverse - phase - ECETOC . ECETOC. [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI . MDPI. [Link]
-
(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate . ResearchGate. [Link]
-
4-[2-(4-ethoxyphenyl)ethyl]piperidine hydrochloride . AdooQ BioScience. [Link]
-
4-(4-chlorophenoxy)piperidine (C11H14ClNO) - PubChemLite . PubChemLite. [Link]
-
[PDF] The pKa Distribution of Drugs: Application to Drug Discovery | Semantic Scholar . Semantic Scholar. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]
Sources
- 1. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 6. researchgate.net [researchgate.net]
- 7. evotec.com [evotec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
An In-Depth Technical Guide to 4-(2-Ethoxyphenoxy)piperidine: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Strategic Value of the 4-Aryloxypiperidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets in a specific and high-affinity manner. The piperidine ring is one such scaffold, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal binding to complex protein targets.
This guide focuses on a specific, high-value derivative: 4-(2-Ethoxyphenoxy)piperidine (CAS Number: 420137-19-5). This molecule merges the foundational piperidine core with an aryloxy moiety, a combination known to be advantageous for modulating CNS targets. The introduction of an ether linkage at the 4-position and the specific ethoxy substitution on the phenyl ring creates a unique chemical entity with distinct physicochemical properties that can be exploited for novel drug discovery programs.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, analytical validation, and potential therapeutic applications of this compound, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is the bedrock of any successful research and development campaign. These parameters govern solubility, membrane permeability, and formulation characteristics. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 420137-19-5 | BOC Sciences[] |
| Molecular Formula | C₁₃H₁₉NO₂ | PubChemLite[4] |
| Molecular Weight | 221.30 g/mol | BOC Sciences[] |
| Monoisotopic Mass | 221.14159 Da | PubChemLite[4] |
| Boiling Point (Predicted) | 322.4 ± 32.0 °C at 760 mmHg | BOC Sciences[] |
| Density (Predicted) | 1.041 ± 0.06 g/cm³ | BOC Sciences[] |
| pKa (Predicted) | 9.74 ± 0.10 | ChemicalBook[5] |
| XLogP (Predicted) | 2.2 | PubChemLite[4] |
| Appearance | Solid | ChemicalBook[5] |
| Purity (HPLC) | 97.45% | Alfa Aesar[2] |
Strategic Synthesis: A Protocol for Reliable Production
The synthesis of 4-aryloxypiperidines can be approached through several established methodologies. For this compound, the most direct and industrially scalable approach is the Williamson ether synthesis . This classic Sₙ2 reaction provides a reliable method for forming the crucial aryl ether bond.[6][7][8][9] An alternative, particularly for sterically hindered substrates or when inversion of stereochemistry at the piperidine 4-position is desired, would be the Mitsunobu reaction .[10][11][12][13][14]
Given the commercial availability of the starting materials and the robustness of the reaction, the Williamson ether synthesis is the recommended protocol. The causality behind this choice rests on its operational simplicity, avoidance of expensive or highly toxic reagents (like the azodicarboxylates used in the Mitsunobu reaction), and the straightforward purification of the final product.
Proposed Synthetic Workflow: Williamson Ether Synthesis
Caption: Proposed Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity. Each step includes checkpoints and rationale.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
2-Ethoxyphenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Formation of the Sodium Phenoxide (Deprotonation)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethoxyphenol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Rationale: This exothermic reaction generates H₂ gas; slow addition is critical for safety and temperature control. The formation of the more nucleophilic phenoxide is essential for the subsequent Sₙ2 reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
Step 2: Nucleophilic Substitution (Ether Formation)
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the sodium phenoxide solution at room temperature. Note: While direct reaction with the hydroxyl group is possible, converting it to a better leaving group like a tosylate or mesylate first can improve reaction rates.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Step 3: Workup and Purification of the Protected Intermediate
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water to destroy any unreacted NaH.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (N-Boc-4-(2-ethoxyphenoxy)piperidine) by flash column chromatography on silica gel.
Step 4: N-Boc Deprotection
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or 4M HCl in Dioxane and stir at room temperature.
-
Monitor the deprotection by TLC (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
Step 5: Final Workup and Isolation
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid and liberate the free base.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.
Analytical Characterization: A Framework for Quality Control
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of a compound intended for research or development.
Analytical Workflow
Caption: A comprehensive analytical workflow for the validation of this compound.
Chromatographic Purity (HPLC)
Purity is the most critical parameter for a research compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for this assessment.
-
Verified Purity: A Certificate of Analysis for this compound reports a purity of 97.45% as determined by HPLC, confirming the viability of the synthetic route and providing a benchmark for quality control.[2]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 270 nm.
-
Rationale: This method provides excellent separation for moderately polar, basic compounds like this compound. The acidic modifier ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.[15][16][17]
Structural Verification (NMR and MS)
While no peer-reviewed spectra for this specific molecule are publicly available, we can predict the expected data based on its structure and established principles of spectroscopy. This serves as a reliable guide for researchers confirming the identity of their synthesized material.
Predicted ¹H NMR (400 MHz, CDCl₃): The chemical shifts (δ) are predicted based on analogous structures and standard chemical shift tables.[18][19][20]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.00 - 6.80 | m | 4H | Ar-H | Aromatic protons of the ethoxyphenoxy group. |
| ~ 4.40 | m | 1H | O-CH (piperidine C4) | Proton on the carbon bearing the ether oxygen. |
| ~ 4.10 | q | 2H | O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the methyl group. |
| ~ 3.20 | m | 2H | N-CH₂ (piperidine C2/C6, axial) | Axial protons adjacent to the nitrogen. |
| ~ 2.80 | m | 2H | N-CH₂ (piperidine C2/C6, equatorial) | Equatorial protons adjacent to the nitrogen. |
| ~ 2.00 | m | 2H | CH₂ (piperidine C3/C5, axial) | Axial protons on the piperidine ring. |
| ~ 1.80 | m | 2H | CH₂ (piperidine C3/C5, equatorial) | Equatorial protons on the piperidine ring. |
| ~ 1.45 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the methylene group. |
| ~ 1.60 | br s | 1H | NH | Piperidine amine proton, often broad and may exchange with D₂O. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148.5, ~147.5 | Ar-C -O | Aromatic carbons directly attached to oxygen atoms. |
| ~ 122.0, ~121.0, ~115.0, ~114.0 | Ar-C H | Aromatic carbons bearing a proton. |
| ~ 75.0 | O-C H (piperidine C4) | Piperidine carbon attached to the ether oxygen. |
| ~ 64.5 | O-C H₂-CH₃ | Methylene carbon of the ethoxy group. |
| ~ 43.0 | N-C H₂ (piperidine C2/C6) | Piperidine carbons adjacent to the nitrogen. |
| ~ 32.0 | C H₂ (piperidine C3/C5) | Remaining piperidine carbons. |
| ~ 15.0 | O-CH₂-C H₃ | Methyl carbon of the ethoxy group. |
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in positive mode is ideal due to the basic piperidine nitrogen.
-
Expected [M+H]⁺: 222.1489 (Calculated for C₁₃H₂₀NO₂⁺).
-
Predicted Fragmentation: The fragmentation pattern is dominated by cleavages related to the piperidine ring. Key fragmentation pathways would include α-cleavage adjacent to the nitrogen and cleavage of the C-O ether bond.[21][22][23]
Potential Biological Significance and Applications
While specific biological data for this compound is not extensively published, the broader class of 4-aryloxypiperidines and phenylpiperidines are well-established pharmacophores in CNS drug discovery.[1][2][24][25]
1. Dopamine Receptor Modulation: Many 4-substituted piperidines are potent ligands for dopamine receptors. For instance, 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (pridopidine) acts as a "dopaminergic stabilizer" for treating Huntington's disease.[26] The structural similarity suggests that this compound could serve as a valuable starting point for developing novel ligands for D₂, D₃, or D₄ receptors, which are implicated in schizophrenia, Parkinson's disease, and addiction.[27][28]
2. Opioid Receptor Activity: The 4-phenylpiperidine scaffold is the cornerstone of potent opioid analgesics like meperidine and fentanyl.[1][25] The phenoxy linkage in the target molecule could modulate interaction with opioid receptors (mu, delta, kappa), potentially leading to compounds with unique analgesic profiles or utility in treating substance use disorders.[29]
3. Serotonin and Norepinephrine Reuptake Inhibition: Aryl piperidine ethers have been successfully developed as dual-acting norepinephrine reuptake inhibitors (NRIs) and 5-HT₁ₐ partial agonists, a profile considered beneficial for treating depression and ADHD.[30] The specific ethoxy substitution pattern on the aromatic ring of this compound could fine-tune selectivity and potency for these monoamine transporters.
Potential Signaling Pathway Involvement
Caption: Hypothetical signaling pathway for a this compound derivative acting on a G-protein coupled receptor (GPCR).
Safety, Handling, and Storage
As a novel chemical entity, this compound should be handled with care, following standard laboratory safety protocols for research chemicals. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data from analogous piperidine derivatives provide a strong basis for a robust safety assessment.[31][32][33][34]
-
Hazard Classification (Anticipated):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
The compound is noted to be "Air Sensitive," suggesting storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[5]
-
Conclusion
This compound represents a strategically valuable chemical building block for drug discovery. Its structure combines the privileged piperidine scaffold with an aryl ether moiety, a combination with a proven track record in the development of CNS-active agents. This guide provides a comprehensive framework for its synthesis via a robust Williamson ether protocol, a clear workflow for its analytical characterization, and an evidence-based perspective on its potential therapeutic applications. While further biological evaluation is required to fully elucidate its pharmacological profile, its structural attributes make it a high-priority candidate for libraries targeting dopamine, serotonin, and opioid pathways. By adhering to the detailed protocols and safety guidelines outlined herein, researchers can confidently incorporate this promising molecule into their discovery pipelines.
References
-
Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268. [Link]
-
Alfa Aesar. (n.d.). Certificate of Analysis: this compound. Thermo Fisher Scientific. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. [Link]
-
Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. [Link]
-
Chemeurope.com. (n.d.). Mitsunobu reaction. [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 15(4), 285-301. [Link]
-
Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. Journal of Clinical Oncology, 32(16), 1655-1661. [Link]
-
Micheli, F., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6754-6758. [Link]
-
Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(19), 7082-7094. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). The MS and MS2 spectra and proposed fragmentation pathway. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
The Organic Chemist. (2026). The Williamson Ether Synthesis | Named Reactions [Ep. 1]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
-
Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]
-
PubChemLite. (n.d.). This compound (C13H19NO2). [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]
-
Studylib. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. [Link]
-
Reddit. (2025). Need help interpreting fragmentation pattern (ESI-MS/MS) of pitofenone. [Link]
-
Runyon, S. P., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry, 81(16), 7047-7061. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s486-s495. [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
Holzgrabe, U. (2000). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 55(9), 649-659. [Link]
-
DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. [Link]
-
Islam, M. R., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-11. [Link]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 5. 4-(2-Ethoxypropoxy)piperidine | C10H21NO2 | CID 14022394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Mitsunobu_reaction [chemeurope.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijper.org [ijper.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. reddit.com [reddit.com]
- 24. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. painphysicianjournal.com [painphysicianjournal.com]
- 26. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. echemi.com [echemi.com]
- 32. static.cymitquimica.com [static.cymitquimica.com]
- 33. synquestlabs.com [synquestlabs.com]
- 34. jubilantingrevia.com [jubilantingrevia.com]
structure elucidation of 4-(2-Ethoxyphenoxy)piperidine
An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Ethoxyphenoxy)piperidine
Foreword
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to significant loss of time and resources. This guide provides a comprehensive, field-proven methodology for the complete (Molecular Formula: C₁₃H₁₉NO₂), a heterocyclic scaffold pertinent to medicinal chemistry.[1][2][][4]
Moving beyond a simple checklist of techniques, this document delves into the causality behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system of evidence. Each step is designed not only to gather data but to logically build upon the last, culminating in a structural assignment of the highest confidence. We will employ a suite of modern spectroscopic techniques—Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance—to systematically deconstruct and then reassemble the molecular puzzle.
The Elucidation Blueprint: A Strategic Overview
The process of structure elucidation is not a linear path but an integrated workflow where each piece of data informs the next experiment and corroborates previous findings. Our strategy begins with determining the fundamental building blocks (the elemental formula) and concludes with a detailed 3D connectivity map confirmed by fragmentation analysis.
Caption: Overall workflow for the .
Foundational Analysis: Defining the Molecular Canvas
Before mapping the atoms, we must first know what they are and how many we have. High-resolution mass spectrometry is the definitive technique for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios to four or five decimal places. This precision is critical because it allows for the determination of a unique elemental composition, ruling out other combinations of C, H, N, and O that might have the same nominal mass. We select Electrospray Ionization (ESI) in positive ion mode as the piperidine nitrogen is basic and readily protonated to form a stable [M+H]⁺ ion.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol. Dilute this stock solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid ensures protonation.
-
Instrumentation: Utilize a Q-TOF mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample directly at a flow rate of 5 µL/min.
-
Source Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: m/z 100-500
-
-
Calibration: Perform an external calibration immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 222.14887 |
| Measured Exact Mass | ~222.1489 |
| Mass Error | < 5 ppm |
The monoisotopic mass of the neutral molecule is 221.14159 Da.[1]
Degree of Unsaturation (DoU)
With the molecular formula confirmed, we calculate the DoU to quantify the total number of rings and π-bonds in the molecule. This provides a crucial constraint for our structural hypothesis.
Formula: DoU = C + 1 - (H/2) + (N/2) Calculation: DoU = 13 + 1 - (19/2) + (1/2) = 14 - 9.5 + 0.5 = 5
A DoU of 5 immediately suggests the presence of a benzene ring (which accounts for 4 degrees) and one additional ring (the piperidine ring), perfectly matching our proposed structure.
Spectroscopic Deep Dive: Mapping the Functional Groups
Now we move from the elemental formula to identifying the specific functional groups and chemical environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, non-destructive technique that probes the vibrational frequencies of bonds. It is exceptionally useful for identifying the presence or absence of key functional groups, providing a quick "functional group inventory."
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient.
-
Spectral Range: 4000-400 cm⁻¹
-
Data Presentation: Expected Characteristic FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |
| ~3350-3300 (broad) | N-H Stretch | Secondary amine (piperidine N-H) |
| ~3100-3000 | Aromatic C-H Stretch | Benzene ring C-H bonds[5] |
| <3000 | Aliphatic C-H Stretch | Piperidine and ethoxy C-H bonds |
| ~1600 & ~1500 | C=C Stretch | Aromatic ring breathing modes[5] |
| ~1250 (strong) | Asymmetric Ar-O-C Stretch | Aryl ether linkage[6][7] |
| ~1120 (strong) | C-O-C Stretch | Aliphatic ether linkage[6][8] |
| ~1040 (strong) | Symmetric Ar-O-C Stretch | Aryl ether linkage[6][7] |
The presence of a broad N-H stretch, both aromatic and aliphatic C-H stretches, and multiple strong C-O stretches provides powerful, direct evidence for the key functional groups in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation, providing detailed information about the local chemical environment, connectivity, and spatial relationships of atoms.
3.2.1. ¹H NMR Spectroscopy: The Proton Framework
Expertise & Causality: ¹H NMR maps all unique proton environments. Chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting pattern) shows the number of neighboring protons, allowing us to piece together molecular fragments.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard 1D proton spectrum. A D₂O exchange experiment can be performed to confirm the N-H proton signal, which will disappear upon addition of D₂O.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (4H) | 6.8 - 7.2 | Multiplet (m) | 4H |
| Piperidine H4 (1H) | 4.2 - 4.4 | Multiplet (m) | 1H |
| Ethoxy -CH₂- (2H) | 4.0 - 4.2 | Quartet (q) | 2H |
| Piperidine H2/H6 (eq) | 3.0 - 3.2 | Multiplet (m) | 2H |
| Piperidine H2/H6 (ax) | 2.6 - 2.8 | Multiplet (m) | 2H |
| Piperidine H3/H5 (eq) | 1.9 - 2.1 | Multiplet (m) | 2H |
| Piperidine H3/H5 (ax) | 1.5 - 1.7 | Multiplet (m) | 2H |
| Ethoxy -CH₃ (3H) | 1.4 - 1.5 | Triplet (t) | 3H |
| Piperidine N-H (1H) | 1.5 - 2.5 (broad) | Singlet (br s) | 1H |
Note: The downfield shift of the piperidine H4 proton is due to the deshielding effect of the adjacent oxygen atom.
3.2.2. ¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. While it's not routinely integrated, the chemical shifts are highly diagnostic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to differentiate between carbon types (CH₃, CH₂, CH, and quaternary C), which is essential for unambiguous assignment.
Experimental Protocol: ¹³C and DEPT NMR
-
Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum, followed by DEPT-90 (shows only CH carbons) and DEPT-135 (shows CH₃/CH as positive signals and CH₂ as negative signals) experiments.
Data Presentation: Predicted ¹³C NMR and DEPT Data (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase |
| Aromatic C (quaternary, C-O) | 145 - 150 | None |
| Aromatic C (quaternary, C-O) | 145 - 150 | None |
| Aromatic CH | 110 - 125 | Positive |
| Piperidine C4 (CH-O) | 70 - 75 | Positive |
| Ethoxy -CH₂- | 64 - 66 | Negative |
| Piperidine C2/C6 (CH₂) | 42 - 45 | Negative |
| Piperidine C3/C5 (CH₂) | 30 - 33 | Negative |
| Ethoxy -CH₃ | 14 - 16 | Positive |
3.2.3. 2D NMR: Confirming the Connections
Expertise & Causality: 2D NMR confirms the assignments made from 1D spectra by showing correlations between nuclei. COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.
Caption: Key ¹H-¹H COSY correlations expected for this compound.
Key Expected Correlations:
-
COSY: A strong cross-peak between the ethoxy -CH₂- quartet and the -CH₃ triplet. A correlation network will be seen between H4, H3/H5, and H2/H6 of the piperidine ring. Correlations between adjacent aromatic protons will also be visible.
-
HSQC: Each proton signal in the ¹H spectrum will show a cross-peak to its corresponding carbon signal in the ¹³C spectrum (e.g., the proton at δ ~4.1 ppm will correlate to the carbon at δ ~65 ppm, confirming the ethoxy -CH₂- assignment). This provides definitive C-H assignments.
Fragmentation Analysis: The Final Confirmation
Expertise & Causality: Tandem Mass Spectrometry (MS/MS) provides orthogonal confirmation of the structure. We isolate the protonated parent ion ([M+H]⁺) and induce fragmentation through collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's connectivity. The fragmentation of piperidine derivatives often involves cleavages within the ring or at the substituent points.[9][10]
Experimental Protocol: Product Ion Scan MS/MS
-
Instrumentation: Use a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Method:
-
Perform a full scan (MS1) to identify the [M+H]⁺ precursor ion (m/z 222.15).
-
Set up a product ion scan (MS2) where the first quadrupole isolates m/z 222.15.
-
The isolated ions are fragmented in the collision cell (second quadrupole) with a collision gas (e.g., argon). Optimize collision energy to achieve a rich fragmentation spectrum.
-
The third quadrupole scans the resulting fragment ions.
-
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.
Data Presentation: Predicted Major Fragment Ions
| m/z (Predicted) | Loss / Fragment Identity | Structural Implication |
| 137.06 | [C₈H₁₀O₂]⁺ | Represents the protonated 2-ethoxyphenol moiety, confirming the ether linkage. |
| 86.09 | [C₅H₁₂N]⁺ | Represents the protonated piperidine moiety after cleavage. |
The observation of these key fragments provides undeniable proof of the three main components of the molecule—the ethoxy group, the phenyl ring, and the piperidine ring—and their specific connectivity through an ether linkage.
Conclusion: A Unified Structural Verdict
By systematically integrating data from multiple, independent analytical techniques, we have constructed an unassailable case for the structure of this compound.
-
HRMS established the exact elemental formula (C₁₃H₁₉NO₂) and the DoU calculation pointed to two rings and an aromatic system.
-
FTIR provided a rapid confirmation of the N-H, C-O ether, aromatic, and aliphatic C-H functional groups.
-
1D and 2D NMR meticulously mapped the proton and carbon skeletons, confirming the 1,2-disubstituted aromatic ring, the 4-substituted piperidine, and the ethoxy group, and crucially, their connectivity through C-O bonds.
-
MS/MS analysis corroborated the connectivity by showing characteristic fragments corresponding to the logical disassembly of the molecule at its weakest points.
This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.
References
- Vertex AI Search. (2025, September 25). What are the mass spectrometry characteristics of piperidines? - Blog.
-
PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]
- Benchchem. (2025, December).
-
SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
PubChem - NIH. (n.d.). 4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487. [Link]
-
PubChemLite. (n.d.). This compound (C13H19NO2). [Link]
-
PubChem. (n.d.). 4-(2-Ethoxypropoxy)piperidine | C10H21NO2 | CID 14022394. [Link]
- Universidad de Chile. (n.d.).
-
PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665. [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]
-
SpectraBase. (n.d.). Piperidine. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol.... [Link]
-
Journal of Medicinal Chemistry. (1987, January). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]
-
Química Organica.org. (n.d.). IR spectrum: Ethers. [Link]
-
Fisher Scientific. (n.d.). This compound, Thermo Scientific 250 mg. [Link]
Sources
- 1. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5 [chemicalbook.com]
- 4. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. IR spectrum: Ethers [quimicaorganica.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. ycdehongchem.com [ycdehongchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Enigmatic Mechanism of Action of 4-(2-Ethoxyphenoxy)piperidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Pharmacology
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a wide array of biological targets. This has led to the development of piperidine-containing compounds across diverse therapeutic areas, including oncology, infectious diseases, and particularly, neuroscience.[3][4]
Within the vast chemical space of piperidine derivatives, the subclass of 4-aryloxypiperidines has emerged as a particularly fruitful area of investigation. The introduction of an aryloxy group at the 4-position of the piperidine ring creates a molecular architecture ripe for engaging with complex binding pockets, particularly within receptors and transporters in the central nervous system (CNS). While the specific molecule, 4-(2-Ethoxyphenoxy)piperidine, is not extensively characterized in publicly available literature, its structural similarity to well-studied pharmacological agents allows us to postulate a compelling and testable hypothesis regarding its mechanism of action.
This technical guide will, therefore, serve as a comprehensive roadmap for researchers seeking to elucidate the pharmacological identity of this compound. We will synthesize insights from structurally related compounds to propose a primary molecular target and its downstream signaling consequences. More importantly, we will provide a detailed, field-proven experimental framework to systematically validate this hypothesis, transforming this enigmatic molecule into a well-understood pharmacological tool.
A Postulated Mechanism of Action: Targeting the Sigma-1 Receptor
Based on structure-activity relationship (SAR) data from analogous phenoxyalkylpiperidines, we hypothesize that this compound acts as a high-affinity ligand for the Sigma-1 (σ1) receptor.[5] The σ1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular stress responses, ion channel modulation, and neuronal signaling. Its ligands are known to exhibit profound effects on mood, cognition, and pain perception, making it a high-interest target for neuropsychiatric and neurodegenerative disorders.
The core structural features of this compound align well with the known pharmacophore for σ1 receptor ligands:
-
A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, is crucial for forming a key ionic interaction within the σ1 receptor binding site.
-
A hydrophobic core: The ethoxyphenoxy group provides the necessary hydrophobicity to occupy a large, non-polar region of the binding pocket.
-
An ether linkage: The ether oxygen can act as a hydrogen bond acceptor, further anchoring the ligand within the receptor.
Upon binding, we propose that this compound modulates the chaperone activity of the σ1 receptor, leading to downstream effects on key cellular signaling pathways.
Proposed Downstream Signaling Cascade
The binding of this compound to the σ1 receptor is anticipated to initiate a cascade of intracellular events, primarily through the modulation of ion channels and protein kinases. A plausible signaling pathway is outlined below:
Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membrane fraction by high-speed centrifugation and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a known σ1 receptor radioligand (e.g., -pentazocine), and a range of concentrations of the unlabeled test compound, this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Expected Outcome & Interpretation:
A low nanomolar Ki value would confirm high-affinity binding to the σ1 receptor. To establish selectivity, this assay should be repeated for other relevant receptors, such as the σ2 receptor, NMDA receptors, and biogenic amine transporters. [6][7]
| Target | Hypothesized Ki (nM) | Rationale |
|---|---|---|
| Sigma-1 Receptor | < 10 | Primary target based on structural analogues. [5] |
| Sigma-2 Receptor | > 100 | Expect selectivity over the σ2 subtype. |
| NMDA Receptor | > 1000 | Phenoxy-piperidines can have NMDA activity, but the ethoxy substitution may reduce this. [6] |
| SERT, NET, DAT | > 1000 | Potential for weak interaction, but likely not the primary mechanism. [7]|
Tier 2: Functional Activity and Downstream Signaling
Once high-affinity binding is confirmed, the next step is to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or an allosteric modulator?
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for assessing functional activity via a calcium mobilization assay.
Protocol: In Vitro Calcium Mobilization
-
Cell Culture: Plate a suitable cell line endogenously expressing the σ1 receptor (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: Add varying concentrations of this compound to the wells. To test for antagonistic activity, co-incubate with a known σ1 receptor agonist (e.g., PRE-084).
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration. An increase in signal indicates agonistic activity, while a rightward shift in the agonist's dose-response curve indicates antagonism.
Conclusion and Future Directions
This guide presents a scientifically grounded, hypothetical mechanism of action for this compound, centered on its activity as a high-affinity ligand of the σ1 receptor. The proposed experimental workflows provide a clear and robust path for the validation of this hypothesis, from initial target binding to downstream functional consequences.
Successful validation would position this compound as a valuable chemical probe for studying σ1 receptor biology and as a potential lead compound for the development of novel therapeutics for neuropsychiatric and neurodegenerative diseases. Further studies could then explore its in vivo efficacy in animal models of depression, anxiety, or cognitive impairment, as well as detailed pharmacokinetic and toxicological profiling. The piperidine scaffold continues to be a source of remarkable pharmacological diversity, and a thorough investigation of molecules like this compound is essential to unlocking their full therapeutic potential.
References
- PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.
- PubChem. (2025). 4-(2-Ethoxyphenyl)piperidine.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1986). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 29(5), 846-852.
- J&K Scientific. (n.d.). 4-(2-Methoxyphenoxy)Piperidine Hydrochloride.
- Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
- PubChemLite. (n.d.). This compound (C13H19NO2).
- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- PubChem. (2025). 4-(2-Ethoxypropoxy)piperidine.
- ACS Publications. (n.d.). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
- University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- ChemicalBook. (n.d.). 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5.
- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
- D'Souza, M. S., & Paul, T. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 329-333.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Unveiling the Potential of a Novel Piperidine Scaffold
An In-depth Technical Guide to the Biological Activity of 4-(2-Ethoxyphenoxy)piperidine
Authored by a Senior Application Scientist
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in crucial molecular interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specific, yet underexplored, derivative: This compound . While direct extensive research on this molecule is nascent, its structural motifs—the piperidine core and the ethoxyphenoxy side chain—are present in compounds with significant and diverse pharmacological activities.
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is designed not as a mere summary of existing data, but as a forward-looking guide to systematically investigate the biological potential of this compound. By drawing parallels with structurally related molecules, we will outline a comprehensive research framework, from initial hypothesis generation to detailed experimental validation. Our approach is grounded in established principles of medicinal chemistry and pharmacology, providing a robust roadmap for unlocking the therapeutic promise of this compound.
Molecular Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity.
Chemical Structure and Properties
IUPAC Name: this compound[4] Molecular Formula: C₁₃H₁₉NO₂[4] Molecular Weight: 221.3 g/mol
| Property | Value | Source |
| Monoisotopic Mass | 221.14159 Da | PubChem[4] |
| XlogP (Predicted) | 2.2 | PubChem[4] |
| Boiling Point (Predicted) | 322.4°C at 760 mmHg | BOC Sciences[] |
| Density (Predicted) | 1.041g/cm³ | BOC Sciences[] |
The structure features a central piperidine ring linked via an ether bond at the 4-position to a 2-ethoxyphenyl group. The presence of the nitrogen atom in the piperidine ring confers basicity, allowing for the formation of hydrochloride salts to improve solubility, a common strategy in pharmaceutical development.[6] The ethoxy group on the phenyl ring introduces a degree of lipophilicity that can influence membrane permeability and interaction with hydrophobic pockets of target proteins.
Synthesis Outline
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes for piperidines.[1][7][8] A common approach involves the Mitsunobu reaction or Williamson ether synthesis.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Hypothesized Biological Activities and Therapeutic Targets
Based on the pharmacological profiles of structurally analogous compounds, we can formulate several primary hypotheses for the biological activity of this compound.
Central Nervous System (CNS) Activity
Many piperidine derivatives exhibit significant CNS effects.[2][3]
-
Antidepressant Potential: Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have shown antidepressant activity comparable to the drug viloxazine, acting as inhibitors of biogenic amine reuptake.[9][10] The shared 2-ethoxyphenoxy moiety suggests that our target compound may also interact with monoamine transporters (e.g., for serotonin, norepinephrine).
-
NMDA Receptor Antagonism: N-(2-phenoxyethyl)-4-benzylpiperidine was identified as a selective antagonist for the NR1/2B subtype of the NMDA receptor.[11] This activity is relevant for neurodegenerative diseases and certain types of pain. The phenoxy-piperidine linkage is a key structural feature shared with our compound of interest.
-
Analgesic Properties: 4,4-disubstituted piperidines have demonstrated potent analgesic effects, with some showing high affinity for opioid receptors.[12][13] While our compound is 4-monosubstituted, the piperidine core is a well-established pharmacophore for analgesia.[2]
Enzyme Inhibition
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: A series of 4-(4-benzyloxy)phenoxypiperidines were developed as selective and reversible inhibitors of LSD1, a promising target in cancer therapy.[14] The phenoxypiperidine core is a direct structural parallel, suggesting that this compound should be evaluated for similar epigenetic modifying activity.
-
Cholinesterase Inhibition: 4-Oxypiperidine ethers have been designed as dual-target ligands, inhibiting both histamine H3 receptors and cholinesterases (AChE and BuChE).[15] Such dual-action compounds are of interest for treating cognitive decline in conditions like Alzheimer's disease.
Proposed Experimental Investigation Plan
This section outlines a logical, step-by-step experimental plan to systematically evaluate the hypothesized biological activities.
Tier 1: Primary Screening - In Vitro Assays
The initial phase focuses on high-throughput or well-established in vitro assays to rapidly assess the compound's activity against key targets.
Workflow for Tier 1 Screening:
Caption: Tier 1 in vitro screening workflow for target identification.
Detailed Protocols:
Protocol 3.1.1: Radioligand Binding Assay for Opioid Receptors
-
Objective: To determine the binding affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human opioid receptors (e.g., CHO-K1 cells).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer.
-
Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding and plot the percentage inhibition against the log concentration of the test compound. Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 3.1.2: LSD1 Inhibition Assay
-
Objective: To measure the inhibitory activity of the compound against human LSD1.
-
Materials:
-
Recombinant human LSD1 enzyme.
-
H3K4me2-biotinylated peptide substrate.
-
Amplex Red reagent, horseradish peroxidase (HRP).
-
Assay buffer (e.g., 50 mM Tris, pH 7.5).
-
-
Procedure:
-
Add assay buffer, LSD1 enzyme, and varying concentrations of this compound to a 96-well plate. Incubate for 15 minutes.
-
Initiate the reaction by adding the peptide substrate. Incubate at 37°C for 60 minutes.
-
Stop the reaction and detect the H₂O₂ byproduct by adding Amplex Red and HRP.
-
Measure fluorescence (Ex/Em = 530/590 nm).
-
-
Data Analysis: Normalize the fluorescence signal to controls and plot the percentage inhibition versus log concentration to determine the IC₅₀ value.
Tier 2: Cellular and Functional Assays
If promising activity is identified in Tier 1, the next step is to confirm this activity in a cellular context.
Protocol 3.2.1: Cellular Monoamine Reuptake Assay
-
Objective: To assess the inhibition of serotonin (SERT) and norepinephrine (NET) transporters in a cellular environment.
-
Materials:
-
HEK293 cells stably expressing human SERT or NET.
-
[³H]Serotonin or [³H]Norepinephrine.
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for 20 minutes.
-
Add the radiolabeled monoamine and incubate for a short period (e.g., 10 minutes).
-
Wash the cells rapidly with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ for the inhibition of monoamine uptake.
Tier 3: Ex Vivo and In Vivo Models
Positive hits from cellular assays should be advanced to more complex models to evaluate physiological effects and preliminary pharmacokinetic/pharmacodynamic (PK/PD) properties.
Protocol 3.3.1: Mouse Tail-Flick Test for Analgesia
-
Objective: To evaluate the central analgesic effect of the compound.
-
Materials:
-
Male C57BL/6 mice.
-
Tail-flick analgesia meter.
-
Vehicle (e.g., saline with 5% DMSO).
-
Positive control (e.g., Morphine).
-
-
Procedure:
-
Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail. A cut-off time (e.g., 10 seconds) must be used to prevent tissue damage.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Measure the tail-flick latency at set time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) and compare the dose-response curve to the vehicle and positive control groups.
Structure-Activity Relationship (SAR) Considerations
Should this compound demonstrate promising activity, a medicinal chemistry program would be initiated to optimize its properties.
Logical Framework for SAR Exploration:
Caption: Iterative process for Structure-Activity Relationship (SAR) exploration.
Key questions to address in an SAR campaign would include:
-
Role of the Ethoxy Group: Is the ethoxy group essential? What is the effect of its size and position on the phenyl ring?
-
Importance of the Piperidine Nitrogen: Can the nitrogen be substituted to modulate basicity and introduce new interactions?
-
Nature of the Ether Linkage: Is the oxygen atom a critical hydrogen bond acceptor?
Conclusion and Future Directions
This compound represents a molecule of significant, albeit unrealized, potential. Its structural similarity to compounds with proven activity against CNS targets and key enzymes makes it a compelling candidate for a comprehensive biological evaluation. The experimental framework detailed in this guide provides a clear and scientifically rigorous path for its investigation. By systematically progressing through in vitro screening, cellular functional assays, and in vivo models, researchers can effectively probe its pharmacological profile. The resulting data will not only elucidate the specific biological activities of this compound but will also pave the way for future medicinal chemistry efforts to develop novel therapeutics.
References
-
4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(3), 290–303. Retrieved from [Link]
-
Ahmad, M., Channar, P. A., Raza, H., Shad, M. A., Shehzadi, S. A., & Niazi, U. H. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1231–1236. Retrieved from [Link]
-
Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1986). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 29(4), 505–508. Retrieved from [Link]
-
Ornstein, P. L., Arnold, M. B., Bleisch, T. J., Borromeo, P. S., Chambers, J. W., Cohen, M. P., ... & Zarrinmayeh, H. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(23), 4354–4358. Retrieved from [Link]
-
Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(18), 4238. Retrieved from [Link]
-
Jahan, S., Parveen, S., Khan, K. M., Shehzadi, S. A., & Faizi, S. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77–82. Retrieved from [Link]
-
Xi, J., Xu, S., Zhang, L., Wang, Y., Zhang, Y., & Zhang, Y. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 7–16. Retrieved from [Link]
-
Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
-
This compound (C13H19NO2). (n.d.). PubChem. Retrieved from [Link]
-
Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1986). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 29(4), 505–508. Retrieved from [Link]
-
Michalska, B., Dzięgielewski, M., Godyń, J., Werner, T., Bajda, M., Karcz, T., ... & Walczyński, K. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 10(4), 2040–2055. Retrieved from [Link]
-
Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(18), 4238. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. ijnrd.org [ijnrd.org]
- 4. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 6. chemimpex.com [chemimpex.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 4-(2-Ethoxyphenoxy)piperidine: A Technical Guide
This guide provides a detailed technical analysis of the spectroscopic characteristics of 4-(2-Ethoxyphenoxy)piperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is crucial for the structural elucidation and quality control of this molecule, which holds potential in medicinal chemistry.
Introduction
This compound is a substituted piperidine derivative with a molecular formula of C₁₃H₁₉NO₂ and a monoisotopic mass of approximately 221.14 Da.[1][2] The molecule integrates a piperidine ring, a known pharmacophore, with an ethoxyphenoxy group. This combination of structural motifs suggests its potential for interacting with biological targets. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and providing insights into its chemical environment, which are all critical for any further research and development.
Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with atom numbering for unambiguous spectral assignment.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are presented in the table below, assuming a standard solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic (C3'-H to C6'-H) | 6.8 - 7.2 | Multiplet | 4H | The exact shifts depend on the electronic effects of the substituents. |
| Piperidine (C4-H) | 4.3 - 4.5 | Multiplet | 1H | This proton is deshielded due to the adjacent oxygen atom. |
| Ethoxy (-OCH₂-) | 4.0 - 4.2 | Quartet | 2H | Coupled to the methyl protons of the ethyl group. |
| Piperidine (C2-H, C6-H) | 2.9 - 3.2 | Multiplet | 4H | Protons adjacent to the nitrogen atom. |
| Piperidine (C3-H, C5-H) | 1.8 - 2.2 | Multiplet | 4H | |
| Piperidine (N-H) | 1.5 - 2.5 | Broad Singlet | 1H | The chemical shift can vary with concentration and solvent. |
| Ethoxy (-CH₃) | 1.3 - 1.5 | Triplet | 3H | Coupled to the methylene protons of the ethyl group. |
Causality in Proton NMR: The protons on the aromatic ring are expected in the downfield region (6.8-7.2 ppm) due to the ring current effect. The proton at the C4 position of the piperidine ring is significantly deshielded by the adjacent electronegative oxygen atom of the ether linkage. The ethoxy group will present as a characteristic quartet and triplet pattern. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) will be downfield compared to the other piperidine protons (C3 and C5).[3][4]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (C1', C2') | 145 - 155 | Carbons directly attached to oxygen atoms are significantly deshielded. |
| Aromatic (C3' to C6') | 110 - 125 | |
| Piperidine (C4) | 70 - 75 | Deshielded due to the attached oxygen. |
| Ethoxy (-OCH₂-) | 63 - 68 | |
| Piperidine (C2, C6) | 45 - 50 | Carbons adjacent to the nitrogen atom. |
| Piperidine (C3, C5) | 30 - 35 | |
| Ethoxy (-CH₃) | 14 - 16 |
Causality in Carbon NMR: The carbon atoms directly bonded to oxygen (C1', C2', C4, and the methylene of the ethoxy group) will exhibit the largest downfield shifts due to the electronegativity of oxygen. The aromatic carbons will appear in the typical 110-155 ppm range. The piperidine carbons will be in the aliphatic region, with those adjacent to the nitrogen appearing further downfield.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-O Stretch (Alkyl Ether) | 1075 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Interpretation of IR Spectrum: The IR spectrum is expected to show a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.[6][7] Strong peaks corresponding to the C-O stretching of the aryl and alkyl ethers will be prominent in the fingerprint region. Aromatic C=C stretching and aliphatic C-H stretching vibrations will also be clearly visible.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 221.14 | Molecular Ion |
| [M+H]⁺ | 222.15 | Protonated Molecular Ion (Common in ESI-MS)[1] |
| [M+Na]⁺ | 244.13 | Sodiated Adduct[1] |
Fragmentation Analysis: Under electron ionization (EI), the molecular ion may undergo fragmentation. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the piperidine ring. The base peak could correspond to a stable fragment resulting from the loss of the ethoxy group or cleavage within the piperidine ring.
Experimental Workflow
The spectroscopic analysis of this compound would follow a standardized workflow to ensure data quality and accurate interpretation.
Caption: Conceptual workflow for the spectroscopic analysis of this compound.
Protocol for a Self-Validating System:
-
Sample Purity Assessment: Initially, a preliminary analysis (e.g., thin-layer chromatography or a quick NMR) should be performed to assess the purity of the sample.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum to identify all proton environments.
-
Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups.
-
If structural ambiguities remain, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish H-H and C-H correlations, respectively.
-
-
IR Analysis: Obtain an FTIR spectrum and compare the observed absorption bands with the expected functional groups.
-
MS Analysis:
-
Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition from the exact mass of the molecular ion.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
-
Data Integration: The final structure is confirmed only when the data from all spectroscopic techniques are consistent and unambiguously support the structure of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for scientists working with this compound. The logical workflow and emphasis on cross-validation between different analytical techniques ensure a high degree of confidence in the structural elucidation. As with any compound, experimental verification of this predicted data is the ultimate standard for confirmation.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MDPI. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Ethoxypropoxy)piperidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Retrieved from [Link]
-
MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C-NMR Spectral data of the compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 6. Piperidine [webbook.nist.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Ethoxyphenoxy)piperidine
Introduction
The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2] 4-(2-Ethoxyphenoxy)piperidine, a specific derivative, presents a unique combination of a flexible piperidine ring, an ether linkage, and an aromatic system, making it a compound of interest for further investigation in drug discovery programs. Its structure suggests potential interactions with various biological targets, while its properties will dictate its suitability for development.
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the rationale behind each experimental choice is detailed, emphasizing a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this promising molecule.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | PubChem CID: 24208861[3] |
| Molecular Weight | 221.3 g/mol | Fisher Scientific[4] |
| Appearance | (Predicted) Solid | ChemicalBook[5] |
| Predicted pKa | 9.74 ± 0.10 | ChemicalBook[5] |
| Predicted XlogP | 2.2 | PubChem CID: 24208861[3] |
| Sensitivity | Air Sensitive | Fisher Scientific[4] |
Part 1: Solubility Profiling
A fundamental understanding of a compound's aqueous solubility is critical, as it directly influences bioavailability, formulation development, and the reliability of in vitro biological assays.[6][7] We will investigate two key types of solubility: kinetic and thermodynamic. Kinetic solubility provides a high-throughput assessment relevant to early discovery, while thermodynamic solubility offers the true equilibrium value essential for pre-formulation and later-stage development.[8][9][10]
Kinetic Solubility Assessment
Causality Behind the Experimental Choice: The kinetic solubility assay is designed to mimic the conditions of high-throughput screening (HTS) where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[9][10] This provides an early flag for compounds that may precipitate in biological assays, leading to erroneous results. We employ a laser nephelometry-based method for its speed and direct measurement of precipitation.[9][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is ≤1% to minimize co-solvent effects.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[9]
-
Analysis: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
Thermodynamic Solubility Assessment
Causality Behind the Experimental Choice: Thermodynamic, or equilibrium, solubility measures the saturation concentration of a compound in a solvent after an extended incubation period, ensuring a true equilibrium is reached between the solid and dissolved states.[6][12] This value is indispensable for formulation development. The "shake-flask" method followed by HPLC-UV analysis is the gold standard, providing accurate and robust data.[9][13] We will assess solubility at three physiologically relevant pH values to understand how ionization of the basic piperidine nitrogen (predicted pKa ≈ 9.74) affects solubility.[5]
-
Sample Preparation: Add an excess of solid this compound (approx. 1 mg) to separate glass vials containing:
-
0.1 M HCl (pH 1.2) - Simulating gastric fluid
-
Phosphate Buffer (pH 7.4) - Simulating intestinal/blood pH
-
0.1 M Acetate Buffer (pH 4.5) - Intermediate pH
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (25°C) for 24 hours to ensure equilibrium is reached.[12]
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.45 µm PVDF filter to remove any remaining particulates.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method (see Section 3) against a standard curve prepared in the corresponding buffer.
Solubility Data Summary (Illustrative Data)
| Assay Type | Medium | pH | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS + 1% DMSO | 7.4 | 55 | 248.5 |
| Thermodynamic | 0.1 M HCl | 1.2 | >1000 | >4518 |
| Thermodynamic | Acetate Buffer | 4.5 | 480 | 2169 |
| Thermodynamic | Phosphate Buffer | 7.4 | 25 | 113 |
Insight: The illustrative data shows significantly higher solubility at acidic pH, which is expected due to the protonation of the basic piperidine nitrogen. The kinetic solubility is higher than the thermodynamic solubility at pH 7.4, a common phenomenon as the DMSO co-solvent can create a supersaturated state before precipitation occurs.
Solubility Workflow Diagram
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Part 2: Stability Profiling & Forced Degradation
Evaluating the intrinsic stability of a drug candidate is a regulatory requirement and crucial for determining its shelf-life, storage conditions, and degradation pathways.[3][14][15] We will perform forced degradation studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[3][4][15] The goal is to induce 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.[16][17]
Causality Behind the Experimental Choice: Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[17][18] This approach is essential for:
-
Identifying Potential Degradants: Understanding what impurities might form under long-term storage.
-
Elucidating Degradation Pathways: Gaining insight into the chemical liabilities of the molecule.
-
Developing a Stability-Indicating Method: Proving that the analytical method can separate the parent compound from all potential degradation products.[17]
Forced Degradation Experimental Protocols
For each condition, a solution of this compound (1 mg/mL) is prepared and subjected to the stress. A control sample is stored at 5°C in the dark. All samples are then analyzed by the stability-indicating HPLC method (Section 3).
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl, heated at 60°C for 24 hours.
-
Rationale: To assess susceptibility to degradation in an acidic environment, relevant to gastric passage and potential formulation with acidic excipients.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH, at room temperature for 4 hours.
-
Rationale: To evaluate stability in alkaline conditions. The ether linkage could be susceptible to hydrolysis.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂, at room temperature for 24 hours.[19]
-
Rationale: To test for susceptibility to oxidation. The piperidine nitrogen and the electron-rich aromatic ring are potential sites for oxidation.
-
-
Thermal Degradation:
-
Condition: Solid compound stored at 80°C for 48 hours.
-
Rationale: To assess the intrinsic thermal stability of the solid form.
-
-
Photostability:
Stability Data Summary (Illustrative Data)
| Stress Condition | % Assay of Parent Compound | % Degradation | Observations |
| Control (5°C) | 99.8 | <0.2 | No significant degradation. |
| Acid (0.1M HCl, 60°C) | 98.5 | 1.5 | Minor degradation, one new peak observed. |
| Base (0.1M NaOH, RT) | 85.2 | 14.8 | Significant degradation, two major new peaks. |
| Oxidation (3% H₂O₂, RT) | 91.7 | 8.3 | Moderate degradation, one major new peak. |
| Thermal (Solid, 80°C) | 99.5 | 0.5 | Compound is thermally stable in solid form. |
| Photolytic | 94.1 | 5.9 | Moderate degradation, multiple small new peaks. |
Insight: The illustrative data suggests that this compound is most susceptible to base-catalyzed hydrolysis, which is a critical finding for formulation development, indicating that alkaline excipients should be avoided. The molecule also shows some liability to oxidation and photolysis.
Forced Degradation Workflow Diagram
Caption: Workflow for Forced Degradation Studies.
Part 3: Stability-Indicating Analytical Method
A robust analytical method is the backbone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the decrease of the active substance and separate it from any degradation products, excipients, and impurities.[17]
Causality Behind the Experimental Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to separate compounds with a wide range of polarities.[20][21][22] A C18 column is chosen for its general applicability to molecules of this size and polarity. A gradient elution is employed to ensure that both the parent compound and any potentially more polar or non-polar degradants are effectively resolved.
Proposed HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Method Validation Rationale: This method would require full validation according to ICH Q2(R1) guidelines, including specificity (demonstrated by the forced degradation study), linearity, accuracy, precision, and robustness to be considered fully validated. The use of a photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded strategy for the characterization of the solubility and stability of this compound. The provided protocols are based on industry best practices and regulatory guidelines, ensuring that the data generated is reliable and relevant for drug development decisions. The illustrative results indicate that while the compound possesses favorable acidic solubility, its instability under basic, oxidative, and photolytic conditions must be carefully managed during formulation and storage. By following this self-validating framework, researchers can build a robust physicochemical profile, enabling the confident progression of this and other novel piperidine derivatives.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][3][4][15]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][15]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link][12]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][16]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link][10]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
Zhang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link][20]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link][17]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link][1]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][21]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][22]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link][7]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][2]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 6. evotec.com [evotec.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. ICH Official web site : ICH [ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation Studies - STEMart [ste-mart.com]
- 20. researchgate.net [researchgate.net]
- 21. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
Unveiling the Therapeutic Potential of 4-(2-Ethoxyphenoxy)piperidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions have made it a privileged scaffold for targeting a diverse range of biological entities. Within this broad class, 4-aryloxypiperidine derivatives have emerged as a particularly fruitful area of investigation, demonstrating activity at several critical therapeutic targets within the central nervous system (CNS). This guide focuses on a specific, yet under-explored, member of this family: 4-(2-Ethoxyphenoxy)piperidine . While direct, extensive research on this particular molecule is limited, by examining its structural analogues and the broader class of phenoxy-piperidines, we can delineate its most probable therapeutic targets and outline a strategic path for its investigation. This document serves as an in-depth technical resource for researchers, providing a logical framework for exploring the therapeutic utility of this promising compound.
Predicted Therapeutic Landscape: Primary and Secondary Targets
Based on the pharmacological profiles of structurally related compounds, this compound is predicted to primarily interact with two key classes of CNS targets: Monoamine Transporters and Sigma-1 (σ1) Receptors . A secondary line of inquiry could also explore its potential activity at opioid receptors, given the prevalence of the piperidine core in potent analgesics.
Primary Target Class 1: Monoamine Transporters (SERT, NET, DAT)
The most compelling hypothesis for the therapeutic action of this compound lies in its potential modulation of monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Research on the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives has demonstrated significant antidepressant-like activity, which was attributed to the inhibition of biogenic amine reuptake.[2] This suggests a strong possibility that this compound could function as a monoamine reuptake inhibitor, a mechanism central to the action of many established antidepressants and anxiolytics.
Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron.[3] Inhibition of these transporters by a ligand like this compound would increase the synaptic concentration and duration of action of these neurotransmitters, leading to enhanced downstream signaling. This modulation of serotonergic, noradrenergic, and dopaminergic pathways is a well-established therapeutic strategy for major depressive disorder, anxiety disorders, and other psychiatric conditions.
The following diagram illustrates the central role of SERT in a serotonergic synapse and the putative inhibitory action of this compound.
Caption: Putative mechanism of this compound at the serotonergic synapse.
Primary Target Class 2: Sigma-1 (σ1) Receptor
The sigma-1 receptor represents another highly probable target for this compound. It is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it modulates calcium signaling and responds to cellular stress.[4] Numerous studies have identified various phenoxyalkylpiperidine derivatives as potent and selective sigma-1 receptor ligands.[5] Ligands of the sigma-1 receptor are being investigated for a wide range of CNS disorders, including neurodegenerative diseases (Alzheimer's, Parkinson's), psychiatric disorders (depression, anxiety), and neuropathic pain.
As a molecular chaperone, the sigma-1 receptor interacts with a variety of client proteins, including ion channels (voltage-gated Ca2+, K+, Na+ channels), G-protein coupled receptors, and kinases.[6][7] Upon stimulation by an agonist ligand, the sigma-1 receptor can dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to modulate the function of its client proteins.[6] This can lead to a variety of downstream effects, such as the regulation of calcium homeostasis, reduction of ER stress, potentiation of neurite outgrowth, and modulation of neuroinflammation, all of which are critical for neuronal survival and plasticity.
The following diagram illustrates the central role of the sigma-1 receptor in modulating cellular stress and signaling.
Caption: Proposed signaling cascade following sigma-1 receptor activation.
Experimental Workflows for Target Validation
To empirically determine the therapeutic targets of this compound, a tiered screening approach is recommended. The following protocols provide detailed, step-by-step methodologies for assessing the compound's activity at the primary predicted target classes.
Workflow 1: Monoamine Transporter Interaction
This workflow is designed to determine if this compound binds to and/or inhibits the function of SERT, NET, and DAT.
Caption: Tiered experimental workflow for monoamine transporter target validation.
-
Causality: This assay is the first crucial step to determine if the compound physically interacts with the transporters. By competing with a known radiolabeled ligand, we can quantify the compound's binding affinity (Ki). A high affinity suggests the transporter is a plausible direct target.
-
Methodology:
-
Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT, or use synaptosomal preparations from relevant rodent brain regions (e.g., striatum for DAT).[8]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) near its Kd value.
-
Varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding: Radioligand, membranes, and a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM cocaine for DAT).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[8]
-
-
Causality: While binding is essential, it doesn't guarantee functional activity. This assay directly measures the compound's ability to inhibit the primary function of the transporter – the uptake of its respective neurotransmitter. This confirms whether the compound is an inhibitor (antagonist) or has no functional effect despite binding.
-
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and grow to confluence.[9][10]
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]Norepinephrine for NET, [³H]Dopamine for DAT).
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of uptake versus the log concentration of the test compound.
-
Workflow 2: Sigma-1 Receptor Interaction
This workflow is designed to determine if this compound binds to the sigma-1 receptor and to characterize its functional activity as either an agonist or antagonist.
Caption: Tiered experimental workflow for sigma-1 receptor target validation.
-
Causality: This assay determines the compound's affinity for the sigma-1 receptor, providing the primary evidence for a direct interaction. Guinea pig liver membranes are an excellent source due to their high density of sigma-1 receptors.
-
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig liver.[5]
-
Assay Buffer: Use 50 mM Tris-HCl buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Non-specific Binding: Determined in the presence of a high concentration of a standard sigma-1 ligand like Haloperidol (10 µM).
-
Incubation: Incubate at 37°C for 120 minutes.
-
Harvesting and Quantification: Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by washing and scintillation counting, as described in Protocol 1.1.
-
Data Analysis: Calculate Ki from the IC50 using the Cheng-Prusoff equation.
-
-
Causality: Sigma-1 receptor activation modulates intracellular calcium levels.[4] This assay provides a functional readout to classify the compound as an agonist (elicits a response on its own) or an antagonist (blocks the response of a known agonist).
-
Methodology:
-
Cell Culture: Use a cell line known to express functional sigma-1 receptors (e.g., SH-SY5Y neuroblastoma cells). Plate cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by a wash and incubation in assay buffer.[12][13]
-
Assay Procedure (Agonist Mode):
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., for 2-5 minutes). An increase in fluorescence indicates a calcium flux, suggesting agonist activity.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound for 15-30 minutes.
-
Measure baseline fluorescence.
-
Add a known sigma-1 receptor agonist (e.g., PRE-084 or (+)-Pentazocine) at a concentration that gives a submaximal response (EC80).
-
Immediately measure the change in fluorescence. A dose-dependent reduction in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis: Plot the change in fluorescence (or ratio for ratiometric dyes) against the log concentration of the compound to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists).
-
Synthesis and Physicochemical Properties
Proposed Synthetic Protocol
-
N-Protection of Piperidin-4-ol: The secondary amine of commercially available piperidin-4-ol is first protected to prevent side reactions. A common and easily removable protecting group is the tert-butyloxycarbonyl (Boc) group.
-
Reaction: Piperidin-4-ol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM).
-
-
Alkylation of 2-Ethoxyphenol: The hydroxyl group of the protected piperidin-4-ol is activated for nucleophilic attack. A Mitsunobu reaction is a reliable method for this transformation.
-
Reaction: N-Boc-4-hydroxypiperidine is reacted with 2-ethoxyphenol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like tetrahydrofuran (THF).
-
-
Deprotection: The final step is the removal of the Boc protecting group to yield the target compound.
-
Reaction: The N-Boc protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
-
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | [BOC Sciences[]] |
| Molecular Weight | 221.30 g/mol | [PubChemLite[15]] |
| Boiling Point | 322.4°C at 760 mmHg | [BOC Sciences[]] |
| Density | 1.041 g/cm³ | [BOC Sciences[]] |
| IUPAC Name | This compound | [BOC Sciences[]] |
| InChI Key | IPOFRRUDIUKVAL-UHFFFAOYSA-N | [BOC Sciences[]] |
Safety and Toxicology
Specific toxicological data for this compound are not available. However, general precautions should be taken based on the parent piperidine scaffold and related phenoxy-piperidine compounds.
-
General Piperidine Hazards: Piperidine itself is a flammable liquid and is classified as toxic if it comes into contact with skin or is inhaled, and harmful if swallowed. It causes severe skin burns and eye damage.[12][16]
-
Substituted Phenoxy-piperidine Hazards: Safety data for related compounds like 3-(4-Nitro-phenoxy)-piperidine hydrochloride indicate that it may cause respiratory irritation.[9] As with most novel chemical entities, it should be handled with care, assuming it may be harmful.
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Conclusion and Future Directions
This compound stands as a promising, yet uncharacterized, chemical entity with a high probability of interacting with key therapeutic targets in the central nervous system. The structural similarity to known monoamine transporter inhibitors and sigma-1 receptor ligands provides a strong rationale for its investigation as a potential therapeutic for psychiatric and neurological disorders. The experimental workflows detailed in this guide offer a clear, logical, and technically sound path forward for its initial characterization. By first establishing its binding affinity and functional activity at these primary targets, researchers can rapidly ascertain its therapeutic potential and guide subsequent lead optimization efforts. The synthesis is feasible through established chemical methodologies, allowing for the procurement of material for these crucial initial studies. Further investigation into its selectivity profile, pharmacokinetic properties, and in vivo efficacy will be critical next steps in unlocking the full therapeutic potential of this intriguing molecule.
References
- Zeng, C., Rothfuss, J. M., Zhang, J., Vangveravong, S., Chu, W., Tu, Z., & Li, S. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8_Supplement), 2131.
- Sánchez-Soto, M., et al. (2022). The platelet serotonergic system and the search for new biomarkers and therapeutic options for diverse diseases. International Journal of Molecular Sciences, 23(15), 8539.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. BenchChem Technical Document.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21.
- Coleman, J. A., et al. (2021). Illumination of serotonin transporter mechanism and role of the allosteric site. Science, 374(6571), eabh3601.
- Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert.
- Su, T. P., et al. (2016). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in neurosciences, 39(11), 745–756.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
- Sucic, S., et al. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1677, 223–249.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
- Al-Hosaini, K., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 998–1022.
- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66, 1.29.1–1.29.19.
- An, H., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 247–253.
- Sucic, S., et al. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway.
- BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT Website.
- QIAGEN. (n.d.). Serotonin Receptor Signaling. QIAGEN GeneGlobe.
- Ramamoorthy, S., & Shippenberg, T. S. (2009). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Wang, J., et al. (2020). Schematic model showing the potential roles of Sigma-1 Receptors in neuroinflammation.
- Wikipedia contributors. (2024, January 10). Sigma receptor. Wikipedia.
- An, H., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 567–574.
- Pabba, M. (2014). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Molecular pharmacology, 86(4), 384–393.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL.
- BenchChem. (2025). Application Notes and Protocols for Mao-B-IN-25 in Dopamine Uptake and Release Studies. BenchChem Technical Document.
- Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Journal of medicinal chemistry, 61(4), 1635–1646.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Website.
- Nguyen, L., et al. (2021). Protein structure of the sigma-1 receptor.
- Wikipedia contributors. (2023, December 18). Sigma-1 receptor. Wikipedia.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Website.
- Moreno, E., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2056–2067.
- Agilent. (n.d.). Calcium Flux Assays. Agilent Website.
- BOC Sciences. (n.d.). CAS 420137-19-5 4-(2-Ethoxyphenoxy)-piperidine. BOC Sciences Website.
- Balsamo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225.
- Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS discovery, 20(6), 734–744.
- Savchuk, M., et al. (2022).
- ResearchGate. (n.d.). Calcium Flux Assay Protocol | Download Table.
- DTIC. (1984). Piperidine Synthesis.
- Smith, S. B., et al. (2013). Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. Experimental eye research, 116, 337–344.
- PubChemLite. (n.d.). This compound (C13H19NO2). PubChemLite.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. agilent.com [agilent.com]
- 15. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 4-(2-Ethoxyphenoxy)piperidine
Abstract
The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. This document provides a detailed, reliable, and efficient two-step protocol for the synthesis of a key building block, 4-(2-ethoxyphenoxy)piperidine. The synthesis commences with a Mitsunobu reaction between 2-ethoxyphenol and the commercially available N-Boc-4-hydroxypiperidine, a versatile intermediate for piperidine-based drug synthesis[1][2]. This approach ensures a controlled, high-yielding etherification. The subsequent step involves the facile acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final target compound. This protocol is designed to be a self-validating system, offering clear procedural steps, mechanistic rationale, and characterization guidelines for researchers in organic synthesis and drug development.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route involves two key transformations: (1) formation of the aryl ether bond via a Mitsunobu reaction and (2) removal of the N-Boc protecting group.
Overall Reaction Scheme: Step 1: Mitsunobu Reaction(Self-generated image, not from search) Step 2: N-Boc Deprotection (Self-generated image, not from search)
Rationale for Method Selection
-
Mitsunobu Reaction: The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups with a predictable inversion of stereochemistry. [3][4][5]It proceeds under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups. The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. [3][6]For the synthesis of aryl ethers, it offers a reliable alternative to the Williamson ether synthesis, which would require harsher basic conditions to deprotonate the phenol. [7][8][9]
-
N-Boc Protection: The piperidine nitrogen is nucleophilic and would otherwise compete in side reactions. The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the amine. [1]It is robust enough to withstand the conditions of the Mitsunobu reaction but can be cleanly and efficiently removed under acidic conditions without affecting other functional groups. [10][11]
Reaction Mechanisms
-
Mitsunobu Reaction Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on DIAD, forming a betaine intermediate. [3][4]This potent base then deprotonates the 2-ethoxyphenol nucleophile. The N-Boc-4-hydroxypiperidine attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. The final step is a bimolecular nucleophilic substitution (Sₙ2) where the phenoxide displaces the activated hydroxyl group, yielding the desired ether and triphenylphosphine oxide. [3][4][9]
Caption: Simplified mechanism of the Mitsunobu reaction.
-
N-Boc Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the Boc group, leading to its collapse and the formation of the highly stable tert-butyl cation, isobutylene, and carbon dioxide. This leaves the protonated piperidine nitrogen, which is neutralized during a basic work-up to yield the final free amine. [10]
Materials and Equipment
| Chemical Name | CAS No. | Supplier Recommendation |
| N-Boc-4-Hydroxypiperidine | 109384-19-2 | BenchChem, Pharmaffiliates [1][12] |
| 2-Ethoxyphenol | 94-71-3 | Sigma-Aldrich, TCI |
| Triphenylphosphine (PPh₃) | 603-35-0 | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Acros Organics |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR Chemicals |
| Hexanes | 110-54-3 | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | Prepare in-house |
| Brine (Saturated NaCl Solution) | 7647-14-5 | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Fisher Scientific |
| Silica Gel (for column chromatography) | 7631-86-9 | SiliCycle |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice-water bath, nitrogen/argon inlet, syringes, rotary evaporator, separatory funnel, glassware for column chromatography, TLC plates (silica gel 60 F₂₅₄).
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DIAD: Diisopropyl azodicarboxylate is a potential contact explosive and should be handled with care. Avoid heat and shock. It is also a lachrymator and irritant.
-
TFA: Trifluoroacetic acid is highly corrosive and causes severe burns. Handle with extreme caution, using appropriate gloves and face protection.
-
Solvents: THF, DCM, EtOAc, and hexanes are flammable and volatile. Ensure there are no ignition sources nearby.
Detailed Experimental Protocol
Part A: Synthesis of tert-butyl this compound-1-carboxylate
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq., e.g., 5.00 g), 2-ethoxyphenol (1.1 eq.), and triphenylphosphine (1.3 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.2 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly. A color change to yellow or orange is typically observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 20-30% Ethyl Acetate in Hexanes). The starting alcohol spot should disappear, and a new, less polar product spot should appear.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the pure N-Boc protected product.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq.) from Part A in dichloromethane (DCM, approx. 0.1-0.2 M). [10]2. TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution. [10]3. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. [10]4. Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the pH of the aqueous layer is basic (pH > 8) to neutralize the acid and deprotonate the piperidinium salt. [10] * Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x). [10] * Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. [10]6. Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, which may be a solid or oil. []Further purification by crystallization or chromatography can be performed if necessary.
-
Characterization
The identity and purity of the final product, this compound (C₁₃H₁₉NO₂), should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₃H₁₉NO₂ [14]* Molecular Weight: 221.30 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the ethoxy group (triplet ~1.4 ppm, quartet ~4.1 ppm), the aromatic protons (~6.8-7.0 ppm), and the piperidine ring protons, including the methine proton adjacent to the ether oxygen (~4.3-4.4 ppm).
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z 222.1. [14]
Data Summary and Workflow
Table 1: Reagent Quantities for Synthesis
| Reagent | MW ( g/mol ) | Molar Eq. | Sample Mass (g) | Sample Moles (mmol) |
| Part A | ||||
| N-Boc-4-Hydroxypiperidine | 201.27 | 1.0 | 5.00 | 24.84 |
| 2-Ethoxyphenol | 138.16 | 1.1 | 3.78 | 27.32 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.3 | 8.49 | 32.29 |
| DIAD | 202.21 | 1.3 | 6.53 | 32.29 |
| Part B | ||||
| N-Boc Protected Intermediate | 321.42 | 1.0 | (Assumes 80% yield) 6.39 g | 19.87 |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 22.66 | 198.7 |
| Note: Sample masses are calculated based on an example starting scale of 5.00 g of N-Boc-4-hydroxypiperidine. |
Overall Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part A: Reaction is stalled / incomplete | Insufficiently dried glassware/solvent; DIAD or PPh₃ degraded. | Ensure all glassware is oven-dried and use freshly opened or distilled anhydrous solvent. Use fresh, high-quality reagents. |
| Part A: Difficult purification | Co-elution of triphenylphosphine oxide or hydrazine by-product. | If by-products are problematic, consider alternative purification methods or modified Mitsunobu reagents. |
| Part B: Deprotection is slow or incomplete | Insufficient acid; presence of base-scavenging impurities. | Add additional equivalents of TFA. Ensure the starting material from Part A is pure. |
| Final product is isolated as TFA salt | Incomplete neutralization during work-up. | Re-dissolve the product in DCM and re-wash with saturated NaHCO₃ solution until the aqueous layer is confirmed to be basic. |
References
-
Wikipedia. Mitsunobu reaction. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
ResearchGate. Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubChemLite. This compound (C13H19NO2). [Link]
-
National Institutes of Health (NIH). 4-(2-Ethoxyphenyl)piperidine. [Link]
-
Journal of Medicinal Chemistry. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]
-
Pharmaffiliates. CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 14. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
Topic: A Multi-Step Protocol for the Purification of 4-(2-Ethoxyphenoxy)piperidine from a Synthetic Reaction Mixture
An Application Note from the Gemini Synthesis & Purification Group
Abstract
4-(2-Ethoxyphenoxy)piperidine is a valuable heterocyclic scaffold, frequently utilized in the development of novel therapeutic agents.[1][2] Achieving high purity of this intermediate is paramount for ensuring the integrity of downstream synthetic steps and the reliability of biological assay data. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a typical crude reaction mixture. The core strategy leverages the inherent basicity of the piperidine nitrogen for a highly efficient primary purification via acid-base liquid-liquid extraction (LLE). For applications demanding exceptional purity (>99%), an optional secondary purification step using automated flash column chromatography is detailed. This guide is designed for researchers, chemists, and process development professionals seeking a robust and scalable method for isolating this key building block.
Introduction and Purification Rationale
The synthesis of piperidine derivatives often results in complex mixtures containing unreacted starting materials, reagents, and byproducts.[3] A plausible and common synthetic route to this compound is a Williamson ether synthesis, potentially involving the reaction of a protected 4-hydroxypiperidine with a suitable 2-ethoxyphenyl precursor, followed by a deprotection step.
Based on such a synthesis, a crude reaction mixture can be expected to contain:
-
Target Compound: this compound
-
Starting Materials: Residual protected or unprotected 4-hydroxypiperidine, 2-ethoxyphenol.
-
Byproducts: Products from side reactions.
-
Reagents & Solvents: Residual base (e.g., NaH), solvents (e.g., DMF, THF), and acids from deprotection steps (e.g., HCl).[4]
The purification strategy is therefore designed to systematically remove these impurities. The central principle hinges on the significant difference in the acid-base properties of the target compound relative to most likely impurities. The piperidine nitrogen (predicted pKa ≈ 9.74) is readily protonated by dilute acid, rendering the molecule highly soluble in an aqueous medium.[5] In contrast, neutral organic impurities (e.g., 2-ethoxyphenol, solvents) and weakly acidic compounds remain preferentially in the organic phase. This differential partitioning forms the basis of a highly selective acid-base extraction.[6][7][8]
Overall Purification Workflow
The purification is executed in two main stages: a primary liquid-liquid extraction to remove the bulk of impurities, followed by an optional chromatographic step for polishing to high purity.
Caption: High-level workflow for the purification of this compound.
Materials and Reagents
| Equipment | Chemicals & Reagents |
| Separatory Funnel (500 mL) | Crude this compound mixture |
| Erlenmeyer Flasks (various sizes) | Ethyl Acetate (EtOAc) |
| Magnetic Stirrer and Stir Bars | Dichloromethane (DCM) |
| pH paper or pH meter | Hydrochloric Acid (HCl), 1M aqueous solution |
| Rotary Evaporator | Sodium Hydroxide (NaOH), 6M aqueous solution |
| Glass Funnels | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Filter Paper | Saturated Sodium Chloride solution (Brine) |
| TLC Plates (Silica Gel 60 F₂₅₄) | Deionized Water |
| Flash Chromatography System | Triethylamine (Et₃N) |
| Silica Gel (230-400 mesh) | Hexanes (for chromatography) |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrochloric acid and sodium hydroxide are corrosive.
Protocol 1: Primary Purification via Acid-Base Extraction
This protocol is designed to efficiently separate the basic target compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL). If the reaction was performed in a water-miscible solvent like THF or DMF, it should first be concentrated in vacuo, and the residue then dissolved in ethyl acetate.
-
Acidic Extraction (Protonation):
-
Transfer the organic solution to a 500 mL separatory funnel.
-
Add 100 mL of 1M HCl (aq) to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Shake vigorously for 1-2 minutes, venting frequently. The basic piperidine will be protonated and transfer to the aqueous layer.[7][9]
-
Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".
-
Rationale: The HCl wash converts the water-insoluble amine free base into its highly water-soluble hydrochloride salt, effectively "pulling" it out of the organic phase.
-
-
Repeat Extraction: Add another 50 mL of 1M HCl (aq) to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with "Aqueous Layer 1". This second wash ensures complete recovery of the product.
-
Wash Impurities: The organic layer now contains primarily neutral and acidic impurities. It can be discarded. The combined aqueous layers contain the protonated product.
-
Liberation of Free Base (Deprotonation):
-
Place the flask containing the combined aqueous layers in an ice bath and begin stirring.
-
Slowly add 6M NaOH (aq) dropwise while monitoring the pH with pH paper or a meter. Continue adding base until the solution is strongly alkaline (pH > 12). A milky white precipitate or oil may form as the free base is liberated from its salt.[3][10]
-
Rationale: Adding a strong base deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine, which can then be extracted back into an organic solvent.
-
Caption: Phase distribution of the target compound during acid-base extraction.
-
Back-Extraction:
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Add 100 mL of fresh ethyl acetate (or dichloromethane for potentially better recovery). Shake and vent as before.
-
Allow the layers to separate and drain the lower aqueous layer. Collect the upper organic layer, which now contains the purified free base, in a clean flask.
-
Extract the aqueous layer again with another 50 mL of ethyl acetate and combine the organic layers.
-
-
Final Wash and Drying:
-
Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). This helps to remove residual water and salts.
-
Drain the brine and transfer the organic layer to a clean flask. Add a generous amount of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes to dry the solution.
-
-
Isolation: Filter off the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to yield the purified this compound as an oil or solid. Purity at this stage is typically >95%.
Protocol 2: Secondary Purification via Flash Column Chromatography
For applications requiring >99% purity, such as pharmaceutical lead optimization, flash chromatography is recommended. Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing. This is mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase.[11]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:1:1 Hexanes:EtOAc:Et₃N). Pack the column according to the flash system manufacturer's instructions.
-
Sample Loading: Dissolve the product from Protocol 1 in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. This "dry loading" technique typically results in better peak resolution.
-
Elution:
-
Equilibrate the packed column with the initial mobile phase.
-
Load the sample onto the top of the column.
-
Begin elution with a shallow gradient, for example, from 1% to 20% Ethyl Acetate in Hexanes, keeping the triethylamine concentration constant at 1%.
-
Rationale: The non-polar hexanes will elute non-polar impurities first. Gradually increasing the polarity with ethyl acetate will then elute the more polar target compound. Triethylamine competes with the product for acidic sites on the silica, ensuring a sharp, symmetrical peak shape.
-
-
Fraction Collection: Collect fractions based on the UV detector response.
-
Purity Analysis & Isolation: Analyze the collected fractions by TLC (staining with potassium permanganate or ninhydrin can be effective for visualizing amines). Combine the pure fractions and remove the solvent in vacuo to yield the final high-purity product.
Data and Expected Results Summary
| Purification Step | Input Material | Key Reagents/Process | Output Material | Expected Purity |
| Protocol 1 | Crude Reaction Mixture | 1M HCl, 6M NaOH, EtOAc | Purified Free Base | >95% |
| Protocol 2 | Product from Protocol 1 | Silica Gel, Hexanes/EtOAc/Et₃N Gradient | High-Purity Free Base | >99% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Extraction | - High concentration of surfactants or salts.- Vigorous shaking. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Gently swirl or invert the funnel instead of shaking vigorously.- Filter the entire mixture through a pad of Celite. |
| Product Fails to Separate from Aqueous Layer After Basification | - Insufficient base added (pH not high enough).- Product hydrochloride salt is soluble in the organic phase. | - Check the pH of the aqueous layer and add more NaOH if necessary to ensure pH > 12.- This is unlikely for this compound but if suspected, evaporate the organic solvent and re-dissolve in a less polar one like diethyl ether. |
| Significant Peak Tailing/Streaking in Chromatography | - Strong interaction between the basic amine and acidic silica gel. | - Ensure the mobile phase contains 0.5-1% triethylamine.- Alternatively, use a different stationary phase like basic alumina. |
| Product Oils Out During Recrystallization Attempt | - Solvent is too good, or anti-solvent is added too quickly.- Presence of impurities depressing the melting point. | - Cool the solution more slowly.- Try a different solvent system.- Ensure the product is sufficiently pure (>95%) before attempting recrystallization. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
- Google Patents. (2012). CN101602748B - A kind of purification method of high-purity piperidine.
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI: 10.1039/D1RE00205H. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-methoxyethoxy)piperidine. Retrieved from [Link]
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5 [m.chemicalbook.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
The Versatile Intermediate: Application Notes for 4-(2-Ethoxyphenoxy)piperidine in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 4-(2-Ethoxyphenoxy)piperidine has emerged as a significant and versatile building block, particularly in the synthesis of compounds targeting the central nervous system. Its unique structural combination of a piperidine ring and an ethoxyphenoxy moiety provides a scaffold that is frequently encountered in molecules with antidepressant and other neurological activities.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides in-depth application notes and robust protocols for the effective utilization of this compound as a pharmaceutical intermediate. The causality behind experimental choices is explained, and the protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | PubChem |
| Molecular Weight | 221.29 g/mol | PubChem |
| Appearance | Solid | ChemicalBook |
| Boiling Point | 322.4±32.0 °C (Predicted) | ChemicalBook |
| Density | 1.041±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 9.74±0.10 (Predicted) | ChemicalBook |
| Purity (HPLC) | 97.45% | Alfa Aesar |
Figure 1. Chemical Structure of this compound.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a nucleophile, specifically through the secondary amine of the piperidine ring. This functionality allows for its incorporation into larger molecules through various chemical transformations, most notably N-alkylation reactions.
A significant application is in the synthesis of analogues of the antidepressant drug Viloxazine . Research has demonstrated that derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine exhibit biological activity comparable to Viloxazine.[1] This strongly suggests that this compound is a prime candidate for the synthesis of novel antidepressant agents with similar mechanisms of action.
The synthetic strategy often involves the reaction of the piperidine nitrogen with an electrophilic partner. A common and highly relevant electrophile in this context is an epoxide, such as 1-(2-ethoxyphenoxy)-2,3-epoxypropane, which is a key intermediate in the synthesis of Viloxazine itself.[2][3][4] The ring-opening of this epoxide by the piperidine nitrogen leads to the formation of a β-amino alcohol, a common pharmacophore in many neurologically active compounds.
Figure 2. General synthetic workflow for Viloxazine analogues.
Experimental Protocols
The following protocols are designed to be illustrative and may require optimization based on specific substrates and desired products.
Protocol 1: N-Alkylation via Epoxide Ring-Opening
This protocol describes a general procedure for the reaction of this compound with an epoxide, a key step in the synthesis of Viloxazine analogues.
Materials:
-
This compound
-
1-(2-Aryloxy)-2,3-epoxypropane (or other suitable epoxide)
-
Anhydrous ethanol (or other suitable protic solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the piperidine derivative in anhydrous ethanol (approximately 0.1-0.5 M concentration).
-
Addition of Electrophile: To the stirred solution, add the epoxide (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Protic Solvent: Ethanol acts as a solvent and can also facilitate the epoxide ring-opening by protonating the epoxide oxygen, making it a better leaving group.
-
Reflux: Provides the necessary thermal energy to overcome the activation energy of the reaction.
-
Monitoring: TLC or LC-MS is crucial for determining the reaction endpoint, preventing the formation of byproducts from prolonged heating.
Protocol 2: Reductive Amination
An alternative method for N-alkylation involves reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq) at room temperature.
-
Formation of Iminium Ion: Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride portion-wise over 15-30 minutes. The reaction is typically exothermic, and cooling may be necessary.
-
Reaction: Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Causality of Experimental Choices:
-
Sodium triacetoxyborohydride: A mild and selective reducing agent that reduces the iminium ion in the presence of the unreacted aldehyde/ketone, minimizing the formation of alcohol byproducts.[5]
-
Anhydrous Conditions: Prevents the hydrolysis of the reducing agent and the iminium ion.
Analytical Characterization
Thorough characterization of the intermediate and its products is essential for quality control and regulatory compliance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the protons of the piperidine ring. The chemical shifts of the piperidine protons will be influenced by the phenoxy substituent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the piperidine carbons can be compared to known values for substituted piperidines to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the intermediate and its derivatives.
-
Electron Ionization (EI-MS): This technique will likely show the molecular ion peak and characteristic fragmentation patterns of the piperidine ring, such as α-cleavage adjacent to the nitrogen atom.
-
Electrospray Ionization (ESI-MS): A softer ionization technique that will typically show the protonated molecule [M+H]⁺, confirming the molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of this compound and the products of subsequent reactions. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.
Safety, Handling, and Storage
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[6][7]
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of novel therapeutics for neurological disorders. The protocols and application notes provided in this guide are intended to empower researchers to effectively and safely utilize this key building block in their drug discovery endeavors. By understanding the underlying chemical principles and adhering to best practices in the laboratory, the full potential of this intermediate can be realized in the creation of the next generation of medicines.
References
- Alfa Aesar. (n.d.). Certificate of Analysis: this compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-[(4-Ethylphenoxy)methyl]piperidine.
- Echemi. (n.d.). Piperidine, 2-[2-(4-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
- BenchChem. (2025).
- Balsamo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5.
- ChemicalBook. (n.d.). 4-(2-ETHOXYPHENOXY)-PIPERIDINE.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine.
- Kaplit, B. K., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.
- PubChem. (n.d.). This compound.
- ResearchGate. (2017).
- Superb, K. (n.d.). Viloxazine | New Drug Approvals.
- ThalesNano. (n.d.).
- U.S. Patent No. 3,712,890. (1973). Process for preparing 2-aryloxymethyl morpholines.
- U.S. Patent No. 3,714,161. (1973). 2-(Phenoxymethyl)
- WO Patent No. 2011130194A2. (2011). Methods for producing viloxazine salts and novel polymorphs thereof.
- EP Patent No. 4317141A1. (2023).
- EP Patent No. 2558437B1. (2014). Methods for producing viloxazine salts and novel polymorphs thereof.
Sources
- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 4. WO2011130194A2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Experimental Use of 4-(2-Ethoxyphenoxy)piperidine in Neuroscience Research
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Neuropharmacological Potential of 4-(2-Ethoxyphenoxy)piperidine
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous neurologically active drugs and research compounds.[1][2][3][4] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for interacting with a wide array of CNS targets.[3] The compound this compound, while structurally defined, remains a largely unexplored entity within the vast landscape of neuropharmacology.[5][6] Its chemical architecture, featuring a piperidine ring linked to an ethoxyphenoxy moiety, suggests potential interactions with several key protein families implicated in neurotransmission and neuromodulation.
This document serves as a comprehensive guide for the initial characterization of this compound. As this is a novel psychoactive substance (NPS) in a research context, the following protocols are designed as a logical, stepwise approach to elucidate its mechanism of action, potency, and potential therapeutic or adverse effects.[7][8][9] We will proceed from broad, high-throughput screening to more specific functional and behavioral assays, establishing a foundational dataset for this compound. The rationale behind each experimental step is detailed, providing the causal links necessary for robust scientific inquiry.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 4-(2-ethoxyphenyl)piperidine | [5] |
| Molecular Formula | C₁₃H₁₉NO | [5] |
| Molecular Weight | 205.30 g/mol | [5] |
| Predicted pKa | 9.74 ± 0.10 | [6] |
| Predicted Boiling Point | 322.4 ± 32.0 °C | [6] |
Proposed Mechanism of Action & Initial Hypothesis
The structure of this compound shares features with compounds known to interact with monoamine transporters and sigma receptors. The phenoxyethylpiperidine core is a known pharmacophore for high-affinity sigma-1 (σ₁) receptor ligands.[10][11] Additionally, various piperidine derivatives have demonstrated potent activity at the dopamine transporter (DAT) and serotonin transporter (SERT).[12][13][14][15][16][17][18] Therefore, our initial hypothesis is that this compound may act as a modulator of these systems. The following experimental workflow is designed to test this hypothesis.
Experimental Workflow: A Phased Approach to Characterization
The investigation into the neuropharmacological profile of this compound will be conducted in three phases:
-
Phase 1: In Vitro Target Screening & Affinity Determination. Broad screening against a panel of CNS receptors and transporters, followed by detailed affinity studies for identified targets.
-
Phase 2: In Vitro Functional Characterization. Determination of the functional activity (agonist, antagonist, inverse agonist, or allosteric modulator) at high-affinity targets.
-
Phase 3: Preliminary In Vivo Behavioral Assessment. Initial evaluation of the compound's effects on locomotor activity and other relevant behaviors in rodent models.
Caption: Phased experimental workflow for characterizing this compound.
Phase 1: In Vitro Target Screening & Affinity Determination
Rationale
The initial step is to perform a broad screen to identify potential molecular targets. A radioligand binding assay panel is an efficient method to assess the affinity of a compound for a wide range of receptors, transporters, and ion channels. This unbiased approach prevents premature focus on a single hypothesized target. Given the structural motifs of this compound, particular attention should be paid to the sigma receptors (σ₁ and σ₂), dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[13][14][15][19][20]
Protocol 1.1: Broad CNS Radioligand Binding Screen
-
Objective: To identify primary molecular targets of this compound by screening against a panel of >50 common CNS receptors and transporters.
-
Materials:
-
This compound (synthesized and purified, >98% purity).
-
Commercially available CNS receptor/transporter screening service (e.g., Eurofins Cerep, PerkinElmer).
-
Membrane preparations from cells expressing the target of interest.
-
Specific radioligands for each target (e.g., -pentazocine for σ₁ receptors, [³H]WIN 35,428 for DAT).[19]
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound for screening at a fixed concentration (typically 1-10 µM) against the panel.
-
The assay is performed by incubating the compound with the membrane preparation and the specific radioligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The percentage inhibition of radioligand binding by the test compound is calculated.
-
-
Data Analysis & Interpretation:
-
Targets showing >50% inhibition at the screening concentration are considered "hits."
-
These hits will be prioritized for follow-up affinity determination (Kᵢ).
-
Protocol 1.2: Kᵢ Determination for High-Affinity Targets
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the "hit" targets identified in Protocol 1.1.
-
Materials: Same as Protocol 1.1, focusing only on the "hit" targets.
-
Methodology:
-
Prepare serial dilutions of this compound to create a concentration-response curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For each concentration, perform a competitive binding assay as described in Protocol 1.1.
-
A known unlabeled ligand for the target is used as a positive control.
-
-
Data Analysis & Interpretation:
-
The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the concentration-response curve.
-
The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A lower Kᵢ value indicates higher binding affinity. Targets with Kᵢ values < 1 µM will proceed to functional characterization.
-
Phase 2: In Vitro Functional Characterization
Rationale
Binding affinity does not reveal the functional consequence of the compound-target interaction. A compound can be an agonist (activates the receptor/transporter), an antagonist (blocks the action of an agonist), an inverse agonist (promotes an inactive conformational state), or an allosteric modulator.[21] Functional assays are crucial to determine the pharmacological nature of this compound at its high-affinity targets.
Caption: Potential functional outcomes of compound-target interaction.
Protocol 2.1: Monoamine Transporter Uptake Assay
This protocol is applicable if DAT, SERT, or NET are identified as high-affinity targets.
-
Objective: To measure the ability of this compound to inhibit the uptake of neurotransmitters by their respective transporters.
-
Materials:
-
Methodology:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or control compounds.
-
Add the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]5-HT, etc.) and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis & Interpretation:
-
Calculate the percentage inhibition of uptake for each concentration of the compound.
-
Determine the IC₅₀ value by non-linear regression. A potent IC₅₀ suggests the compound is a transporter inhibitor.
-
Protocol 2.2: Sigma-1 (σ₁) Receptor Functional Assay (Calcium Mobilization)
This protocol is applicable if the σ₁ receptor is identified as a high-affinity target.
-
Objective: To determine if this compound acts as an agonist or antagonist at the σ₁ receptor. σ₁ receptor activation can modulate intracellular calcium levels.[22]
-
Materials:
-
Methodology:
-
Agonist Mode:
-
Load cells with the calcium-sensitive dye.
-
Add increasing concentrations of this compound and measure changes in intracellular calcium via fluorescence.
-
An increase in fluorescence indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with increasing concentrations of this compound.
-
Challenge the cells with a fixed concentration of a known σ₁ agonist (e.g., PRE-084).
-
Measure the calcium response. A reduction in the agonist-induced signal indicates antagonist activity.
-
-
-
Data Analysis & Interpretation:
-
In agonist mode, calculate the EC₅₀ (effective concentration for 50% of maximal response).
-
In antagonist mode, calculate the IC₅₀.
-
These results will classify the compound as a σ₁ receptor agonist or antagonist.
-
Phase 3: Preliminary In Vivo Behavioral Assessment
Rationale
In vitro activity must be correlated with in vivo effects to understand the compound's potential impact on the whole organism. Initial behavioral assays can provide insights into CNS penetration, general psychoactive effects, and potential therapeutic applications or side effects.[23] The choice of specific assays should be guided by the in vitro functional profile.
Protocol 3.1: Open Field Test for Locomotor Activity
-
Objective: To assess the effect of this compound on spontaneous locomotor activity, a general measure of stimulant or sedative effects.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: Open field arena equipped with infrared beams to automatically track movement.
-
Methodology:
-
Acclimate animals to the testing room.
-
Administer this compound via an appropriate route (e.g., intraperitoneal, i.p.) at several doses (e.g., 1, 3, 10 mg/kg) and a vehicle control.
-
Place the animal in the center of the open field arena and record activity for 30-60 minutes.
-
Key parameters to measure include total distance traveled, time spent in the center vs. periphery (anxiolytic/anxiogenic-like effects), and rearing frequency.
-
-
Data Analysis & Interpretation:
-
A significant increase in distance traveled suggests stimulant properties (potentially related to DAT/NET inhibition).
-
A significant decrease suggests sedative properties.
-
An increase in time spent in the center may indicate anxiolytic-like effects.
-
Protocol 3.2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
This protocol is relevant if the compound shows activity at receptors implicated in psychosis, such as 5-HT₂ₐ or σ₁ receptors.[24]
-
Objective: To assess the potential antipsychotic-like activity of the compound. PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Startle response chambers.
-
Methodology:
-
Administer a PPI-disrupting agent (e.g., the NMDA antagonist dizocilpine (MK-801) or a 5-HT₂ₐ agonist).
-
Administer this compound at various doses or vehicle.
-
Place animals in the startle chambers.
-
The test session consists of trials with a loud startling pulse alone, a weak prepulse alone, or a prepulse followed by the startle pulse.
-
The startle response (whole-body flinch) is measured.
-
-
Data Analysis & Interpretation:
-
PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse.
-
A reversal of the drug-induced PPI deficit by this compound would suggest potential antipsychotic-like properties.
-
Conclusion and Future Directions
This structured application guide provides a robust framework for the initial neuropharmacological characterization of this compound. The data generated from these protocols will establish a foundational understanding of its molecular targets, functional activity, and preliminary behavioral effects. Positive and significant findings, such as high affinity and functional potency at a specific transporter or receptor, would warrant further, more detailed investigations. These could include studies on pharmacokinetics, abuse liability (e.g., conditioned place preference), therapeutic efficacy in animal models of disease (e.g., depression, neuropathic pain), and off-target safety profiling.[25][26] By following this logical and scientifically rigorous pathway, researchers can effectively unlock the potential of this novel chemical entity.
References
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Preprints.org.
-
(+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. PubMed. Available at: [Link]
-
Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. Available at: [Link]
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
In vitro characterization of new psychoactive substances at the μ-opioid, cannabinoid CB1, 5-HT2A and 5-HT1A receptors. DiVA portal. Available at: [Link]
-
Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. PubMed Central. Available at: [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]
-
Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. Available at: [Link]
-
4-(2-Ethoxyphenyl)piperidine. PubChem. Available at: [Link]
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
-
4-(2-Ethoxypropoxy)piperidine. PubChem. Available at: [Link]
-
In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PubMed Central. Available at: [Link]
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect. University of Bari Aldo Moro Institutional Research Repository.
-
Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. PubMed. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
- 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed.
-
Sigma receptor. Wikipedia. Available at: [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]
-
Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry. Available at: [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. PubMed. Available at: [Link]
-
Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. PubMed. Available at: [Link]
-
The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. PubMed Central. Available at: [Link]
-
Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available at: [Link]
-
Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed. Available at: [Link]
-
Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Available at: [Link]
-
Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]
-
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. Available at: [Link]
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
- Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PubMed.
- Organic cation transporter 2 contributes to SSRI antidepressant efficacy by controlling tryptophan availability in the brain. PubMed Central.
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5 [m.chemicalbook.com]
- 7. clinicallab.com [clinicallab.com]
- 8. Frontiers | Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs [frontiersin.org]
- 9. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sigma receptor - Wikipedia [en.wikipedia.org]
- 21. diva-portal.org [diva-portal.org]
- 22. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Radioligand Binding Assay Protocol for Characterizing 4-(2-Ethoxyphenoxy)piperidine at the Sigma-1 Receptor
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for determining the binding affinity of 4-(2-Ethoxyphenoxy)piperidine for the Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a multitude of neurological and psychiatric disorders, making it a prime target for therapeutic development.[1][2] Compounds with a piperidine scaffold, such as this compound, have shown significant interaction with sigma receptors.[3][4] This application note details a robust competitive radioligand binding assay using [³H]-(+)-pentazocine, a selective σ1 receptor radioligand, and membrane homogenates prepared from guinea pig liver, a tissue known for its high density of σ1 receptors.[5] We provide step-by-step methodologies for membrane preparation, assay execution, and data analysis, including the conversion of IC₅₀ values to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[6][7] This guide is designed for researchers in pharmacology and drug development seeking to characterize the interaction of novel ligands with this important therapeutic target.
Introduction and Scientific Rationale
The Sigma-1 (σ1) receptor is a ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[8] It is distinct from classical G-protein coupled or ionotropic receptors and is involved in modulating a wide array of cellular functions, including ion channel activity, calcium signaling, and neuronal survival.[5][9] Its role in conditions such as neurodegenerative diseases, pain, depression, and addiction has made it an attractive target for drug discovery.[1]
Characterizing the binding affinity of a compound is the foundational step in determining its potential as a therapeutic agent. A receptor binding assay quantifies the interaction between a ligand (the drug candidate) and its receptor. The protocol described herein is a competitive inhibition assay, a cornerstone of pharmacological screening. This method measures the ability of a test compound, this compound, to displace a known high-affinity radiolabeled ligand, [³H]-(+)-pentazocine, from the σ1 receptor.[10] The resulting data allow for the calculation of the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Ki), an intrinsic measure of the compound's binding affinity.[6]
Principle of the Competitive Binding Assay
The assay operates on the principle of competition between three components in equilibrium: the receptor (R), a radiolabeled ligand of known affinity ([L*]), and the unlabeled test compound (I). The radioligand [³H]-(+)-pentazocine binds specifically and with high affinity to the σ1 receptor. In the presence of this compound, the test compound will compete for the same binding site. As the concentration of the test compound increases, it displaces more of the radioligand. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the reduction in bound radioactivity across a range of test compound concentrations, a dose-response curve can be generated to determine the IC₅₀.
Figure 1: Principle of Competitive Ligand Binding.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Rationale for Use |
| This compound | In-house Synthesis/Vendor | The unlabeled test compound (competitor). |
| [³H]-(+)-Pentazocine | PerkinElmer | Selective, high-affinity radioligand for the σ1 receptor.[5] |
| Haloperidol | Sigma-Aldrich | A high-affinity sigma ligand used to define non-specific binding.[11] |
| Guinea Pig Liver | Pel-Freez Biologicals | A rich, native source of σ1 receptors, providing high signal-to-noise.[5] |
| Tris-HCl | Thermo Fisher Scientific | Common buffering agent to maintain physiological pH (typically pH 7.4). |
| Protease Inhibitor Cocktail | Roche | Prevents degradation of receptor proteins by endogenous proteases during preparation. |
| Polyethyleneimine (PEI), 0.5% | Sigma-Aldrich | Pre-treatment for filters to reduce non-specific binding of the radioligand.[5] |
| Whatman GF/B Glass Fiber Filters | Cytiva | Standard filter type for separating bound from free ligand in filtration assays. |
| Scintillation Cocktail | PerkinElmer | Used to convert the energy from radioactive decay into detectable light. |
| 96-well Plates | Corning | Standard format for setting up the binding assay reactions. |
| Brandel Cell Harvester | Brandel | Equipment for rapid filtration of 96-well plates to terminate the binding reaction.[5] |
| Liquid Scintillation Counter | Beckman Coulter | Instrument used to quantify the radioactivity captured on the filters. |
Step-by-Step Experimental Protocols
Protocol 1: Preparation of Guinea Pig Liver Membranes
Causality: This protocol is designed to isolate the cell membrane fraction, which contains the target σ1 receptors, from other cellular components. Performing all steps at 4°C and including protease inhibitors is critical to preserve the integrity and binding activity of the receptor protein.[12][13]
-
Homogenization : Thaw a fresh or frozen guinea pig liver on ice. Weigh the tissue and add 10 volumes (e.g., 10 mL per gram of tissue) of ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitor cocktail).
-
Lysis : Homogenize the tissue using a Polytron-style homogenizer at a medium setting for 20-30 seconds. Ensure the sample remains cold.
-
Initial Centrifugation : Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Pelleting : Carefully collect the supernatant and transfer it to fresh ultracentrifuge tubes. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing : Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step (40,000 x g for 30 min at 4°C). This wash step removes residual soluble proteins.
-
Final Preparation : Discard the supernatant and resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of approximately 1-2 mg/mL.
-
Quantification and Storage : Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: σ1 Receptor Competitive Binding Assay
Causality: This protocol systematically evaluates the ability of this compound to compete with [³H]-(+)-pentazocine. Three distinct conditions are required for proper data analysis: Total Binding, Non-Specific Binding (NSB), and Competitive Binding.[14][15]
-
Assay Plate Setup : Prepare a 96-well plate. All determinations should be performed in triplicate.
-
Total Binding Wells : Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) Wells : Add 50 µL of 10 µM Haloperidol (final concentration). This high concentration saturates the receptors, ensuring that any remaining radioligand binding is non-specific.[14]
-
Competitor Wells : Add 50 µL of serially diluted this compound (e.g., from 100 µM to 10 pM final concentration).
-
-
Radioligand Addition : Add 50 µL of [³H]-(+)-pentazocine diluted in Assay Buffer to all wells. The final concentration should be at or near its Kd for the σ1 receptor (e.g., 2-3 nM) to ensure assay sensitivity.
-
Receptor Addition : Initiate the binding reaction by adding 100 µL of the prepared guinea pig liver membrane homogenate (approximately 50-100 µg of protein) to all wells. The final assay volume is 200 µL.
-
Incubation : Seal the plate and incubate at 37°C for 90 minutes with gentle agitation. This time and temperature are established to allow the binding reaction to reach equilibrium.[5]
-
Assay Termination : Pre-soak GF/B filter mats in 0.5% polyethyleneimine (PEI) for at least 30 minutes.[5] Terminate the reaction by rapid filtration through the pre-soaked filter mat using a Brandel cell harvester. This step quickly separates the membrane-bound radioligand from the free radioligand.
-
Washing : Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.4). The rapid, cold washes minimize the dissociation of the radioligand from the receptor while removing unbound radioactivity.
-
Detection : Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Figure 2: Experimental Workflow for the Radioligand Binding Assay.
Data Analysis and Interpretation
The raw output from the scintillation counter (CPM) must be processed to determine the binding affinity (Ki).
-
Calculate Specific Binding :
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (NSB) (CPM)
-
For each concentration of this compound, the specific binding is calculated as: Sample (CPM) - NSB (CPM).
-
-
Generate Competition Curve : Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (% Inhibition). Plot % Inhibition versus the logarithm of the competitor concentration.
-
Determine IC₅₀ : Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
Calculate Ki using the Cheng-Prusoff Equation : The IC₅₀ is dependent on the concentration of radioligand used. To find the intrinsic affinity constant (Ki), which is independent of assay conditions, use the Cheng-Prusoff equation.[6][7][16]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
Ki : The inhibition constant for this compound.
-
IC₅₀ : The experimentally determined half-maximal inhibitory concentration.
-
[L] : The concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.
-
Kd : The equilibrium dissociation constant of the radioligand for the σ1 receptor (this must be determined separately via a saturation binding experiment or obtained from literature).
-
Sample Data Table
Below is a table illustrating how final data should be presented. (Note: Values are hypothetical).
| Compound | Target | IC₅₀ (nM) | Ki (nM) | n |
| This compound | Sigma-1 | 25.5 | 10.2 | 3 |
| Haloperidol (Control) | Sigma-1 | 3.8 | 1.5 | 3 |
Assuming an assay with [³H]-(+)-pentazocine at [L] = 3 nM and a Kd of 2 nM.
Protocol Validation and Quality Control
A trustworthy protocol must be self-validating. Key quality control checks include:
-
Signal Window : Specific binding should account for at least 80% of the total binding. Low specific binding indicates either poor receptor preparation or high non-specific interaction of the radioligand with the filters or membranes.
-
Reproducibility : The assay should yield consistent Ki values across multiple experiments (typically within a two- to three-fold range).
-
Control Compound : A known reference compound (e.g., Haloperidol) should be run in parallel to confirm that the assay is performing as expected. The calculated Ki for the control should align with historically accepted values.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the characterization of this compound at the σ1 receptor. By following this robust methodology, researchers can obtain reliable and reproducible binding affinity data (Ki), a critical parameter for advancing drug discovery programs targeting the sigma receptor system. The principles and steps outlined here are adaptable for testing other novel compounds at this and other receptor targets.
References
- Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar.
-
Sigma receptor - Wikipedia. (n.d.). Wikipedia. [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central. [Link]
-
Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. (2021). PubMed. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. [Link]
-
Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. (n.d.). University of Turin Open Access Institutional Archive. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
Sigma Receptor Binding Assays. (2015). PubMed - NIH. [Link]
-
Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba. [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). . [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (n.d.). PubMed. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]
-
Purification of recombinant G-protein-coupled receptors. (n.d.). PMC - PubMed Central - NIH. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. iris.unict.it [iris.unict.it]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma receptor - Wikipedia [en.wikipedia.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 15. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 16. youtube.com [youtube.com]
Application Note: A Validated Stability-Indicating HPLC-UV Method for Purity Analysis of 4-(2-Ethoxyphenoxy)piperidine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative determination of 4-(2-Ethoxyphenoxy)piperidine purity. The presence and quantity of impurities in active pharmaceutical ingredients (APIs) or key intermediates are critical quality attributes that can significantly impact the safety and efficacy of the final drug product.[1][2] This method is designed for researchers, quality control analysts, and drug development professionals, providing a detailed protocol for separating this compound from its potential process-related impurities and degradation products. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[3][4][5]
Introduction and Method Rationale
This compound is a chemical intermediate whose structural motifs are common in various pharmacologically active molecules. Ensuring its purity is a fundamental requirement in the pharmaceutical development pipeline. The objective of this work was to develop and validate a reliable HPLC-UV method suitable for its intended purpose: the accurate assessment of purity and the detection of any potential impurities.
The Scientific Foundation for Method Design
The development of a robust analytical method is not a matter of arbitrary selection but is grounded in the physicochemical properties of the analyte and the principles of chromatography.
-
Analyte Characteristics : this compound possesses two key structural features that dictate the chromatographic strategy:
-
A basic piperidine ring (pKa ≈ 9.74) which is prone to protonation.[6] In RP-HPLC, basic compounds can exhibit poor peak shape (tailing) due to secondary ionic interactions with acidic residual silanol groups on the silica-based stationary phase.[7]
-
An aromatic ethoxyphenoxy group , which acts as a chromophore, enabling sensitive detection using a UV detector. Aromatic amines and ethers typically absorb in the UV range, making UV spectrophotometry a suitable detection technique.[8][9][10]
-
-
Chromatographic Mode Selection : Reversed-phase chromatography is the premier choice for separating non-polar to moderately polar organic molecules, making it an ideal fit for this analyte.[11] The stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar aqueous-organic mixture.[12]
-
Stationary Phase (Column) Rationale : A high-purity, end-capped octadecylsilane (C18) column was selected. Modern C18 columns with high end-capping are specifically designed to minimize the accessible silanol groups, thereby significantly improving the peak shape for basic compounds like piperidine derivatives.[7] Columns designed for polar compound retention offer another excellent alternative.[13]
-
Mobile Phase Rationale :
-
pH Control : To ensure consistent retention and symmetrical peaks for the basic analyte, controlling the mobile phase pH is critical.[14][15] By operating at an acidic pH (e.g., pH 3.0), the piperidine nitrogen is fully protonated. This consistent positive charge prevents unwanted interactions with the stationary phase. Furthermore, an acidic pH suppresses the ionization of residual silanols, further mitigating peak tailing.[7] A phosphate buffer is chosen for its buffering capacity in this pH range and its common use in pharmaceutical analysis.
-
Organic Modifier : Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Gradient Elution : A gradient elution program, where the proportion of the organic solvent is increased over time, is employed. This is crucial for a purity method as it ensures that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak within a reasonable analysis time.[16]
-
-
Detector Wavelength Selection : The aromatic ring in the analyte provides the basis for UV detection. A preliminary scan using a photodiode array (PDA) detector would reveal the UV maxima. For this method, a wavelength of 230 nm is selected to provide a strong signal for the parent compound and a broad response for potential aromatic impurities that may have slightly different substitution patterns.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a gradient pump, degasser, autosampler, thermostatted column compartment, and a UV/PDA detector. (e.g., Agilent 1260/1290 Infinity II, Waters Alliance/ACQUITY UPLC).
-
Data Acquisition : Chromatography Data System (CDS) software (e.g., OpenLab CDS, Empower).
-
Materials :
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (70:30 v/v) |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0) :
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Standard Stock Solution (1.0 mg/mL) :
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Sample Working Solution (0.5 mg/mL) :
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][17]
Visualization of Workflows
The overall experimental and validation workflows are depicted below.
Caption: High-level experimental workflow from preparation to reporting.
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[18][19]
-
Protocol : A sample solution (0.5 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis : 0.1 M HCl at 80°C for 6 hours.
-
Base Hydrolysis : 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Solid sample stored at 105°C for 48 hours.
-
Photolytic Degradation : Sample solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/m²).
-
-
Acceptance Criteria : The method must demonstrate baseline resolution between the main this compound peak and all peaks generated from the stress conditions. Peak purity analysis via PDA must confirm the spectral homogeneity of the main peak.
Caption: Logical flow of the forced degradation study for specificity.
Linearity, Accuracy, and Precision
These validation parameters establish the quantitative performance of the method.
-
Linearity Protocol : A series of five concentrations were prepared from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (0.5 mg/mL). A calibration curve was constructed by plotting peak area against concentration.
-
Accuracy (Recovery) Protocol : Accuracy was determined by spiking a sample solution with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level in triplicate.
-
Precision Protocol :
-
Repeatability : Six individual preparations of the sample were analyzed on the same day.
-
Intermediate Precision : The repeatability study was duplicated by a different analyst on a different day.
-
The Relative Standard Deviation (%RSD) was calculated.
-
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 150% | 0.5 µg/mL to 750 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.45% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.68% |
| LOD | S/N ≥ 3 | 0.15 µg/mL |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | System Suitability Met | Passed |
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5°C (25°C and 35°C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
In all cases, the system suitability parameters (resolution, tailing factor, and theoretical plates) remained within acceptable limits, demonstrating the method's reliability under minor variations.
Conclusion
The HPLC-UV method described in this application note is a highly specific, linear, accurate, precise, and robust procedure for determining the purity of this compound. The rationale-driven method development, particularly the control of mobile phase pH to ensure excellent peak shape for the basic analyte, provides a solid foundation for its application. The successful validation, including forced degradation studies, confirms that the method is stability-indicating and suitable for routine quality control analysis and stability studies in a pharmaceutical setting, aligning with the stringent requirements of regulatory bodies.[20][21]
References
- Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
- 〈621〉CHROM
- Waters Column Selection Guide for Polar Compounds.
- 〈621〉 CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Understanding the L
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- USP <621> Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- A Guide to HPLC Column Selection. Amerigo Scientific.
- Infographic: What's the Best Column for Polar Compound Retention?.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste w
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5. ChemicalBook.
- Technical Support Center: Optimizing HPLC Separation of 2-Cycloheptylpropan-2-amine Isomers. Benchchem.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- How to measure aromatic amine compounds using uv/visible spectrophotometer?.
- 4-(2-Ethoxyphenyl)piperidine. PubChem.
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 12. usp.org [usp.org]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. starodub.nl [starodub.nl]
- 18. biopharminternational.com [biopharminternational.com]
- 19. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 20. agilent.com [agilent.com]
- 21. dsdpanalytics.com [dsdpanalytics.com]
Application Note: Strategies for the Derivatization of 4-(2-Ethoxyphenoxy)piperidine for Enhanced Chromatographic Analysis
Abstract
This document provides a comprehensive guide to the chemical derivatization of 4-(2-ethoxyphenoxy)piperidine, a key heterocyclic building block in pharmaceutical synthesis. Direct analysis of this compound can be challenging due to its polarity, low volatility, and lack of a strong UV chromophore. We present detailed protocols for acylation and silylation to improve its amenability for Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we discuss considerations for Liquid Chromatography-Mass Spectrometry (LC-MS) and a protocol for chiral derivatization, enabling enantiomeric separation. These methodologies are designed to provide researchers, analysts, and drug development professionals with robust, reliable, and validated approaches for the qualitative and quantitative analysis of this piperidine derivative.
Introduction: The Analytical Challenge
This compound is a secondary amine and a member of the piperidine class of heterocycles, which are prevalent scaffolds in many medicinal compounds.[1][2] Accurate and sensitive quantification of this molecule is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. However, its inherent physicochemical properties present significant analytical hurdles:
-
High Polarity: The secondary amine (N-H) group is polar and capable of hydrogen bonding. This leads to poor peak shape (tailing) and potential irreversible adsorption on GC columns, compromising resolution and accuracy.[3][4]
-
Low Volatility: The compound's boiling point is approximately 322.4°C, making it challenging to analyze by GC without thermal degradation.[]
-
Weak Chromophore: The molecule lacks a strong chromophore, resulting in poor sensitivity when using HPLC with standard UV-Vis detection.[6]
Chemical derivatization addresses these issues by chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical technique.[7][8] This note details validated protocols that convert the polar N-H group into a less polar, more stable, and more volatile functional group.
The Rationale for Derivatization
The primary goal of derivatizing this compound is to mask the active hydrogen on the secondary amine. This single modification yields multiple analytical benefits depending on the chosen technique.
-
For Gas Chromatography (GC): Derivatization is often essential. By replacing the active hydrogen, we:
-
Increase Volatility: The resulting derivative has a lower boiling point, allowing it to travel through the GC column at lower temperatures, minimizing thermal degradation.[9]
-
Improve Thermal Stability: The new functional group (e.g., an amide or a silyl amine) is typically more stable than the parent amine at the high temperatures of the GC inlet and column.[10]
-
Enhance Peak Shape and Resolution: Eliminating the polar N-H group reduces unwanted interactions with the stationary phase, leading to sharper, more symmetrical peaks.[8]
-
-
For Liquid Chromatography (LC): While direct analysis by LC-MS is often possible due to the basicity of the piperidine nitrogen facilitating electrospray ionization (ESI), derivatization can be employed to:[11][12]
-
Introduce a UV-Active Moiety: For HPLC-UV analysis, adding a chromophoric tag enables sensitive detection.[6]
-
Enable Chiral Separation: Reacting the racemic amine with a chiral derivatizing agent creates a pair of diastereomers, which can then be separated on a standard (achiral) HPLC column.[8][13]
-
This guide will focus on two primary strategies: Acylation and Silylation .
Protocol I: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS
Principle: Acylation converts the secondary amine into a highly stable tertiary amide. We select Trifluoroacetic Anhydride (TFAA) as the reagent due to its high reactivity and the advantageous properties of the resulting trifluoroacetyl derivative. The derivative is exceptionally volatile and the fluorine atoms provide a distinct mass signature and high sensitivity for electron capture detection (ECD), if desired.[8][14] A base such as pyridine or triethylamine is used to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.[15][16]
Workflow for TFAA Derivatization
Caption: Workflow for TFAA acylation of this compound.
Detailed Protocol:
-
Reagents & Materials:
-
This compound standard/sample
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Ethyl Acetate or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 mL GC vials with screw caps
-
Heating block or water bath
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the analyte in anhydrous ethyl acetate.
-
Pipette 100 µL of the stock solution into a clean GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial to remove any residual water.
-
Re-dissolve the dry residue in 200 µL of anhydrous ethyl acetate.
-
Add 20 µL of pyridine. Pyridine acts as a catalyst and scavenges the acid formed during the reaction.[15]
-
Add 30 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Cap the vial tightly and heat at 50°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to quench the excess TFAA. Vortex briefly.
-
Allow the layers to separate. Transfer the upper organic layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
The sample is now ready for GC-MS analysis.
-
Expected Analytical Outcome:
| Parameter | Underivatized Analyte | TFAA-Derivatized Analyte | Rationale |
| Molecular Weight | 221.29 g/mol | 317.31 g/mol | Addition of a -COCF₃ group (mass = 96.01) |
| Key MS Fragment (EI) | m/z 85 (piperidine ring)[17] | m/z 181 (piperidine-TFA fragment) | Fragmentation pattern is altered by the derivative. |
| GC Retention Time | High / Poor Peak Shape | Lower / Sharp Peak | Increased volatility and reduced polarity.[8] |
| Polarity | High | Low | The polar N-H bond is replaced by a non-polar N-C bond. |
Table 1. Comparison of properties before and after TFAA derivatization.
Protocol II: Silylation with BSTFA for GC-MS
Principle: Silylation is a robust and widely used derivatization technique for GC.[7][10] It involves replacing the active hydrogen of the amine with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a highly effective reagent. The byproducts of the BSTFA reaction are neutral and volatile, preventing interference in the chromatogram.[9] A critical aspect of this protocol is the absolute exclusion of moisture, as silylating reagents readily hydrolyze.[7][10]
Workflow for BSTFA Silylation
Caption: Chiral derivatization creates separable diastereomers.
A brief protocol using Marfey's reagent (FDAA) is outlined below as an example for enabling chiral separation.
Protocol III: Chiral Derivatization with Marfey's Reagent (FDAA)
-
Dissolve ~0.1 mg of the analyte in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40°C for 1 hour.
-
Cool to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Evaporate the solvent and reconstitute in the mobile phase for HPLC analysis. The two resulting diastereomers can now be separated on a C18 column and detected by UV (due to the dinitrophenyl group) or MS.
Method Validation and Trustworthiness
To ensure the integrity of the analytical results, any derivatization protocol must be properly validated. The following controls are essential for a self-validating system:
-
Reagent Blank: A vial containing only the solvent and derivatizing reagents is run through the entire procedure. This identifies any artifacts or impurities from the reagents themselves.
-
Underivatized Standard: An injection of the original, underivatized compound confirms its retention time and demonstrates the shift achieved by the derivatization.
-
Derivatized Standard: A pure standard of the analyte is derivatized to confirm reaction completion, establish the retention time of the derivative, and build the calibration curve.
-
Spiked Matrix: A sample of the matrix (e.g., plasma, reaction mixture) is spiked with a known amount of the analyte and derivatized to assess recovery and matrix effects.
Standard validation parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy should be established for the chosen method.
Summary and Method Comparison
| Feature | Acylation (TFAA) | Silylation (BSTFA) | Chiral Derivatization (FDAA) |
| Principle | Forms a stable amide | Forms a TMS-ether | Forms diastereomers |
| Primary Use | GC-MS | GC-MS | LC-UV/MS |
| Advantages | Robust, stable derivative, good for ECD | High volatility increase, clean byproducts | Enables enantiomeric separation, adds UV tag |
| Disadvantages | Corrosive reagent, requires workup | Highly moisture sensitive, derivative can be less stable over time | More complex reaction, introduces chiral center |
| Key Consideration | Workup step to remove excess reagent/base | Absolute exclusion of water is critical | Stoichiometry and reaction conditions are key |
Table 3. Comparison of derivatization strategies for this compound.
Conclusion
The successful analysis of this compound by chromatographic methods is greatly enhanced through chemical derivatization. For GC-MS analysis, both acylation with TFAA and silylation with BSTFA are highly effective strategies for increasing volatility and improving peak shape, with the choice depending on laboratory preference and sample matrix. Silylation is simpler as it requires no workup, but demands stringent anhydrous conditions. For assessing enantiomeric purity, chiral derivatization is the method of choice, enabling the separation of enantiomers on standard LC systems. By selecting the appropriate derivatization strategy and implementing robust controls, researchers can achieve reliable, accurate, and sensitive analysis of this important pharmaceutical intermediate.
References
-
de Souza, M. V. N., d'Oc D'Avo, C., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 996-1003. Available from: [Link]
-
Halket, J. M., & Zaikin, V. G. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Available from: [Link]
-
Biosynce. (2025). What are the detection methods for piperidine? Retrieved from [Link]
-
Zhang, Z., Zhang, X., & Nagib, D. A. (2019). Chiral Piperidines from Acyclic Amines via Enantioselective, Radical-Mediated δ C–H Cyanation. Chem, 5(12), 3127-3134. Available from: [Link]
-
Nevado, C., & de la Torre, M. G. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(23), 5648. Available from: [Link]
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available from: [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Retrieved from [Link]
-
Mastering Chemistry Help. (2013). Acylation of amines. Retrieved from [Link]
- Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Kégl, T., & Kégl, T. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 461. Available from: [Link]
-
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available from: [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral fragments of piperines. [Diagram]. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Retrieved from [Link]
-
Lin, D.-L., Wang, S.-M., Wu, C.-H., & Liu, R. H. (1999). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 7(2), 85-102. Available from: [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Forum discussion]. Retrieved from [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. Available from: [Link]
-
ResearchGate. (2025). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
Lin, D.-L., Wang, S.-M., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H19NO2). Retrieved from [Link]
-
PubMed. (2018). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1578, 59-65. Available from: [Link]
-
Da Settimo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. Available from: [Link]
-
ResearchGate. (2025). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. jfda-online.com [jfda-online.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. acylation of amines [entrancechemistry.blogspot.com]
- 17. Piperidine [webbook.nist.gov]
Mastering the Handling and Storage of Air-Sensitive 4-(2-Ethoxyphenoxy)piperidine: An Application Note and Protocol Guide
Introduction: Navigating the Challenges of an Air-Sensitive Moiety
4-(2-Ethoxyphenoxy)piperidine is a valuable building block in contemporary drug discovery and development, offering a unique scaffold for the synthesis of novel therapeutics. However, its utility is intrinsically linked to its air-sensitive nature, a characteristic that presents significant challenges for its handling and storage.[1] Exposure to atmospheric oxygen and moisture can lead to degradation, compromising sample integrity, impacting experimental reproducibility, and ultimately affecting the quality of research outcomes.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the proper handling and storage of this compound. By elucidating the chemical rationale behind its sensitivity and providing field-proven protocols, this document aims to empower users to maintain the fidelity of this critical reagent, ensuring the reliability and success of their scientific endeavors. The principles and techniques detailed herein are grounded in established best practices for managing air-sensitive compounds, ensuring both personnel safety and the preservation of reagent quality.[2][3]
Understanding the Air-Sensitivity of the Piperidine Scaffold
The susceptibility of this compound to degradation in the presence of air is primarily attributed to the reactivity of the piperidine ring. The nitrogen atom within the piperidine moiety is susceptible to oxidation, a process that can be initiated by atmospheric oxygen. This can lead to the formation of N-oxides or more complex ring-opened byproducts, altering the chemical identity and reactivity of the molecule.
Furthermore, studies on the atmospheric degradation of the parent piperidine molecule have demonstrated that hydrogen abstraction from both the N-H and C-H bonds can occur, initiated by reactive species such as hydroxyl radicals. This highlights the multiple potential sites for oxidative degradation on the piperidine ring. While specific degradation pathways for this compound are not extensively documented in publicly available literature, the inherent reactivity of the piperidine scaffold underscores the critical need for stringent air-free handling and storage protocols.
Core Principles for Handling Air-Sensitive Compounds
The fundamental principle for working with air-sensitive compounds like this compound is the rigorous exclusion of atmospheric oxygen and moisture.[2] This is achieved by creating and maintaining an inert atmosphere, typically using nitrogen or argon gas, throughout all manipulations. The two most common and effective methods for achieving this are the use of a glovebox and a Schlenk line.[2][4]
Glovebox Technique
A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering the highest level of protection for highly sensitive materials.[5][6] It is the preferred method for weighing, transferring, and preparing stock solutions of this compound.
Schlenk Line Technique
A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from glassware and its replacement with an inert gas.[7][8] This technique is suitable for a wide range of manipulations, including reactions, filtrations, and solvent transfers under an inert atmosphere.
The choice between a glovebox and a Schlenk line depends on the specific task, the scale of the experiment, and the sensitivity of the compound. The following diagram illustrates a decision-making workflow for selecting the appropriate technique.
Caption: Decision workflow for handling techniques.
Storage Protocols for Long-Term Stability
Proper storage is paramount to preserving the integrity of this compound over time. The primary goals are to protect it from air, moisture, and light, and to store it at an appropriate temperature.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the piperidine ring.[2] |
| Container | Amber glass vial with a PTFE-lined cap or a flame-sealed ampoule | Protects from light-induced degradation and ensures an airtight seal.[3] |
| Sealing | Parafilm® or similar laboratory film wrapped around the cap | Provides an additional barrier against atmospheric moisture and oxygen ingress. |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Labeling | Clearly label with compound name, date received, and "Air-Sensitive" | Ensures proper identification and handling by all laboratory personnel. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common laboratory procedures involving this compound.
Protocol 1: Weighing and Preparing a Stock Solution in a Glovebox
This protocol describes the procedure for accurately weighing the solid compound and preparing a stock solution within the controlled atmosphere of a glovebox.[6][9]
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, Dichloromethane)
-
Analytical balance (located inside the glovebox)
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (oven-dried and brought into the glovebox)
-
Magnetic stir bar
-
Septum-sealed vial for the final solution
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Material Transfer: Introduce all necessary materials (vials, spatula, solvent, etc.) into the glovebox antechamber and perform at least three evacuate-refill cycles with the glovebox's inert gas.[9]
-
Tare Balance: Place the weighing paper or boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Record the exact mass.
-
Dissolution:
-
Place a magnetic stir bar into the oven-dried volumetric flask.
-
Carefully transfer the weighed solid into the volumetric flask.
-
Using a pipette, add a portion of the anhydrous, degassed solvent to the flask.
-
Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
-
Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Solution Transfer: Transfer the prepared stock solution to a clean, oven-dried vial equipped with a PTFE-lined septum cap.
-
Sealing and Storage: Securely cap the vial and wrap the cap with Parafilm®. Store the solution under the recommended conditions.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 5. ucd.ie [ucd.ie]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
scaling up the synthesis of 4-(2-Ethoxyphenoxy)piperidine
An Application Note for the Scalable Synthesis of 4-(2-Ethoxyphenoxy)piperidine
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The selected synthetic strategy is based on the Williamson ether synthesis, a classic and industrially viable method, chosen for its cost-effectiveness and straightforward implementation at scale.[3][4] This guide offers in-depth procedural details, explains the rationale behind key experimental choices, and addresses critical considerations for process safety, optimization, and purification in a large-scale manufacturing context.
Introduction and Strategic Overview
The piperidine moiety is a privileged scaffold in modern pharmaceuticals, appearing in numerous approved drugs.[5][6] Specifically, 4-aryloxypiperidine derivatives are key intermediates for compounds targeting a range of biological systems.[7] The synthesis of this compound presents a common challenge for process chemists: how to efficiently construct the aryl ether bond in a manner that is both high-yielding and economically feasible for multi-kilogram production.
Two primary strategies were considered for this transformation:
-
Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction. While offering mild conditions and broad substrate scope, its reliance on expensive palladium catalysts and specialized phosphine ligands presents significant cost and purification challenges at an industrial scale.[8][9]
-
Williamson Ether Synthesis: A nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide or equivalent.[4] This century-old reaction remains a cornerstone of industrial ether synthesis due to its use of inexpensive reagents, predictable reactivity, and operational simplicity.[3][10]
For this application, the Williamson ether synthesis was selected as the most pragmatic and scalable approach. The protocol is presented as a three-step sequence: (1) N-protection of the piperidine starting material, (2) formation of the aryl ether bond, and (3) deprotection to yield the final product.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic sequence from commercially available starting materials to the final, purified product.
Figure 1: High-level workflow for the synthesis of this compound.
Experimental Protocols and Rationale
This section provides detailed, step-by-step protocols. The quantities are provided for a laboratory scale (1.0x) and a projected pilot-plant scale (100x).
Materials and Reagents
| Reagent | Lab Scale (1.0x) | Pilot Scale (100x) | Purity | Notes |
| 4-Hydroxypiperidine | 20.2 g (0.2 mol) | 2.02 kg (20.0 mol) | ≥98% | |
| Acetic Anhydride | 22.5 g (0.22 mol) | 2.25 kg (22.0 mol) | ≥99% | |
| Triethylamine | 24.3 g (0.24 mol) | 2.43 kg (24.0 mol) | ≥99% | Acts as a base to neutralize acetic acid byproduct. |
| Dichloromethane (DCM) | 200 mL | 20.0 L | Anhydrous | |
| Sodium Hydride (NaH) | 9.6 g (0.24 mol) | 0.96 kg (24.0 mol) | 60% in mineral oil | Highly reactive; handle with extreme care. |
| Dimethylformamide (DMF) | 400 mL | 40.0 L | Anhydrous | Polar aprotic solvent, ideal for SN2 reactions. |
| 1-Bromo-2-ethoxybenzene | 40.2 g (0.2 mol) | 4.02 kg (20.0 mol) | ≥98% | |
| Hydrochloric Acid (HCl) | 250 mL (0.5 mol) | 25.0 L (50.0 mol) | 2N Aqueous | For hydrolysis of the acetyl group. |
| Sodium Hydroxide (NaOH) | ~60 g | ~6.0 kg | 50% w/w aq. soln. | For basification during workup. |
| Oxalic Acid | 18.0 g (0.2 mol) | 1.80 kg (20.0 mol) | Dihydrate, ≥99% | For salt formation and purification. |
| Ethyl Acetate | 500 mL | 50.0 L | Reagent Grade | |
| Ethanol | 200 mL | 20.0 L | Anhydrous | Recrystallization solvent. |
Step 1: N-Acetylation of 4-Hydroxypiperidine
Rationale: The secondary amine of piperidine is nucleophilic and would compete with the hydroxyl group in the subsequent ether synthesis. N-acetylation provides a robust, cost-effective protecting group that is stable to the basic conditions of the Williamson synthesis and can be readily removed.
Protocol:
-
To a stirred solution of 4-hydroxypiperidine (0.2 mol) in dichloromethane (200 mL), add triethylamine (0.24 mol) at room temperature.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride (0.22 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.
-
Quench the reaction by adding water (100 mL). Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetyl-4-hydroxypiperidine as a viscous oil or low-melting solid. The product is typically of sufficient purity (>95%) to be used directly in the next step.
-
Expected Yield: 90-97%
-
Step 2: Williamson Ether Synthesis
Rationale: This is the key bond-forming step. Sodium hydride (NaH) is an inexpensive and highly effective non-nucleophilic base for generating the alkoxide from the secondary alcohol.[4] The reaction proceeds via an SN2 mechanism, where the generated alkoxide displaces the bromide from 1-bromo-2-ethoxybenzene.[3]
Figure 2: Mechanism of the Williamson Ether Synthesis step.
Protocol:
-
Safety First: This step generates flammable hydrogen gas and is highly exothermic. Perform in a well-ventilated fume hood or reactor system equipped with proper off-gas handling.
-
Suspend sodium hydride (60% dispersion, 0.24 mol) in anhydrous DMF (200 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C.
-
Add a solution of N-acetyl-4-hydroxypiperidine (from Step 1, ~0.18 mol assuming 90% yield) in anhydrous DMF (200 mL) dropwise to the NaH suspension. Control the addition rate to maintain the internal temperature below 15 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until gas evolution ceases, indicating complete formation of the alkoxide.
-
Add 1-bromo-2-ethoxybenzene (0.2 mol) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 6-12 hours. Monitor for completion by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully quench by the slow, dropwise addition of water (50 mL), managing the exotherm from the destruction of any excess NaH.
-
Dilute the mixture with water (500 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine (2 x 200 mL), dry over Na₂SO₄, and concentrate under reduced pressure to obtain crude N-acetyl-4-(2-ethoxyphenoxy)piperidine.
-
Expected Yield: 75-85%
-
Step 3: N-Deacetylation and Final Product Isolation
Rationale: Acid-catalyzed hydrolysis is a standard method for removing an N-acetyl group.[11] The resulting free amine is a basic oil, which can be challenging to purify directly at a large scale. Conversion to a crystalline salt, such as the oxalate, facilitates purification through recrystallization, which is a highly effective and scalable technique for removing impurities.[11][12]
Protocol:
-
Combine the crude product from Step 2 with 2N aqueous HCl (250 mL).
-
Heat the mixture to reflux (approx. 100-105 °C) for 8-16 hours, until the hydrolysis is complete (monitor by LC-MS).
-
Cool the reaction mixture to room temperature. Extract with a non-polar solvent like hexanes or MTBE (2 x 100 mL) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 50% NaOH solution.
-
Extract the liberated free amine into ethyl acetate or dichloromethane (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude this compound as an oil.
-
Dissolve the crude oil in ethyl acetate (100 mL). In a separate flask, dissolve oxalic acid dihydrate (0.2 mol) in warm ethanol (100 mL).
-
Slowly add the oxalic acid solution to the stirred solution of the amine. A precipitate will form.
-
Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C for another 1-2 hours to maximize crystallization.
-
Collect the solid by filtration, wash the filter cake with cold ethyl acetate, and dry under vacuum to afford the final product as its oxalate salt.
-
Expected Yield: 80-90% (from the acetylated intermediate)
-
Overall Yield: 54-73% (over 3 steps)
-
Purity: ≥99% (by HPLC)
-
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Mild general synthesis of 4-substituted piperidines. (n.d.). RSC Publishing.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of 4-(2-methoxyethoxy)piperidine. (n.d.). PrepChem.com.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH).
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Piperidine Synthesis. (n.d.). DTIC.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1987). Journal of Medicinal Chemistry.
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate.
- Williamson ether synthesis (video). (n.d.). Khan Academy.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.
- Williamson Ether Synthesis Exam Prep. (n.d.). Pearson.
- CAS 420137-19-5 4-(2-Ethoxyphenoxy)-piperidine. (n.d.). BOC Sciences.
- This compound, Thermo Scientific. (n.d.). Fisher Scientific.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
- 4-(2-Ethoxyphenyl)piperidine. (n.d.). PubChem.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025).
- 4-[(2-Ethoxyphenoxy)methyl]piperidine. (n.d.). Matrix Scientific.
- Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide.
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (n.d.). PubMed.
- Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.
- Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. (2021). ResearchGate.
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. news-medical.net [news-medical.net]
- 7. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Khan Academy [khanacademy.org]
- 11. prepchem.com [prepchem.com]
- 12. polypeptide.com [polypeptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(2-Ethoxyphenoxy)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(2-ethoxyphenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable piperidine derivative. We will explore the common synthetic routes, delve into the causality behind experimental choices, and provide field-proven insights to help you optimize your reaction outcomes.
The synthesis of this compound typically involves the formation of an ether bond between 2-ethoxyphenol and a 4-substituted piperidine core. The piperidine nitrogen is almost universally protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in the reaction.[1][2][3] This guide will focus on troubleshooting the two most prevalent synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction, followed by the critical N-Boc deprotection step.
Part 1: The Williamson Ether Synthesis Route - Diagnosis and Troubleshooting
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this context, it involves the reaction of a 2-ethoxyphenoxide ion with an N-Boc-protected piperidine bearing a suitable leaving group at the 4-position (e.g., tosylate, mesylate, or halide) via an S_N2 mechanism.[4][5]
Q1: My Williamson ether synthesis of N-Boc-4-(2-ethoxyphenoxy)piperidine resulted in a very low yield or failed completely. What are the most common causes?
Low or no yield in a Williamson synthesis can often be traced back to several fundamental factors related to reagents and reaction conditions.[6] Let's break down the likely culprits.
A1: Root Cause Analysis for Low Yield
-
Inadequate Deprotonation of 2-Ethoxyphenol: The reaction begins with the formation of the phenoxide nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. While phenols are more acidic than aliphatic alcohols, a suitable base is still critical.
-
Solution: For phenols, moderately strong inorganic bases are typically sufficient and often preferred to minimize side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[6][7]
-
-
Presence of Water: The phenoxide is a strong base and is readily protonated by water. Any moisture in the reagents or solvent will quench the nucleophile, halting the reaction.[6]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents like DMF, acetonitrile, or DMSO over molecular sieves if necessary. Use freshly opened reagents or dry them appropriately before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in an S_N2 reaction. The ideal solvent must dissolve the reactants but also properly solvate the ions to promote the desired reaction pathway.
-
Solution: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4][6] These solvents solvate the cation (e.g., K⁺ or Na⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic. Protic solvents (like ethanol or water) should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[4]
-
-
Suboptimal Temperature or Reaction Time: S_N2 reactions have a specific activation energy that must be overcome.
-
Solution: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, for 1 to 8 hours.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, excessively high temperatures can promote side reactions.[4]
-
Troubleshooting Workflow: Williamson Ether Synthesis
Here is a logical decision-making flow for troubleshooting a low-yield Williamson ether synthesis.
Caption: Troubleshooting workflow for Williamson ether synthesis.
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
The formation of side products is a clear indication that a competing reaction pathway is occurring. In this specific synthesis, two side reactions are particularly common.
A2: Common Side Reactions and Mitigation Strategies
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at either the oxygen atom (O-alkylation, desired) or the aromatic ring, typically at the ortho or para positions (C-alkylation, undesired).[4][6]
-
Cause: The selectivity between O- and C-alkylation is highly dependent on the solvent.[6] Protic solvents or less polar solvents can favor C-alkylation.
-
Mitigation: This issue is almost entirely suppressed by using polar aprotic solvents (DMF, DMSO). These solvents strongly solvate the counter-ion, freeing the oxygen atom to act as the nucleophile and leading to preferential O-alkylation.[6]
-
-
E2 Elimination: Since the leaving group is on a secondary carbon of the piperidine ring, the S_N2 reaction competes with an E2 elimination pathway. The phenoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of N-Boc-1,2,3,6-tetrahydropyridine.
-
Cause: Elimination reactions are favored by high temperatures and sterically hindered substrates or bases.[6][7][8]
-
Mitigation: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination pathways often have a higher activation energy.[6] Ensure the mildest possible effective base is used for deprotonation.
-
Competing Reaction Pathways
Caption: Competing pathways in the synthesis.
| Parameter | Condition Favoring Desired Product | Condition Favoring Side Product(s) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Ethanol) or Nonpolar (Toluene) | Polar aprotic solvents enhance the nucleophilicity of the phenoxide and strongly favor O-alkylation.[6] |
| Base | K₂CO₃, Cs₂CO₃ | Very strong, bulky bases (e.g., t-BuOK) | Weaker bases are sufficient for phenol deprotonation and are less likely to promote elimination.[6] |
| Temperature | 50-80 °C (Lowest effective temp.) | >100 °C | Higher temperatures provide more energy to overcome the higher activation barrier of the E2 elimination pathway.[4][6] |
Table 1: Summary of reaction conditions and their effect on product distribution.
Part 2: Troubleshooting the Mitsunobu Reaction Route
The Mitsunobu reaction is an excellent alternative for forming the ether linkage, particularly when the Williamson route is problematic. It couples an alcohol (N-Boc-4-hydroxypiperidine) with an acidic pronucleophile (2-ethoxyphenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]
Q3: I am attempting the Mitsunobu reaction, but my yield is poor and the workup is difficult. What should I check?
A3: Key Checkpoints for the Mitsunobu Reaction
-
Reagent Quality and Order of Addition: The reaction is highly sensitive to the quality of the reagents and the procedure.
-
Solution: Use fresh, high-purity PPh₃, as it can oxidize on storage. DEAD and DIAD are often supplied as solutions in toluene and should be handled with care.[11] The standard and most reliable order of addition is to have the alcohol, phenol, and PPh₃ dissolved in an anhydrous solvent (like THF or DCM), cool the solution to 0 °C, and then add the DEAD or DIAD dropwise.[10] A change in this order can lead to unwanted side reactions.
-
-
Acidity of the Nucleophile: The pKa of the nucleophile is critical. The reaction generally works best for nucleophiles with a pKa of less than 13.[10]
-
Analysis: 2-Ethoxyphenol has a pKa similar to phenol (~10), making it an ideal candidate for this reaction. This is unlikely to be the source of the problem.
-
-
Difficult Purification: A major drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[12] These can be very difficult to separate from the desired product, leading to perceived low yields and impure material.
-
Solution:
-
Chromatography: Careful column chromatography is the most common method for purification.
-
Crystallization/Precipitation: In some cases, TPPO can be precipitated by adding a nonpolar solvent like diethyl ether or hexanes to the concentrated reaction mixture and removed by filtration.[11]
-
Modified Reagents: Consider using polymer-bound triphenylphosphine or modified azodicarboxylates that facilitate easier removal of byproducts after the reaction.[10][12]
-
-
Part 3: Optimizing the N-Boc Deprotection Step
Whether you use the Williamson or Mitsunobu route, the final step is the removal of the N-Boc protecting group to yield the target this compound. This step, while seemingly straightforward, can be a source of significant yield loss if not performed correctly.
Q4: The ether formation was successful (confirmed by LC-MS), but I'm losing most of my product during the N-Boc deprotection and workup. How can I improve this?
A4: Best Practices for N-Boc Deprotection and Workup
-
Acidic Cleavage: The Boc group is reliably cleaved under acidic conditions.[13]
-
Standard Conditions: The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[14] The reaction is typically fast, often completing within 1-2 hours at room temperature.
-
-
Workup is Critical: The product of the deprotection is the salt of the piperidine (e.g., the hydrochloride or trifluoroacetate salt). To isolate the neutral "free base," a careful basic workup is required.
-
Detailed Workup Procedure:
-
After confirming deprotection is complete (via TLC or LC-MS), carefully evaporate the acid and solvent under reduced pressure.
-
Dissolve the resulting residue in water or a biphasic mixture of water and an organic solvent (like DCM or ethyl acetate).
-
Cool the mixture in an ice bath and slowly add a base, such as aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH of the aqueous layer is basic (pH 9-11).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., 3x with DCM).
-
Combine the organic layers, dry with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
-
-
Common Pitfalls:
-
Incomplete Neutralization: If the solution is not made sufficiently basic, the product will remain in the aqueous layer as the protonated salt, leading to very low recovery in the organic extracts.
-
Emulsion Formation: Piperidine derivatives can sometimes form emulsions during extraction. This can be broken by adding brine (saturated aqueous NaCl) or by centrifugation.[15]
-
Part 4: Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol assumes the starting material is N-Boc-4-hydroxypiperidine, which is first converted to a tosylate.
Step A: Tosylation of N-Boc-4-hydroxypiperidine
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.) dissolved in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-4-tosyloxypiperidine, which can be purified by recrystallization or used directly.
Step B: Ether Formation
-
In a flame-dried flask under nitrogen, add anhydrous DMF, 2-ethoxyphenol (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude N-Boc-4-(2-ethoxyphenoxy)piperidine by silica gel column chromatography.
Protocol 2: N-Boc Deprotection
-
Dissolve the purified N-Boc-4-(2-ethoxyphenoxy)piperidine (1.0 eq.) in dichloromethane (DCM, ~0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir the solution at room temperature for 1-2 hours. Monitor reaction completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in water and cool in an ice bath.
-
Slowly add 2M NaOH solution until the aqueous layer is basic (pH > 10).
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
References
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem Tech Support.
- BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions. BenchChem Tech Support.
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
-
Williamson Ether Synthesis Lab Procedure. (n.d.). Williamson Ether Synthesis. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
Pharmaffiliates. (n.d.). N-Boc-4-Hydroxypiperidine. Pharmaffiliates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Synthesis of 4-(2-Ethoxyphenoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(2-ethoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental issues, linking them to potential byproducts and offering solutions grounded in chemical principles.
Question 1: I'm attempting a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 2-ethoxyphenol, but my crude NMR shows significant peaks that are not my desired product or starting materials. What are these byproducts?
Answer:
In a Mitsunobu reaction for this synthesis, the most common byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, typically diethyl hydrazinedicarboxylate if you are using DEAD.[1][2] These are generated stoichiometrically during the reaction's redox cycle.[1]
Another potential, though less common, byproduct can arise if the nucleophilicity of your 2-ethoxyphenol is low. In such cases, the deprotonated azodicarboxylate can act as a nucleophile and displace the activated hydroxyl group of the piperidine, leading to an undesired N-alkylation product of the hydrazine derivative.[2]
Workflow for Identification and Removal:
-
Identification:
-
Triphenylphosphine oxide (TPPO): This byproduct is characterized by a distinctive set of peaks in the aromatic region of the 1H NMR spectrum and a prominent signal in the 31P NMR spectrum.
-
Diethyl hydrazinedicarboxylate: This can be identified by its characteristic ethyl ester signals in the 1H NMR spectrum.
-
-
Removal Protocol:
-
Crystallization: TPPO can often be removed by crystallization from a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture, as it is often more crystalline than the desired product.
-
Chromatography: Both TPPO and the hydrazine byproduct can typically be separated from the desired product using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is usually effective.
-
Acid Wash: In some cases, a dilute acid wash (e.g., 2M HCl) can help remove the basic hydrazine byproduct.[1]
-
Question 2: My synthesis of this compound via Williamson ether synthesis is suffering from low yield, and I'm observing the formation of 2-ethoxyphenol and what appears to be a piperidine-derived alkene. What is happening?
Answer:
This is a classic issue in Williamson ether synthesis where the desired SN2 reaction is competing with an E2 elimination side reaction.[3][4] In your case, the piperidin-4-oxide (formed by deprotonating 4-hydroxypiperidine) is acting as a base, abstracting a proton from a suitable position on an activated piperidine derivative (e.g., a tosylate or halide), leading to the formation of an alkene (tetrahydropyridine derivative) and regenerating the alcohol.
This side reaction is particularly favored if you are using a sterically hindered alkyl halide or a secondary leaving group on the piperidine ring.[3][5]
Strategies to Minimize Elimination:
-
Choice of Reagents: The Williamson synthesis is most efficient with primary alkyl halides.[5] Therefore, the preferred route would be to deprotonate 2-ethoxyphenol to form the phenoxide and react it with a piperidine bearing a good leaving group at the 4-position (e.g., 4-tosyloxypiperidine or 4-bromopiperidine).
-
Reaction Conditions:
Byproduct Characterization:
-
2-ethoxyphenol: Can be confirmed by comparing the crude reaction mixture to a standard of the starting material using TLC, GC-MS, or HPLC.
-
Piperidine-derived alkene: This can be identified by the appearance of vinylic proton signals in the 1H NMR spectrum.
Question 3: I'm using a Buchwald-Hartwig amination to couple 4-phenoxypiperidine with 1-bromo-2-ethoxybenzene, but I'm getting a significant amount of dehalogenated starting material (ethoxybenzene) and other impurities. How can I improve this reaction?
Answer:
The formation of ethoxybenzene points to a hydrodehalogenation side reaction. This occurs when the palladium catalyst promotes the reduction of the aryl halide instead of the desired C-N bond formation. Another common side reaction in couplings with secondary amines is β-hydride elimination from the palladium-amide intermediate, which can lead to other byproducts.[7]
The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and reaction conditions.
Optimization Strategies:
-
Ligand Selection: The use of sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) is often crucial for suppressing side reactions and promoting the desired reductive elimination to form the C-N bond.[8]
-
Base Selection: The strength of the base can influence the reaction outcome. Strong, non-nucleophilic bases like NaOtBu are commonly used. However, if hydrodehalogenation is an issue, a weaker base like Cs2CO3 might be beneficial, although this may require higher reaction temperatures.
-
Catalyst System: Using a pre-formed palladium catalyst can sometimes lead to cleaner reactions by ensuring the active catalytic species is formed efficiently.[8]
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize side reactions.
Visualizing Reaction Pathways:
The following diagram illustrates the general catalytic cycle for the Buchwald-Hartwig amination and the potential side reactions.
Caption: Buchwald-Hartwig amination cycle and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to identify byproducts in my synthesis?
A1: A combination of techniques is often most effective:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and unreacted starting materials.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the components of your reaction mixture.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): Provides detailed structural information about the desired product and any byproducts present in significant amounts.
Q2: Can I use an unprotected piperidine in these reactions?
A2: It is highly recommended to use an N-protected piperidine (e.g., with a Boc group). The secondary amine of piperidine is nucleophilic and can compete in the desired reaction, leading to N-arylation or N-alkylation byproducts. The Boc group can be easily removed in a final step with an acid like trifluoroacetic acid (TFA).
Q3: Are there any specific safety precautions I should take during these syntheses?
A3: Yes, always follow standard laboratory safety procedures.
-
Mitsunobu Reaction: DEAD and DIAD are potentially explosive and should be handled with care. The reaction should be performed in a well-ventilated fume hood.[12]
-
Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere (e.g., argon or nitrogen).
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Summary of Potential Byproducts and Key Parameters
| Synthetic Route | Common Byproducts | Key Experimental Parameters to Control |
| Mitsunobu Reaction | Triphenylphosphine oxide, Reduced azodicarboxylate | Purity of reagents, reaction temperature, order of addition.[2] |
| Williamson Ether Synthesis | Alkene (from E2 elimination), Alcohol | Choice of primary halide, use of polar aprotic solvents, temperature.[3][4] |
| Buchwald-Hartwig Amination | Hydrodehalogenated arene, Products of β-hydride elimination | Ligand and base selection, reaction temperature, use of inert atmosphere.[7] |
References
-
Biosynce. What are the detection methods for piperidine?. [Link]
-
National Institutes of Health. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
PubMed. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Reddit. BH amination side products and purification. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
- Google Patents.
-
ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
Org Prep Daily. Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]
-
Journal of Medicinal Chemistry. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
PubMed. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. [Link]
-
Semantic Scholar. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. biosynce.com [biosynce.com]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Phenoxy Ether Synthesis with Piperidine Derivatives
Welcome to the technical support center for the synthesis of phenoxy ethers incorporating a piperidine moiety. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-O and C-N bond formation to create these valuable compounds. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
This resource is structured to address the two primary synthetic challenges in this area: the formation of a C-O ether linkage to a piperidine ring (Phenoxypiperidines) and the formation of a C-N bond between a piperidine nitrogen and a phenoxy-containing aryl group (N-(Phenoxyaryl)piperidines).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing phenoxy ethers containing a piperidine scaffold?
A1: The synthetic strategy depends on the desired connectivity. For phenoxypiperidines (an ether linkage to the piperidine ring), the most common methods are the Williamson Ether Synthesis and the Ullmann Condensation. For N-(phenoxyaryl)piperidines (a nitrogen-aryl bond), the Buchwald-Hartwig amination is the state-of-the-art method.
Q2: I'm struggling with low yields in my Williamson ether synthesis of a phenoxypiperidine. What are the first things I should check?
A2: Low yields in Williamson ether synthesis often stem from a few key factors:
-
Inefficient Deprotonation: Ensure your base is strong enough to fully deprotonate the hydroxypiperidine. Sodium hydride (NaH) is a common choice for this.
-
Side Reactions: The most common side reaction is elimination (E2) of the alkyl halide, which is favored by high temperatures and sterically hindered substrates.[1]
-
Solvent Choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF or DMSO are generally preferred.[2]
Q3: My Buchwald-Hartwig amination to form an N-(phenoxyaryl)piperidine is not proceeding. What are some likely causes?
A3: Failure of a Buchwald-Hartwig reaction can often be attributed to:
-
Catalyst Inactivity: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere with properly degassed solvents.
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For sterically hindered substrates, bulky electron-rich ligands are often necessary.
-
Base Selection: The strength and solubility of the base are crucial. Sodium tert-butoxide is a common strong base, but for sensitive substrates, weaker bases like cesium carbonate or potassium phosphate should be considered.
Troubleshooting Guide: Synthesis of Phenoxypiperidines
This section focuses on the synthesis of compounds with the Aryl-O-Piperidine linkage.
Scenario 1: Williamson Ether Synthesis Approach
The Williamson ether synthesis is a versatile and widely used method for forming ethers.[3][4] In this context, it typically involves the reaction of a deprotonated hydroxypiperidine with an aryl halide (less common due to the low reactivity of aryl halides in SN2 reactions) or, more practically, a phenoxide with a halo-piperidine or a piperidine-derived alcohol with a suitable leaving group.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation of Hydroxypiperidine | Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). Ensure the alcohol is dry and the reaction is under an inert atmosphere. | The alkoxide is the active nucleophile. Incomplete formation will lead to unreacted starting material. NaH provides irreversible deprotonation. |
| Poor Leaving Group on the Piperidine Moiety | Convert the piperidinol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), before reacting with the phenoxide. | Halides are good leaving groups, but tosylates and mesylates are often better and can be readily prepared from alcohols. |
| Unreactive Aryl Halide | If reacting a piperidin-oxide with an aryl halide, consider activating the aryl halide with electron-withdrawing groups in the ortho or para positions. For unactivated aryl halides, the Ullmann or Buchwald-Hartwig C-O coupling is a better choice. | Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult.[1] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous. | These solvents solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile. Protic solvents will protonate the alkoxide.[2] |
Problem: Formation of Elimination Byproducts
When reacting a phenoxide with a halo-piperidine, elimination to form a piperideine can be a competing side reaction.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction over a longer period. | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures. |
| Sterically Hindered Base/Nucleophile | While phenoxide is not exceptionally bulky, ensure the piperidine substrate is not overly hindered at the reaction center or adjacent carbons. | Steric hindrance can make the SN2 pathway more difficult, leading to the base abstracting a proton and causing elimination. |
Scenario 2: Ullmann Condensation for Phenoxypiperidines
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming diaryl ethers or aryl-alkyl ethers where SNAr is not feasible.[5][6] This would typically involve reacting a hydroxypiperidine with an aryl halide in the presence of a copper catalyst and a base.
Problem: Low Reaction Conversion
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inactive Copper Catalyst | Use "activated" copper powder or a Cu(I) salt like CuI. The use of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can significantly improve catalyst performance. | The active catalytic species is typically Cu(I). Ligands can stabilize the catalyst and facilitate the reaction cycle. Modern Ullmann-type reactions often use soluble copper catalysts.[5] |
| High Reaction Temperatures and Harsh Conditions | While traditional Ullmann reactions require high temperatures (>200 °C), modern ligand-accelerated protocols can often be run at lower temperatures (100-150 °C).[7] | Milder conditions can improve functional group tolerance and reduce side reactions. |
| Inappropriate Base or Solvent | A strong base like potassium carbonate or cesium carbonate is often used. High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically required. | The base is necessary to deprotonate the alcohol, and the solvent needs to be stable at the required high temperatures.[5] |
Troubleshooting Guide: Synthesis of N-(Phenoxyaryl)piperidines
This section addresses the formation of the Piperidine-N-Aryl-O-Aryl linkage, a common motif in pharmacologically active compounds.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for the formation of C-N bonds between an amine and an aryl halide.[8][9]
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst System Inefficiency | Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for coupling secondary amines like piperidine. | The ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The optimal ligand is highly substrate-dependent. |
| Inappropriate Base | Sodium tert-butoxide (NaOt-Bu) is a common strong base. However, if your substrate has base-sensitive functional groups, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. | The base is required to deprotonate the amine (or the intermediate palladium complex) to facilitate reductive elimination. The base strength can significantly impact the reaction outcome. |
| Reaction Conditions | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use anhydrous, degassed solvents (e.g., toluene, dioxane). Reaction temperatures typically range from 80-120 °C.[10] | The Pd(0) catalyst is sensitive to oxidation, which will halt the catalytic cycle. Water can also interfere with the reaction. |
| Aryl Halide Reactivity | The reactivity of the aryl halide follows the trend: I > Br > OTf > Cl. For less reactive aryl chlorides, more specialized, highly active catalyst systems are often required. | The oxidative addition of the aryl halide to the Pd(0) center is a key step in the catalytic cycle.[11] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Phenoxypiperidine
-
Alkoxide Formation: In a dry, inert atmosphere flask, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF. Add a solution of N-protected 4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.
-
Ether Formation: Add the appropriate halo-substituted aromatic compound (1.1 eq.) to the reaction mixture. Heat the reaction to 50-80 °C and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[12]
General Protocol for Buchwald-Hartwig Amination to form an N-(Phenoxyaryl)piperidine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the phenoxy-substituted aryl halide (1.0 eq.), piperidine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried reaction vessel.
-
Reaction Execution: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[10][13]
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
References
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). [Link]
- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 430-432). (n.d.). Cambridge University Press.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025).
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
Ullmann Condensation. (n.d.). SynArchive. [Link]
- Optimizing reaction conditions for phenylethynyl piperidine synthesis. (2025). Benchchem.
- Technical Support Center: Optimization of Piperidine Aldehyde Synthesis. (2025). Benchchem.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Powell, S. G., & Dehn, W. M. (1917). REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COMPOUNDS IN ETHER SOLUTIONS. Journal of the American Chemical Society, 39(8), 1717-1729.
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. (2025). Benchchem.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (2017).
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
-
Buchwald-Hartwig cross-coupling reaction. (2020, February 13). YouTube. [Link]
- Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. (2025). Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis. (2025). Benchchem.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(2-Ethoxyphenoxy)piperidine
Welcome to the technical support center for 4-(2-Ethoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome issues encountered during your work.
Understanding the Compound and Potential Impurities
This compound is a secondary amine and an aryl ether.[][2] Its synthesis, commonly achieved via a Williamson ether synthesis or a related nucleophilic substitution, can introduce several classes of impurities.[3][4][5] Understanding these potential contaminants is the first step in designing a robust purification strategy.
Common Impurities Include:
-
Unreacted Starting Materials: Such as 2-ethoxyphenol and a 4-substituted piperidine (e.g., 4-hydroxypiperidine or 4-halopiperidine).
-
Side-Reaction Products: The Williamson ether synthesis can compete with elimination reactions, especially with secondary alkyl halides, potentially forming alkene byproducts.[5][6] C-alkylation of the phenoxide on the aromatic ring is another possible, though less common, side reaction.[3][4]
-
Reagent-Related Impurities: Excess base (e.g., NaOH, K₂CO₃) or phase-transfer catalysts.
-
Degradation Products: Amines can be susceptible to oxidation, which may lead to discoloration (e.g., yellow or brown tint).[7] They can also react with atmospheric carbon dioxide to form carbonate salts.[8]
Troubleshooting & FAQ
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. What is the likely cause and the first step I should take?
A1: A dark, oily appearance often suggests the presence of colored impurities from oxidation or residual starting materials. The first and most powerful step for a basic compound like this is an acid-base extraction . This technique leverages the basicity of the piperidine nitrogen to selectively move your desired compound into an aqueous layer, leaving behind neutral and acidic impurities.[9][10][11]
The piperidine nitrogen (pKa predicted around 9.7) is readily protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[12][13] Most organic impurities, such as unreacted 2-ethoxyphenol (which is weakly acidic) or elimination byproducts, will remain in the organic layer.[9] After separating the layers, the aqueous layer is basified (e.g., with 2M NaOH) to a pH of 9-10 to regenerate the neutral, organic-soluble free base, which can then be extracted back into a fresh organic solvent like dichloromethane or ethyl acetate.[9]
Q2: After an acid-base extraction, my NMR still shows unreacted 2-ethoxyphenol. How is this possible?
A2: This usually indicates an incomplete or inefficient extraction. Here are the causal factors and solutions:
-
Insufficient Acid: Not enough acid was used to fully protonate all the piperidine derivative. Ensure you use a molar excess of acid.
-
Inadequate Mixing: The two phases (organic and aqueous) were not mixed vigorously enough. The protonation is an interfacial reaction, so thorough mixing in a separatory funnel is crucial for maximizing the surface area and ensuring the reaction goes to completion.
-
pH Issues: Phenols are acidic and can be extracted into a basic aqueous solution.[9] If your initial organic solution was not sufficiently washed or if the pH during the acid wash was not low enough, some phenoxide salt may have carried through. A wash of the organic layer with a weak base like sodium bicarbonate (which will extract acidic phenols but not the desired basic amine) before the acid extraction can sometimes be beneficial.[9][11]
Q3: I've isolated my product as a solid, but it has a persistent yellow tint. What is this, and will recrystallization help?
A3: A yellow tint often points to minor oxidation products, which are common in amine chemistry.[7] Recrystallization is an excellent technique for removing small amounts of colored impurities. The principle is that the desired compound and the impurity will have different solubility profiles in a given solvent system. An ideal solvent will dissolve your product well when hot but poorly when cold, while the impurity remains soluble (or insoluble) at all temperatures.[7]
For piperidine derivatives, common recrystallization solvents include ethanol, isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexanes.[7][14]
Q4: My compound won't crystallize from any single solvent. What should I do?
A4: When a single-solvent recrystallization fails, a solvent/anti-solvent recrystallization is the next logical step.[7]
-
Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethanol).
-
Slowly add a "poor" solvent (anti-solvent) in which the product is insoluble but is miscible with the "good" solvent (e.g., hexanes or diethyl ether).
-
Add the anti-solvent dropwise until you observe persistent turbidity (cloudiness).
-
If needed, gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.[7]
In-Depth Purification Protocols
These protocols are designed as self-validating systems with integrated checkpoints.
Protocol 1: Purification by Acid-Base Extraction
This is the most effective first-pass purification method for removing neutral and acidic impurities.
Diagram of the Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.[10][12] The protonated piperidine salt will move to the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Validation Checkpoint 1: Spot a sample of the remaining organic layer on a TLC plate against your crude material. The spot corresponding to your product should be significantly diminished or absent. This layer contains neutral and acidic impurities and can now be discarded.
-
Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is greater than 9 (check with pH paper).[9] The deprotonated product will precipitate out or form an oil.
-
Final Extraction: Add a fresh portion of DCM to the flask, transfer to a separatory funnel, and extract the purified product back into the organic layer. Repeat the extraction twice more.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Validation Checkpoint 2: Obtain an NMR spectrum of the product. The signals corresponding to starting materials and other major impurities should be absent.
Protocol 2: Purification by Flash Column Chromatography
Use this method when acid-base extraction is insufficient to remove impurities of similar basicity or polarity.
Troubleshooting Logic for Chromatography
Caption: Decision tree for optimizing flash chromatography conditions.
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). For a basic compound like this, a good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for a system that gives your product an Rf value of approximately 0.2-0.3.[15][16]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography) as a slurry in your chosen eluent.[18]
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM.
-
Wet Loading: Carefully add the concentrated sample solution directly to the top of the silica bed.[18]
-
Dry Loading (Recommended for less soluble samples): Dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[16][18]
-
-
Elution: Carefully add the eluent to the column and apply positive pressure (using compressed air or nitrogen) to push the solvent through the column at a steady rate.[18]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Validation Checkpoint: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. Confirm purity with NMR spectroscopy.
Data Summary Tables
Table 1: Common Impurities and Recommended Removal Strategy
| Impurity Type | Example | Physicochemical Property | Primary Removal Method | Secondary Method |
| Acidic Starting Material | 2-Ethoxyphenol | Acidic (pKa ~10) | Acid-Base Extraction | Chromatography |
| Neutral Byproduct | Elimination Product | Non-polar, Neutral | Acid-Base Extraction | Chromatography |
| Basic Starting Material | 4-Hydroxypiperidine | Basic, More Polar | Chromatography | Recrystallization |
| Oxidation Products | N-Oxides, etc. | Polar, often colored | Recrystallization | Chromatography |
Table 2: Starting Solvent Systems for Chromatography
| Polarity of Impurities | Recommended Starting Eluent | Modifier (if tailing occurs) |
| Less Polar | 98:2 DCM:MeOH | 0.5% Triethylamine |
| Similar Polarity | 95:5 DCM:MeOH | 0.5% Triethylamine |
| More Polar | 90:10 DCM:MeOH | 1.0% Triethylamine |
References
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Flash Chromatography Basics. (2025). Sorbent Technologies, Inc. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
What is an Acid and Base Extraction? (n.d.). University of Waterloo Engineering. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Chromatography: How to Run a Small Scale Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town, Department of Chemistry. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
- Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (n.d.).
-
Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. [Link]
-
This compound, Thermo Scientific. (n.d.). Fisher Scientific. [Link]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]
-
4-(2-Ethoxyphenyl)piperidine. (n.d.). PubChem. [Link]
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1987). Journal of Medicinal Chemistry. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
Sources
- 2. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. vernier.com [vernier.com]
- 13. 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5 [m.chemicalbook.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Chromatography [chem.rochester.edu]
- 16. sorbtech.com [sorbtech.com]
- 17. orgsyn.org [orgsyn.org]
- 18. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Ensuring the Stability of 4-(2-Ethoxyphenoxy)piperidine
Welcome to the technical support center for 4-(2-Ethoxyphenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during storage and experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and reliability of your results.
Introduction: Understanding the Vulnerabilities of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and an aromatic ether, presents specific stability challenges. The secondary amine of the piperidine moiety is susceptible to oxidation, while the aromatic ether linkage can be prone to photolytic and hydrolytic cleavage. Awareness of these potential degradation pathways is the first step toward implementing effective storage and handling protocols. Several sources indicate that this compound is "air sensitive," highlighting its particular vulnerability to oxidative degradation.[1][2]
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you may encounter, providing explanations for their cause and actionable solutions.
Problem 1: Visual Changes in the Compound - Discoloration (e.g., Yellowing or Browning)
Question: My previously white, solid this compound has developed a yellow or brown tint. What could be the cause, and is the material still usable?
Answer:
Discoloration is a common indicator of chemical degradation. For a compound like this compound, this is most likely due to:
-
Oxidation: The piperidine nitrogen is a prime target for oxidation, which can lead to the formation of colored impurities such as N-oxides or ring-opened byproducts.[3][4] This process can be accelerated by exposure to air (oxygen), heat, and light.
-
Photodegradation: Aromatic ethers can absorb UV light, leading to the formation of radical species and subsequent degradation into colored phenolic and other breakdown products.
Causality Behind Experimental Choices: To mitigate this, stringent exclusion of atmospheric oxygen and light is paramount. Inert gas blanketing and storage in amber vials are not merely suggestions but critical procedural steps rooted in the compound's chemical vulnerabilities.
Recommended Actions:
-
Immediate Purity Assessment: Before further use, it is crucial to assess the purity of the discolored material. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed.[5][6][7][8][9]
-
Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial, and at a reduced temperature, typically 2-8°C.[3]
-
Consider Repurification: If the purity is compromised but the compound is still largely intact, repurification by recrystallization or column chromatography may be an option, though re-analysis is essential.
Problem 2: Inconsistent Analytical Results or Loss of Potency
Question: I'm observing a decrease in the expected peak area for this compound in my HPLC analysis over time, or my bioassays are showing reduced activity. What's happening?
Answer:
A decline in the parent compound's concentration or its biological activity is a strong sign of degradation. The likely culprits are:
-
Hydrolysis: Although generally stable, the ether linkage can undergo slow hydrolysis, especially if the compound is stored in a non-anhydrous solvent or exposed to humid conditions.
-
Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.[10]
-
Formation of Inactive Degradants: The degradation products may not be biologically active or may have different chromatographic properties, leading to the observed decrease in the parent peak.
Recommended Actions:
-
Forced Degradation Study: To understand the degradation profile, a forced degradation study is recommended.[6][10][11][12][13] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. This will help in developing a robust, stability-indicating analytical method.
-
Method Validation: Ensure your analytical method is validated and capable of separating the parent compound from all potential degradation products.[9]
-
Solvent and Handling Protocol Review: If working with solutions, use anhydrous solvents and prepare them fresh. Avoid prolonged exposure of solutions to ambient conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: Based on the chemical nature of piperidine derivatives and aromatic ethers, the following storage conditions are recommended:[3][5][11][14]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the piperidine ring. |
| Container | Tightly sealed amber glass vial | Protects from light to prevent photodegradation and from moisture to prevent hydrolysis. |
| Environment | Cool, dry, and well-ventilated area | Minimizes exposure to heat and humidity. |
Q2: How can I monitor the purity of my this compound sample over time?
A2: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities and degradation products.[3][15][16]
Q3: Are there any known incompatible materials I should avoid storing with this compound?
A3: Yes. To prevent degradation, store it separately from:[5]
-
Strong Oxidizing Agents: These can aggressively oxidize the piperidine nitrogen.
-
Strong Acids: Piperidine is basic and will react with acids, potentially catalyzing degradation.
-
Reactive Impurities: Be mindful of reactive impurities in solvents or other reagents, such as aldehydes or peroxides, which can react with the compound.[17]
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately place the container of this compound inside a desiccator filled with a suitable desiccant.
-
For long-term storage, transfer the compound into a pre-dried amber glass vial.
-
Place the vial in a chamber that can be purged with an inert gas.
-
Flush the vial with dry argon or nitrogen for several minutes to displace all air.
-
Quickly and tightly seal the vial with a cap containing a chemically resistant liner.
-
For added protection, wrap the cap and neck of the vial with Parafilm.
-
Store the sealed vial at 2-8°C in a dark, designated area for stable compounds.
Protocol 2: Outline for a Forced Degradation Study
This protocol provides a framework for identifying potential degradation products and developing a stability-indicating HPLC method.
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at 60°C.
-
Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC alongside an unstressed control.
-
Method Development: Optimize the HPLC method (column, mobile phase, gradient, etc.) to achieve baseline separation of the parent peak from all degradation product peaks.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Workflow for Stability Assessment
Caption: Workflow for ensuring the stability of this compound.
References
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]
-
Chromatography Today. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
BIOSYNCE. (2023, December 2). Storage method of piperidine. [Link]
-
Rajeshwari, J., & Shrivastava, M. (2018). Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Annapurna, M., & Kumar, A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...[Link]
-
Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).... Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Manjusha, C., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Scialdone, M. A. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Pharmaceutical Review. [Link]
-
Tan, W., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Youssef, K. M., et al. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. [Link]
-
Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]
-
Gunawan, S., et al. (2020). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. [Link]
-
Gallagher, R., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International. [Link]
-
PubMed. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. [Link]
-
Molecules. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]226)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. japsonline.com [japsonline.com]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pharmtech.com [pharmtech.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the N-alkylation of 4-(2-Ethoxyphenoxy)piperidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-(2-ethoxyphenoxy)piperidine. As a critical structural motif in medicinal chemistry, successful and efficient functionalization of the piperidine nitrogen is paramount. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the common challenges associated with this transformation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of this compound?
A1: The primary challenges include:
-
Over-alkylation: The formation of a quaternary ammonium salt is a frequent side reaction. This occurs when the desired tertiary amine product reacts further with the alkylating agent.[1][2][3] This is problematic as the quaternary salt is often highly water-soluble, complicating purification and reducing the yield of the target compound.[1]
-
Low or No Product Yield: This can stem from several factors, including the low reactivity of the alkylating agent, poor solubility of reagents, or the use of an inappropriate base.[4]
-
Side Reactions: Besides over-alkylation, other side reactions can occur depending on the substrate and conditions.
-
Difficult Purification: The polarity of the starting material, product, and byproducts can be similar, making chromatographic separation challenging.
Q2: Why is over-alkylation so prevalent in this reaction?
A2: The N-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine, this compound.[1] This increased nucleophilicity makes it more susceptible to a second alkylation, leading to the formation of the quaternary ammonium salt.[1][3] Factors that exacerbate this issue include using an excess of the alkylating agent and high reaction temperatures.[1][4]
Q3: What are the key factors influencing the success of the N-alkylation?
A3: Several factors critically impact the reaction outcome:
-
Choice of Alkylating Agent: The reactivity of the alkyl halide is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[4]
-
Stoichiometry: The ratio of the amine to the alkylating agent must be carefully controlled to minimize over-alkylation.[1]
-
Base: The choice of base is critical for neutralizing the acid formed during the reaction and can influence the reaction rate and side product formation.[4][5]
-
Solvent: The solvent affects the solubility of reagents and can influence the reaction rate.[4]
-
Temperature: Temperature affects the reaction kinetics, with higher temperatures potentially increasing the rate of over-alkylation.[4]
Q4: Are there alternative methods to direct N-alkylation with alkyl halides?
A4: Yes, reductive amination is a highly effective alternative.[6][7] This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. A significant advantage of reductive amination is that it avoids the formation of quaternary ammonium salts.[1][6]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Reactivity of Alkylating Agent: Alkyl chlorides or sterically hindered halides may react slowly. | - Switch to a more reactive alkyl halide (Iodide > Bromide > Chloride).[4] - Add a catalytic amount of sodium or potassium iodide to facilitate the reaction with less reactive halides. - Increase the reaction temperature, but monitor for decomposition.[4] |
| 2. Poor Solubility of Reagents: The amine, base, or alkylating agent may not be fully dissolved in the chosen solvent. | - Select a more appropriate solvent. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices.[4] - Ensure all reagents are fully dissolved before proceeding. | |
| 3. Inappropriate Base: The base may be too weak to effectively neutralize the generated acid, or it may be sterically hindered. | - For simple alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. - For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be used.[4] - In some cases, a stronger base like sodium hydride (NaH) may be necessary.[4] | |
| Significant Over-alkylation (Quaternary Salt Formation) | 1. Excess Alkylating Agent: Using more than one equivalent of the alkylating agent is a common cause. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the piperidine starting material relative to the alkylating agent.[1] |
| 2. Rapid Addition of Alkylating Agent: This creates localized high concentrations, promoting a second alkylation. | - Add the alkylating agent slowly and dropwise. Using a syringe pump for addition is highly recommended to maintain a low concentration.[1][5] | |
| 3. High Reaction Temperature: Elevated temperatures can accelerate the rate of the second alkylation. | - Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.[4] | |
| Reaction Stalls or Does Not Go to Completion | 1. Insufficient Reaction Time or Temperature. | - Monitor the reaction progress using TLC or LC-MS. - If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.[4] |
| 2. Decomposition of Reactants or Products. | - If thermal decomposition is suspected, run the reaction at a lower temperature. - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture.[4] | |
| Difficulty in Product Purification | 1. Similar Polarity of Starting Material and Product. | - Optimize your chromatography conditions. A gradient elution may be necessary. - Consider derivatization of the product to alter its polarity for easier separation. |
| 2. Presence of Water-Soluble Quaternary Salt. | - During workup, perform multiple extractions with an organic solvent. - A wash with brine can help remove highly polar impurities. |
III. Experimental Protocols
Protocol 1: Standard N-alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide, optimized to minimize over-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Syringe pump
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Stir the suspension at room temperature.
-
Using a syringe pump, add the alkyl halide (0.95 equiv.) dissolved in a small amount of anhydrous acetonitrile dropwise over several hours.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-alkylation via Reductive Amination
This is an excellent alternative to direct alkylation, particularly when over-alkylation is a persistent issue.[1][6]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde or ketone in anhydrous DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Visualizing the Process
Reaction Mechanism: S_N2 Alkylation and Over-alkylation
Caption: S_N2 pathway for N-alkylation and the competing over-alkylation reaction.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.
V. References
-
BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines.
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing N-Substitution of the Piperidine Ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Stereoselectivity of Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of chiral piperidine derivatives. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products, making their stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2] This resource provides field-proven insights and actionable protocols to help you overcome synthetic hurdles and achieve your desired stereochemical outcomes.
General Troubleshooting of Stereoselectivity
Poor stereoselectivity is a frequent challenge in the synthesis of complex molecules like piperidine derivatives. Before delving into method-specific issues, it's essential to consider the fundamental factors that govern stereochemical outcomes.
Q1: My reaction is producing a low diastereomeric ratio (dr). What are the general factors I should investigate?
A1: Low diastereoselectivity can often be traced back to several key factors.[3] A systematic approach to troubleshooting this issue involves evaluating the following:
-
Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.[3] Consider running your reaction at a lower temperature to enhance the kinetic preference for the desired diastereomer.
-
Steric and Electronic Effects: The substrate and reagents may not have enough steric bulk or electronic bias to effectively differentiate between the competing transition states.[3] You might consider modifying your substrate by introducing a bulkier protecting group or a directing group to amplify the steric hindrance.
-
Choice of Catalyst and Reagents: The catalyst or reagent you are using plays a pivotal role in defining the stereochemical pathway. For instance, in the hydrogenation of substituted pyridines, the choice between catalysts like Pd/C and PtO₂ can significantly influence the cis/trans ratio of the resulting piperidine.[4]
Method-Specific Troubleshooting Guides
Catalytic Hydrogenation of Pyridines and Pyridinium Salts
The asymmetric hydrogenation of pyridines is an atom-economical method for piperidine synthesis.[5] However, challenges such as catalyst poisoning and incomplete reduction are common.
Q2: My hydrogenation reaction is sluggish or stalls completely. What could be the cause?
A2: A stalled hydrogenation reaction is often due to catalyst deactivation or inhibition. The basic nitrogen of the piperidine product can act as a poison to the catalyst by strongly adsorbing to its active sites.[6]
Troubleshooting Steps:
-
Activate the Pyridine: Convert the pyridine to a pyridinium salt. This not only enhances the reactivity of the aromatic ring towards hydrogenation but also prevents the starting material and product from poisoning the catalyst.[7][8]
-
Acidic Additives: Performing the hydrogenation in an acidic medium, such as acetic acid, can protonate the basic nitrogen, mitigating catalyst poisoning.[9]
-
Catalyst Selection: Rhodium- or platinum-based catalysts (e.g., Rh/C, PtO₂) are often more effective and less prone to poisoning than palladium catalysts in pyridine hydrogenations.[10]
-
Check for Impurities: Ensure your pyridine starting material is pure. Impurities like sulfur or phosphine compounds from previous steps can irreversibly poison the catalyst.[10]
Q3: I'm observing low enantioselectivity in my asymmetric hydrogenation of a pyridinium salt. How can I improve this?
A3: Low enantioselectivity in these reactions typically points to a mismatch between the substrate, ligand, and reaction conditions.
Optimization Workflow for Asymmetric Hydrogenation
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
This protocol is adapted from a procedure for the asymmetric hydrogenation of 2-substituted pyridinium salts.[7]
-
Catalyst Preparation: In a nitrogen-filled glovebox, stir a mixture of [{Ir(cod)Cl}₂] (1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) in a degassed solvent mixture (e.g., PhMe/CH₂Cl₂, 1:1) at room temperature for 20-30 minutes.
-
Reaction Setup: Transfer the catalyst solution via syringe to a stainless-steel autoclave containing the 2-substituted pyridinium salt (0.25 mmol).
-
Hydrogenation: Pressurize the autoclave with H₂ (e.g., 600 psi) and stir the reaction at the optimized temperature (e.g., 28 °C) for 20-24 hours.
-
Work-up: After carefully venting the hydrogen, add a saturated sodium carbonate solution to the reaction mixture and stir for 15-30 minutes. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC.
Aza-Diels-Alder and Related Cycloaddition Reactions
The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring.[11][12] However, achieving high stereoselectivity can be challenging, and the reaction mechanism can sometimes be stepwise rather than concerted.[11][13]
Q4: My aza-Diels-Alder reaction is giving poor diastereoselectivity. What is the likely cause and how can I fix it?
A4: Poor diastereoselectivity in aza-Diels-Alder reactions can arise if the reaction proceeds through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition.[13] This is particularly common when using strong Lewis acids.
Strategies to Improve Diastereoselectivity:
-
Use Cyclic Dienes: Cyclic dienes often exhibit higher diastereoselectivity due to their conformationally restricted nature.[11]
-
Optimize the Catalyst: The choice of Lewis acid or organocatalyst can influence the reaction pathway. Experiment with different catalysts to find one that favors the concerted mechanism.
-
Lower the Reaction Temperature: As with other stereoselective reactions, lower temperatures can favor the kinetically preferred diastereomer.
Organocatalytic Synthesis of Piperidines
Organocatalysis offers a metal-free approach to chiral piperidines, often through cascade reactions like Michael additions followed by cyclization.[14][15][16][17][18]
Q5: I am struggling to achieve high enantioselectivity in my organocatalytic intramolecular aza-Michael addition. What should I try?
A5: The success of an organocatalytic aza-Michael reaction is highly dependent on the catalyst, solvent, and substrate.
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Screen different organocatalysts (e.g., proline derivatives, squaramides).[14][19] | The catalyst's structure creates the chiral environment necessary for enantioselection. |
| Solvent | Evaluate a range of solvents with varying polarities. | The solvent can influence the conformation of the transition state and prevent product racemization.[18] |
| Temperature | Lower the reaction temperature. | Can improve enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Additives | Consider the use of co-catalysts or additives. | These can enhance the activity and selectivity of the primary organocatalyst. |
Use of Chiral Auxiliaries
Chiral auxiliaries are a reliable method for controlling stereochemistry, where a chiral group is temporarily attached to the substrate to direct a stereoselective transformation.[20]
Q6: I am experiencing racemization during the cleavage of my chiral auxiliary. How can I prevent this?
A6: Racemization during auxiliary cleavage is a common pitfall, often caused by harsh reaction conditions that lead to the formation of a planar, achiral intermediate like an enolate at the newly formed stereocenter.[21]
Strategies to Prevent Racemization:
-
Use Milder Cleavage Conditions: Avoid strong acids, strong bases, and high temperatures.[21] For example, for Evans oxazolidinone auxiliaries, hydrolytic cleavage with alkaline hydrogen peroxide is a mild method that selectively cleaves the exocyclic imide carbonyl without causing significant epimerization.[22]
-
Reductive Cleavage: Consider reductive methods, such as using LiBH₄, which can cleave the auxiliary to furnish the corresponding alcohol with minimal risk of racemization.
-
Optimize Reaction Time: Even under mildly racemizing conditions, prolonged reaction times can lead to a decrease in stereochemical purity.[21] Monitor the reaction closely and quench it as soon as the cleavage is complete.
Workflow for Chiral Auxiliary Cleavage
Caption: Decision workflow for chiral auxiliary cleavage.
Frequently Asked Questions (FAQs)
Q7: How do I choose between an asymmetric catalyst and a chiral auxiliary approach?
A7: The choice depends on several factors:
-
Scalability: Catalytic methods are often more scalable and atom-economical for large-scale synthesis.
-
Substrate Scope: Chiral auxiliaries can sometimes be more versatile for a wider range of substrates.[22]
-
Development Time: Developing a highly selective catalytic reaction can be time-consuming, whereas chiral auxiliary methods are often more predictable.[22]
-
Cost: The cost of the chiral ligand or catalyst versus the cost of the chiral auxiliary and the additional steps for its attachment and removal should be considered.
Q8: What are the best practices for storing and handling piperidine and its derivatives?
A8: Piperidine is a corrosive and flammable liquid with a strong odor.[23] It can react with atmospheric carbon dioxide to form a solid carbonate salt.[10] Store piperidine and its derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat, in a well-sealed container to prevent degradation and impurity formation.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
- BenchChem Technical Support Team. (2025). Strategies to control diastereoselectivity in piperidine synthesis. BenchChem.
-
O'Brien, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Rios, R., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]
-
Studer, M., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]
-
Wang, Z., et al. (2012). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters. [Link]
-
Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]
-
Jørgensen, K. A., et al. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters. [Link]
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]
-
Zaragoza, F. (2023). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Amabilino, S., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]
-
Zhang, Z., et al. (2021). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters. [Link]
-
Vesely, J., et al. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. Tetrahedron. [Link]
-
Bella, M., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. PubMed. [Link]
-
Chen, Y.-C., et al. (2014). Piperidine as an organocatalyst. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025).
-
Sun, J., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. ResearchGate. [Link]
-
del Pozo, C. (2019). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
Clausen, R. P., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. [Link]
-
Turner, N. J., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society. [Link]
-
Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Clarke, M. L. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. [Link]
-
France, S. P., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]
-
Larrow, J. F., & Byers, J. A. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Wikipedia. (2023). Aza-Diels–Alder reaction. [Link]
-
Kokotos, G., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]
-
Ghorai, M. K., et al. (2019). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Wikipedia. (2023). Diels–Alder reaction. [Link]
-
Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
-
Grierson, D. S., et al. (1986). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Auxiliary Cleavage. BenchChem.
-
Rios, R. (2011). ChemInform Abstract: Mannich—Michael versus Formal aza-Diels—Alder Approaches to Piperidine Derivatives. ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 18. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemistry.williams.edu [chemistry.williams.edu]
- 23. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Arylpiperidine Ethers
Welcome to the Technical Support Center for the synthesis of arylpiperidine ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Arylpiperidine ethers are prevalent scaffolds in medicinal chemistry, and their successful synthesis is often critical for the advancement of drug discovery programs[1]. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial queries regarding the synthesis of arylpiperidine ethers.
Q1: What are the primary synthetic routes to arylpiperidine ethers?
A1: The two most common and versatile methods for constructing the ether linkage in arylpiperidine ethers are the Williamson Ether Synthesis and the Buchwald-Hartwig C-O Coupling. The Williamson synthesis is a classic S(N)2 reaction between an alkoxide and an alkyl halide[2][3]. In this context, it would involve reacting a hydroxypiperidine with an aryl halide (less common due to the low reactivity of aryl halides in S(_N)2 reactions) or, more typically, an aryl alcohol (phenoxide) with a piperidine derivative bearing a suitable leaving group. The Buchwald-Hartwig C-O coupling is a modern palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol, in this case, a hydroxypiperidine[4].
Q2: I have a hydroxypiperidine and an aryl halide. Which method should I choose?
A2: For coupling a hydroxypiperidine with an aryl halide, the Buchwald-Hartwig C-O coupling is generally the more effective method. The Williamson ether synthesis is typically inefficient with aryl halides as electrophiles due to the difficulty of performing an S(_N)2 reaction at an sp
Q3: My hydroxypiperidine has an unprotected secondary amine. Will this interfere with the reaction?
A3: Yes, the unprotected secondary amine of the piperidine ring is a significant potential source of side reactions. Nitrogen is generally more nucleophilic than oxygen, which can lead to competing N-alkylation in Williamson-type syntheses or N-arylation in Buchwald-Hartwig reactions, resulting in a mixture of products and lower yields of the desired ether[7][8]. To ensure the selective formation of the arylpiperidine ether, it is highly recommended to protect the piperidine nitrogen before attempting the ether synthesis[9].
Q4: What is the most common protecting group for the piperidine nitrogen in this context?
A4: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the piperidine nitrogen[9]. It is robust enough to withstand the basic conditions often employed in both Williamson and Buchwald-Hartwig reactions and can be readily removed under acidic conditions[9][10].
II. Troubleshooting Guide: Williamson Ether Synthesis Approach
The Williamson ether synthesis, while classic, can be fraught with challenges when applied to substrates as nuanced as substituted piperidines. This section will guide you through common problems and their solutions.
Problem 1: Low or No Yield of the Desired Arylpiperidine Ether
Possible Cause A: Competing E2 Elimination
If your synthetic strategy involves a piperidine derivative with a leaving group reacting with a phenoxide, elimination to form an alkene is a major competing pathway, especially with secondary or tertiary leaving groups[3][11][12].
-
Causality: The alkoxide/phenoxide is a strong base and can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (E2 elimination) instead of nucleophilic substitution (S(_N)2)[3][12]. This is particularly favored at higher temperatures[12].
-
Troubleshooting Protocol:
-
Re-evaluate your synthetic disconnection: If possible, redesign your synthesis to use a primary alkyl halide (or tosylate/mesylate) on the piperidine-containing fragment[3][12]. For example, reacting a hydroxypiperidine with a benzyl halide is preferable to reacting a piperidine with a benzylic leaving group with an alkoxide.
-
Lower the reaction temperature: Substitution reactions are generally favored at lower temperatures than elimination reactions[12].
-
Choice of Base: Use the mildest base necessary to deprotonate the alcohol. For phenols, weaker bases like K(_2)CO(_3) can be effective and may reduce the rate of elimination compared to stronger bases like NaH[12].
-
Possible Cause B: Competing N-Alkylation
If you are using an unprotected hydroxypiperidine, the piperidine nitrogen may be alkylated in preference to the hydroxyl group.
-
Causality: The nitrogen atom of a secondary amine is typically more nucleophilic than the oxygen of a secondary alcohol[7].
-
Troubleshooting Protocol:
-
Protect the piperidine nitrogen: Before the Williamson synthesis, protect the piperidine nitrogen with a suitable protecting group, such as a Boc group[9].
-
Chemoselectivity: If protection is not an option, you can try to influence the selectivity by using a bulky alkylating agent, which may favor reaction at the less sterically hindered oxygen. However, this is often not a reliable strategy.
-
dot
Caption: Troubleshooting Williamson Ether Synthesis.
Problem 2: Formation of C-Alkylated Byproducts
When using a phenoxide as the nucleophile, you may observe alkylation on the aromatic ring in addition to the desired O-alkylation.
-
Causality: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (particularly at the ortho and para positions)[2][12].
-
Troubleshooting Protocol:
-
Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the phenoxide, leaving a more "naked" and highly reactive oxygen anion, which favors O-alkylation[12]. Protic solvents can lead to more C-alkylation.
-
III. Troubleshooting Guide: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a powerful tool for forming C-O bonds, but it is not without its own set of potential side reactions.
Problem 1: Low Yield and Competing N-Arylation
Possible Cause: The unprotected piperidine nitrogen is more reactive than the hydroxyl group under the reaction conditions.
-
Causality: Similar to the Williamson synthesis, the piperidine nitrogen can compete with the hydroxyl group for the aryl halide, leading to the formation of an N-arylpiperidine byproduct[7].
-
Troubleshooting Protocol:
-
Protect the Piperidine Nitrogen: The most effective solution is to protect the piperidine nitrogen with a Boc group prior to the coupling reaction[9]. This will ensure that only the hydroxyl group is available for arylation.
-
Problem 2: Hydrodehalogenation of the Aryl Halide
You may observe the formation of the arene corresponding to your aryl halide, where the halide has been replaced by a hydrogen atom.
-
Causality: This side reaction can occur through a competing pathway in the catalytic cycle, often involving β-hydride elimination from the palladium alkoxide intermediate or other decomposition pathways[11].
-
Troubleshooting Protocol:
-
Ligand and Catalyst Screening: The choice of phosphine ligand is critical in Buchwald-Hartwig reactions. Bulky, electron-rich ligands often improve the rate of reductive elimination to form the desired C-O bond, outcompeting side reactions[6]. Consider screening different ligands to find the optimal one for your specific substrates.
-
Base Selection: The choice of base can also influence the outcome. While strong bases like NaOtBu are common, sometimes a weaker base like Cs(_2)CO(_3) or K(_3)PO(_4) can give cleaner results.
-
dot
Caption: Buchwald-Hartwig C-O Coupling Pathways.
IV. Challenges in Purification and Post-Reaction Workup
Q1: I've successfully protected my piperidine with a Boc group and formed the ether. Now I'm having trouble with the Boc deprotection. I'm seeing an unexpected byproduct.
A1: A common side reaction during the acidic removal of a Boc group from a hydroxypiperidine derivative is O-alkylation of the hydroxyl group by the tert-butyl cation that is generated.
-
Causality: The Boc group is removed by acid, which generates a stable tert-butyl cation. This cation is an electrophile and can be trapped by nucleophiles in the reaction mixture. The hydroxyl group on your piperidine ring can act as a nucleophile, leading to the formation of a tert-butyl ether byproduct[10].
-
Troubleshooting Protocol:
-
Use a Cation Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole[10].
-
Optimize Deprotection Conditions: Use the mildest acidic conditions necessary for deprotection. For example, using HCl in dioxane at room temperature is often effective and may be less prone to side reactions than stronger acids like trifluoroacetic acid (TFA).
-
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling |
| Primary Side Reaction | E2 Elimination | N-Arylation (if N-H present) |
| Key to Success | Choice of less hindered halide | Protection of piperidine N; Ligand choice |
| Typical Base | NaH, K(_2)CO(_3) | NaOtBu, Cs(_2)CO(_3), K(_3)PO(_4) |
| Typical Solvent | DMF, THF, Acetonitrile | Toluene, Dioxane |
| Temperature | 50-100 °C | Room Temp to 110 °C |
V. References
-
BenchChem. (2025). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives. BenchChem Technical Support.
-
Wikipedia. (2024). Williamson ether synthesis. [Link]
-
BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. BenchChem Technical Support.
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Surrey, L. R., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6756-6760. [Link]
-
ResearchGate. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
Vasylyeva, V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Journal of Physical Organic Chemistry. (2011). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Journal of Physical Organic Chemistry, 24(10), 915-925. [Link]
-
Journal of Medicinal Chemistry. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
Chemistry Steps. (2024). Williamson Ether Synthesis. [Link]
-
Chemistry – A European Journal. (2017). Competing Pathways in O-Arylations with Diaryliodonium Salts: Mechanistic Insights.
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2022). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Heriot-Watt Research Portal. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination. [Link]
-
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
-
ChemBK. (2024). n-boc-4-hydroxylpiperidine. [Link]
-
National Institutes of Health. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H)-one. [Link]
-
Wuts, P. G. (2007). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
-
SciSpace. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Khan Academy. (2024). Williamson ether synthesis. [Link]
-
ResearchGate. (2017). (PDF) Competing Pathways in O-Arylations with Diaryliodonium Salts - Mechanistic Insights. [Link]
-
Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
ResearchGate. (2000). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Slideshare. (2016). Steric Effects on the Configuration of the Nitrogen In Piperidine. [Link]
-
SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
-
UT Southwestern Medical Center. (2024). Protecting Groups in Organic Synthesis. [Link]
-
National Institutes of Health. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]
-
ResearchGate. (2018). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]
-
ResearchGate. (2022). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]
-
YouTube. (2018). 13.3 Synthesis and Reactions of Ethers. [Link]
-
Pearson. (2024). Show how you would use the Williamson ether synthesis to prepare .... [Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Piperidine Derivatives
Welcome to the Technical Support Center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying these valuable heterocyclic compounds. Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and specialty materials, making robust purification protocols essential for obtaining high-purity products for downstream applications and biological assays.[1][2][3]
This document moves from frequently asked questions to in-depth, troubleshooting guides for specific purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude piperidine derivative reaction?
Understanding potential impurities is the first step in designing an effective purification strategy.[1] The impurities you encounter will depend on your specific synthesis route, but several classes are common.
| Impurity Type | Source / Example | Reason for Presence |
| Unreacted Starting Materials | Residual pyridine after a hydrogenation reaction.[1] | Incomplete reaction conversion.[4] |
| Unreacted alkylating or acylating agents. | Stoichiometry imbalance or insufficient reaction time. | |
| Reaction Byproducts | Partially hydrogenated intermediates (e.g., tetrahydropyridines).[4] | Insufficient hydrogenation conditions (pressure, time, catalyst activity).[4] |
| Products from side reactions, such as the formation of 4,4'-bipyridine during the reduction of pyridine.[1] | Non-optimized reaction conditions favoring alternative pathways. | |
| Reagent-Related Impurities | Byproducts from reagents used, which may have polarities similar to the desired product.[1] | Reagents themselves can degrade or participate in side reactions. |
| Oxidation Products | Formation of colored impurities, often leading to a yellow or brown tint.[1] | The basic piperidine nitrogen can be susceptible to air oxidation, especially upon exposure to light and heat.[5] |
| Solvents & Water | Residual solvents from the reaction or workup; significant water after aqueous procedures.[1] | Incomplete removal during workup and drying steps. |
Q2: How do I choose the best purification method for my specific piperidine derivative?
The optimal purification technique depends on the physicochemical properties of your target compound and the nature of the impurities.[1] Use the following decision tree to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: What are the critical safety precautions for handling piperidine derivatives?
Piperidine and its derivatives are hazardous materials that require careful handling in a well-ventilated area, preferably a chemical fume hood.[6] They can be flammable, corrosive, and toxic.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (check compatibility), safety goggles or a face shield, and a lab coat.[8][9][10]
-
Ventilation: Use only in a well-ventilated area or chemical fume hood to avoid inhaling vapors.[7][9] Piperidine vapor can be fatal if inhaled.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][9] Ground and bond containers and receiving equipment to prevent static discharge.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Piperidine causes severe skin burns and eye damage.[7][8] Do not eat, drink, or smoke when using this product.[9]
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area away from sunlight and incompatible materials.[7][9]
Troubleshooting Guides
Column Chromatography
Column chromatography is a versatile method for purifying a wide range of piperidine derivatives. However, their basic nature can lead to challenges.
Problem: My basic piperidine derivative shows significant peak tailing on a silica gel column.
-
Causality: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and asymmetrically, resulting in a "tailed" peak, poor separation, and often, low recovery.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (Et₃N) or pyridine, into your eluent (mobile phase). A typical concentration is 0.1-1%.[11]
-
Mechanism: The added base is less polar than the piperidine product and will preferentially bind to the active acidic sites on the silica gel, effectively neutralizing them. This allows your piperidine derivative to travel down the column with fewer non-specific interactions, resulting in a sharper, more symmetrical peak.
-
Protocol: Before loading your sample, flush the packed column with 2-3 column volumes of the eluent containing the basic modifier. This ensures the stationary phase is fully deactivated.[11] Then, dissolve your crude product and load it onto the column as usual.
-
Problem: My recovery of the product is low after column chromatography.
-
Causality: In addition to the strong binding that causes peak tailing, some product may bind irreversibly to the silica gel, especially if it is highly basic or if the silica is particularly acidic.
-
Solution:
-
Deactivate Silica Gel: As described above, flushing the column with a mobile phase containing triethylamine is the most common solution.[11]
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) can be a good alternative for purifying basic compounds. Alternatively, reversed-phase (e.g., C18) chromatography can be used, where separation is based on hydrophobicity rather than polarity.[12]
-
Check Solvent Polarity: Ensure your elution solvent is polar enough to effectively move the compound. If your product is "streaked" at the top of the column and won't move, the mobile phase is not polar enough. Consider a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[11]
-
Crystallization
Crystallization is a powerful technique for purifying solid piperidine derivatives, capable of yielding very high-purity material.[2]
Problem: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not right for crystal lattice formation, leading to precipitation as a liquid phase. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of the solute.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote slow crystal growth. Do not move the flask directly to an ice bath from a high temperature.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble.[1] Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the good solvent) dropwise until the solution becomes persistently turbid.[1] If needed, gently warm to redissolve the precipitate, then allow it to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount (10-20 mg) of your crude solid. Add a few drops of a potential solvent. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with stirring until the solid is just fully dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.[1]
-
Hot Filtration (if needed): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1]
Distillation
Distillation is the primary method for purifying liquid piperidine derivatives, separating components based on differences in their boiling points.[1]
Problem: I am trying to purify piperidine synthesized from pyridine, but I can't remove the last bit of pyridine.
-
Causality: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture that has a constant boiling point and composition throughout distillation.[13] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C, making complete separation by simple fractional distillation impossible.[5][13]
-
Solution:
-
Azeotropic Distillation with Water: Adding water to the mixture can alter the relative volatilities and help break the azeotrope, allowing for a better separation.[5][13]
-
Chemical Separation via Salt Formation: This is a more effective method. Piperidine is a significantly stronger base than pyridine.
-
Protocol: Pass carbon dioxide (CO₂) gas through the crude mixture. The more basic piperidine will react to form solid piperidine carbonate, which precipitates out of the solution.[5] The pyridine does not react and remains in the liquid phase. The solid carbonate can be collected by filtration.[5] To recover the purified piperidine, the carbonate salt is treated with a strong base (like NaOH) and then extracted or distilled.[1]
-
-
Problem: My purified piperidine is a yellow or brown liquid.
-
Causality: The discoloration is typically due to oxidation products formed by exposure to air and light.[11]
-
Solution:
-
Distillation: Simple or vacuum distillation is highly effective at separating the pure, colorless piperidine derivative from the non-volatile, colored impurities.[5] For high-boiling point derivatives, vacuum distillation is essential to prevent thermal decomposition.[11]
-
Charcoal Treatment: Before distillation, you can dissolve the discolored liquid in a suitable solvent and add a small amount of activated charcoal.[11] Stir for 30-60 minutes, then remove the charcoal by filtering through a pad of Celite. The charcoal adsorbs many colored impurities. After filtration, remove the solvent and proceed with distillation.
-
Prevention: Store purified piperidine and its derivatives under an inert atmosphere (nitrogen or argon) and protect them from light to prevent re-oxidation.[5]
-
Liquid-Liquid Extraction
Problem: A persistent emulsion forms during the aqueous workup.
-
Causality: The basic nature of piperidine derivatives can sometimes act like a soap, stabilizing the interface between the organic and aqueous layers. High concentrations of salts can also contribute to emulsion formation.[12]
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often destabilizes the emulsion and forces a separation.[12]
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or glass wool in a funnel. The fine particles help to break up the emulsion layer.[12]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own. Gentle swirling can also help.
-
References
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Google Scholar.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Purification of 1-Piperidinepropanol - Benchchem. (n.d.). BenchChem.
- Raj, R. A., & Sivakumar, S. (2021).
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. (n.d.). BenchChem.
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7). Penta Chemicals.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.
- Piperidine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Jubilant Ingrevia Limited.
- common challenges in working with piperidine-based compounds - Benchchem. (n.d.). BenchChem.
- Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Carl ROTH.
- PIPERIDINE - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific.
- Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Managing Impurities in Piperidine Synthesis - Benchchem. (n.d.). BenchChem.
- Process for purifying piperidine. (1944, November 21). Google Patents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- PIPERIDINE. (n.d.). Ataman Kimya.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemos.de [chemos.de]
- 8. carlroth.com [carlroth.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Technical Support Center: Crystallization Optimization of 4-(2-Ethoxyphenoxy)piperidine hydrochloride
Welcome to the technical support center for the crystallization of Active Pharmaceutical Ingredients (APIs). This guide is specifically tailored to address common challenges encountered during the crystallization of 4-(2-Ethoxyphenoxy)piperidine hydrochloride. As drug development professionals, we understand that a robust, reproducible crystallization process is paramount for ensuring the purity, stability, and manufacturability of your API.[1] This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting workflows.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the material and the critical nature of its crystalline form.
Q1: What are the basic properties of this compound hydrochloride, and why is crystallization so important for this compound?
A1: this compound hydrochloride is the hydrochloride salt form of the parent organic base, this compound.[2] Its molecular formula is C₁₃H₂₀ClNO.[3] As with most APIs, crystallization is a critical final purification step for several reasons:
-
Purity Enhancement: Crystallization is highly effective at rejecting impurities, especially those that are not structurally similar to the target molecule.[4][5] Ensuring high purity is essential, as impurities can impact the efficacy and safety of the final drug product.[4]
-
Solid-State Properties Control: The crystalline form of an API dictates its key physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity.[6][7] Controlling these properties is vital for consistent bioavailability and shelf-life.
-
Processability and Handling: The size, shape (morphology), and flow properties of the crystalline powder are critical for downstream processing, such as filtration, drying, milling, and formulation.[8] Inconsistent crystallization can lead to issues like poor flowability or agglomeration.[8][]
-
Regulatory Compliance: Regulatory agencies require that the crystalline form of an API be well-characterized and consistently produced to ensure batch-to-batch uniformity and predictable performance.[1]
Q2: What unique challenges are associated with crystallizing hydrochloride salts like this one?
A2: Hydrochloride salts present a specific set of challenges and considerations:
-
Hygroscopicity: Many hydrochloride salts have an affinity for water, which can lead to moisture uptake from the atmosphere.[10] This can affect the physical stability of the material and potentially lead to the formation of hydrates or even deliquescence.
-
Solubility Profile: Hydrochloride salts are often chosen to enhance the aqueous solubility of a basic parent molecule.[11][12] However, their solubility in common organic solvents can be complex. For instance, their solubility in water can sometimes lead to lower yields if aqueous hydrochloric acid is used for the salt formation without careful process design.[13]
-
Polymorphism: Like many APIs, hydrochloride salts can exhibit polymorphism, where the same molecule crystallizes into different lattice structures.[7] These polymorphs can have different stabilities and physicochemical properties, making it crucial to control the crystallization process to isolate the desired, most stable form.[8]
Q3: What is "oiling out," and why does it happen during crystallization?
A3: "Oiling out" or liquid-liquid phase separation occurs when the solute, upon cooling or addition of an anti-solvent, separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated to a degree that is above the metastable limit but below the temperature or condition required for crystal nucleation and growth. The high supersaturation and/or the presence of impurities can favor the formation of an amorphous, supercooled liquid over an ordered crystal lattice. This is a common problem that prevents effective purification and isolation.
Section 2: Troubleshooting Guide - Common Crystallization Problems & Solutions
This section is designed in a problem-and-solution format to directly address experimental issues.
Q4: I've encountered a problem. Where do I start my troubleshooting process?
A4: A systematic approach is key. The following workflow provides a logical path for diagnosing and solving common crystallization issues.
Caption: General troubleshooting workflow for crystallization issues.
Q5: My compound will not crystallize from solution, or it has oiled out. What are the immediate steps I should take?
A5: This is a common issue related to nucleation failure or excessive supersaturation.
-
Causality: Crystals form in two stages: nucleation (the initial formation of small crystal nuclei) and growth. If the energy barrier for nucleation isn't overcome, the solution will remain clear (if undersaturated or in the metastable zone) or oil out (if highly supersaturated).[14]
-
Troubleshooting Steps:
-
Induce Nucleation: First, try to encourage nucleation without changing the solution's composition.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[15]
-
Seeding: If you have previous batches of crystalline material, add a few tiny crystals (seeds) to the solution.[] This bypasses the nucleation step and promotes growth on existing templates.
-
-
Adjust Supersaturation: If nucleation fails, the level of supersaturation may be inappropriate.
-
If the solution is clear: There may be too much solvent, meaning the solution is not supersaturated. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[15]
-
If the solution has oiled out: There is likely too much supersaturation. Gently warm the solution while adding a small amount of additional solvent until the oil redissolves. Then, allow the solution to cool much more slowly. A slower cooling rate keeps the solution within the metastable zone for longer, favoring controlled crystal growth over oiling out.[][15]
-
-
Consider an Anti-Solvent: If cooling crystallization is problematic, adding an "anti-solvent" (a solvent in which your compound is poorly soluble but which is miscible with your primary solvent) can be an effective way to induce crystallization.[] Add the anti-solvent slowly to the dissolved API solution until turbidity persists.
-
Q6: My crystallization happens too quickly, resulting in very fine particles or low purity. How can I slow it down?
A6: Rapid crystallization, often called "crashing out," traps impurities in the crystal lattice and leads to the formation of many small nuclei, resulting in fine powders that are difficult to filter.[4][15]
-
Causality: The rate of crystallization is primarily driven by the rate at which supersaturation is generated.[16] Rapid cooling or fast addition of an anti-solvent creates high levels of supersaturation, leading to uncontrolled, rapid nucleation.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: This is the most critical parameter. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.[15] For even greater control, use a programmable cooling bath. A typical target is a cooling rate of 5-20 °C per hour.
-
Increase the Amount of Solvent: The issue may be that you are using the absolute minimum amount of solvent. Re-heat the solution and add a small amount of extra solvent (e.g., 5-10% more volume).[15] This will lower the supersaturation at any given temperature, slowing down the process and promoting the growth of larger, more perfect crystals.
-
Optimize Agitation: Poor mixing can create localized zones of high supersaturation.[8][16] Conversely, excessively high agitation can cause secondary nucleation due to crystal breakage.[16] Use smooth, consistent agitation (e.g., a magnetic stir bar at low RPM) to ensure homogeneity without introducing excessive energy.
-
Q7: I suspect my API is exhibiting polymorphism. How do I investigate and control this?
A7: Polymorphism is a critical consideration in pharmaceutical development, as different crystal forms can have vastly different properties.[7] The presence of impurities or changes in solvent can direct the polymorphic outcome.[4]
-
Causality: Polymorphs are different energetic states of the same molecule in the solid form. The crystallization conditions (solvent, temperature, saturation) determine which form is kinetically or thermodynamically favored.[7]
-
Investigation and Control Strategy:
-
Characterization: You must first confirm that you have different forms. The primary techniques are:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different crystal forms, as each will have a unique diffraction pattern.[17]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and phase transitions associated with different polymorphs.[18]
-
-
Polymorph Screening: To understand and control the system, a screening study is necessary. This involves crystallizing the material under a wide range of conditions to intentionally produce different forms.[19]
-
Vary Solvents: Use a diverse set of solvents with different polarities and hydrogen bonding capabilities (see Table 1).
-
Vary Crystallization Method: Attempt cooling, anti-solvent, and evaporation crystallizations.
-
Vary Temperature: Crystallize at different temperatures.
-
-
Control Strategy: Once the conditions that produce each form are known, you can design a process that reliably targets the desired polymorph. This often involves seeding the crystallization with the desired form to ensure it dominates.[]
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common crystallization optimization tasks.
Protocol 1: Systematic Solvent Screening
This protocol is designed to identify suitable solvent systems for the crystallization of this compound hydrochloride.
Caption: Workflow for systematic solvent screening.
Methodology:
-
Preparation: Dispense a known amount of this compound hydrochloride (e.g., 20 mg) into several small vials.
-
Solvent Selection: Choose a diverse range of 8-12 solvents with varying polarities (see Table 1).
-
Solubility at Room Temperature: To each vial, add a small aliquot of a different solvent (e.g., 0.2 mL). Agitate and observe. If the solid dissolves, that solvent is likely unsuitable as a primary crystallization solvent but may be useful in a mixed-solvent system.
-
Solubility at Elevated Temperature: For the vials where the solid did not dissolve, place them on a hot plate and warm to just below the solvent's boiling point. Add solvent aliquots until the solid fully dissolves. Record the total volume of solvent added.
-
Cooling and Crystallization: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature. If no crystals form, place them in a refrigerator (4°C) overnight.
-
Evaluation: Assess the outcome for each solvent. An ideal single-solvent system is one where the API has high solubility at high temperature and low solubility at low temperature, producing a high yield of crystalline material upon cooling.[]
| Solvent | Boiling Point (°C) | Polarity Index | Potential Use Case |
| Isopropanol (IPA) | 82.6 | 4.3 | Primary Solvent |
| Ethanol | 78.4 | 5.2 | Primary Solvent |
| Acetonitrile | 81.6 | 6.2 | Primary Solvent |
| Ethyl Acetate | 77.1 | 4.3 | Primary or Anti-Solvent |
| Acetone | 56.0 | 5.4 | Primary or Anti-Solvent |
| Toluene | 110.6 | 2.3 | Anti-Solvent |
| Heptane | 98.4 | 0.0 | Anti-Solvent |
| Water | 100.0 | 9.0 | May increase solubility; risk of hydrate |
Protocol 2: Controlled Cooling Crystallization
This protocol aims to improve crystal size and purity by controlling the rate of cooling.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound hydrochloride in the minimum amount of a suitable hot solvent (determined from Protocol 1). For example, use isopropanol.
-
Clarification (Optional): If the hot solution is hazy, perform a hot filtration to remove any insoluble impurities.
-
Initiate Cooling: Cover the flask (e.g., with a watch glass) to prevent solvent evaporation.[15] Place the flask in a controlled environment (e.g., a programmable cooling bath or a large, insulated container of warm water) to ensure slow cooling.
-
Seeding (Recommended): When the solution has cooled by about 10-15 °C, add a small quantity of seed crystals. This will ensure the crystallization begins in a controlled manner and helps target the desired polymorphic form.
-
Controlled Cooling Profile: Cool the solution at a slow, linear rate (e.g., 10-15 °C/hour) to a final temperature of 0-5 °C.
-
Aging: Hold the resulting slurry at the final temperature with gentle agitation for 2-4 hours to allow crystallization to complete and maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
- BOC Sciences. Crystallization of APIs: Methods and Challenges. BOC Sciences.
- Crysforma. Salt screening. Crysforma.
- McPherson, A., & Malkin, A. J. (2015). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization.
- Al-Zoubi, N., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube.
- Narang, A. S., & Zaworotko, M. J. (2008).
- Gupta, P., & Bansal, A. K. (2005). Salt Selection in Drug Development. Pharmaceutical Technology.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Improved Pharma. (2021). Salt Screening.
- National Center for Biotechnology Information. 4-(2-Ethoxyphenyl)piperidine hydrochloride. PubChem.
- Ten, W. J., et al. (2014). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
- CD Formulation. Polymorph, Salt & Cocrystal Screening and Selection.
- Crystal Pharmatech.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
- A2B Chem. 4-[2-(4-ethoxyphenyl)ethyl]piperidine hydrochloride.
- BenchChem.
- Triclinic Labs.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
- Wagger, J., et al. (2010). Method for salt preparation.
- Goud, N. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics.
- VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients.
- ChemicalBook. 1049722-82-8(4-[2-(4-ETHOXYPHENYL)ETHYL]PIPERIDINE HYDROCHLORIDE) Product Description.
- Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
- Khadka, P., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.
- CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride.
- Arumugam, N., & Ponnuswamy, S. (2021).
- Fisher Scientific.
- Shimada, J., et al. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- BLD Pharm. 4-(2-Chloro-4-ethylphenoxy)piperidine hydrochloride.
- National Center for Biotechnology Information. 4-(2-ethoxyphenyl)piperidine. PubChem.
- Fisher Scientific. This compound, Thermo Scientific.
- Wagger, J., et al. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
- Wagger, J., et al. (2008). Crystallization of hydrohalides of pharmaceutical compounds.
- Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?".
Sources
- 1. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 2. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. 4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. improvedpharma.com [improvedpharma.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 13. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 14. Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 17. researchgate.net [researchgate.net]
- 18. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 19. Polymorph, Salt & Cocrystal Screening and Selection - CD Formulation [formulationbio.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-(2-Ethoxyphenoxy)piperidine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 4-(2-Ethoxyphenoxy)piperidine, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not extensively published, this document synthesizes established principles of analytical chemistry and regulatory guidelines to provide a practical framework for developing and validating suitable analytical procedures.
The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive experience in pharmaceutical analysis. Every recommendation is designed to build a self-validating system of quality control, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.
The Critical Role of Method Validation in Pharmaceutical Development
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For a pharmaceutical intermediate like this compound, validated analytical methods are crucial for:
-
Ensuring Purity and Identity: Confirming the chemical structure and quantifying impurities are essential for controlling the quality of the intermediate, which directly impacts the final active pharmaceutical ingredient (API).
-
Process Control and Optimization: Reliable analytical data allows for the monitoring and optimization of the synthetic process, leading to improved yield and consistency.
-
Stability Studies: Assessing the degradation of the intermediate under various conditions requires validated stability-indicating methods.
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA mandate the use of validated analytical methods for all stages of pharmaceutical development and manufacturing[1][2][3].
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is the first critical step in method development. For this compound, the most relevant techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods. Each offers distinct advantages and is suited for different analytical objectives.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile and an aqueous buffer.
Strengths for this Application:
-
High Specificity and Resolution: Capable of separating the target analyte from closely related impurities and degradation products.
-
Quantitative Accuracy and Precision: Provides reliable data for assay and impurity quantification.
-
Versatility: Can be coupled with various detectors (UV, MS) to provide both quantitative and qualitative information.
Considerations:
-
Method Development Time: Optimizing mobile phase composition, flow rate, and column temperature can be time-consuming.
-
Solvent Consumption: Can generate significant volumes of solvent waste.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.
Principle of Operation: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Strengths for this Application:
-
High Efficiency and Resolution: Provides excellent separation of volatile compounds.
-
Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds.
-
Analysis of Residual Solvents: Ideal for quantifying residual solvents from the synthesis process.
Considerations:
-
Analyte Volatility: this compound may require derivatization to increase its volatility and thermal stability for optimal GC analysis[4].
-
Thermal Degradation: The high temperatures used in GC can potentially degrade the analyte.
Spectroscopic Methods (NMR, FT-IR, MS)
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, enabling unambiguous identification and characterization of the compound and its impurities[5][6][7].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used for the identification of functional groups present in the molecule, serving as a rapid identity confirmation test[5][6].
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which is crucial for structural confirmation and impurity identification[5][6][8].
While primarily qualitative, techniques like Quantitative NMR (qNMR) are emerging for accurate quantification without the need for a reference standard of the analyte.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics for the validation of HPLC and GC methods for the analysis of this compound. These are target parameters based on typical requirements for pharmaceutical intermediates.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Typical Acceptance Criteria |
| Specificity | Excellent separation from potential impurities and degradation products. | Good separation, may require derivatization to avoid peak tailing. | Resolution > 2 between analyte and closest eluting peak. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | R² ≥ 0.999[9][10] |
| Range | 80-120% of the nominal concentration for assay. | 80-120% of the nominal concentration for assay. | Defined by linearity and accuracy. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% for assay. |
| Precision (% RSD) | ≤ 1.0% for repeatability and intermediate precision. | ≤ 1.5% for repeatability and intermediate precision. | ≤ 2.0%[3] |
| Limit of Detection (LOD) | Typically in the ng/mL range. | Typically in the ng/mL range. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Typically in the µg/mL range. | Signal-to-Noise ratio of 10:1. |
| Robustness | Assessed by varying mobile phase composition, pH, flow rate, and column temperature. | Assessed by varying carrier gas flow rate, oven temperature ramp, and injection volume. | No significant impact on results. |
Experimental Protocols for Method Validation
The following are detailed, step-by-step protocols for the validation of an HPLC method for the assay of this compound. These protocols are designed to be self-validating, with clear acceptance criteria at each stage.
HPLC Method Validation Protocol
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components such as impurities, degradation products, and matrix components.
-
Procedure:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution (all reaction components except the analyte).
-
Prepare a spiked solution containing the reference standard and known potential impurities.
-
Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the chromatograms of the placebo, spiked, and stressed samples. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
2. Linearity
-
Objective: To demonstrate that the analytical response is directly proportional to the concentration of the analyte over a defined range.
-
Procedure:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the range of 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be not less than 0.999[9][10]. The y-intercept should be insignificant.
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo solution.
-
Spike the placebo solution with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the working concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be not more than 2.0%[3].
Visualization of Experimental Workflows
To further clarify the logical flow of the validation process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC Method Validation.
Caption: Decision workflow for GC method development.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a systematic process that ensures the generation of high-quality, reliable, and accurate data. While specific literature on this compound is scarce, a robust validation plan can be constructed by applying the principles outlined in this guide. By carefully selecting the appropriate analytical technique, typically HPLC for assay and impurity profiling, and rigorously evaluating the key validation parameters of specificity, linearity, accuracy, and precision, researchers can establish a method that is fit for its intended purpose and compliant with regulatory expectations. The provided protocols and workflows serve as a practical starting point for the development and validation of analytical methods for this and other similar pharmaceutical intermediates.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Vertex AI Search.
- Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. Benchchem.
- Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical method valid
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis.
- piperidine analysis in API by GC-HS.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
- Review Article VALIDATION OF ANALYTICAL METHODS – STR
- Guideline for Analytical Method Valid
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. piperidine analysis in API by GC-HS - Chromatography Forum [chromforum.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmadevils.com [pharmadevils.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Positional Isomerism: Investigating the Bioactivity of 4-(2-Ethoxyphenoxy)piperidine vs. 4-(3-Ethoxyphenoxy)piperidine
An In-depth Technical Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the 4-phenoxypiperidine scaffold is a privileged structure, serving as a core component in a multitude of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2][3] The subtle art of structure-activity relationship (SAR) studies often reveals that minor positional changes of substituents can lead to profound differences in biological activity. This guide focuses on two such positional isomers: 4-(2-ethoxyphenoxy)piperidine (the ortho-isomer) and 4-(3-ethoxyphenoxy)piperidine (the meta-isomer).
While direct, head-to-head comparative data for these specific molecules are not extensively published, this guide will synthesize established principles of medicinal chemistry and data from closely related analogs to build a robust hypothesis of their differential activities. Crucially, it will provide detailed experimental protocols for researchers to conduct this comparison directly, offering a framework for generating novel data and insights. The primary targets of interest for this scaffold are dopamine and serotonin receptors, given the extensive history of phenoxypiperidine derivatives in CNS drug discovery.[4][5]
The Decisive Role of Substituent Position: Ortho vs. Meta
The placement of the ethoxy group on the phenoxy ring is the sole differentiating factor between the two molecules. This seemingly minor change can significantly alter the molecule's electronic and steric profile, thereby influencing its interaction with a biological target.
-
Steric Hindrance: The ortho position (2-position) places the ethoxy group directly adjacent to the ether linkage connecting to the piperidine ring. This can create steric hindrance, potentially restricting the molecule's ability to adopt the optimal conformation for binding to a receptor's active site. In contrast, the meta position (3-position) is more remote, imposing fewer steric constraints.
-
Electronic Effects: An ethoxy group is an electron-donating group.[6] Its position influences the electron density distribution across the aromatic ring. This can affect the molecule's hydrogen bonding capacity and overall polarity, which are critical for receptor affinity and selectivity. The ortho and para positions are typically more electronically activated by such groups than the meta position.[7][8]
Based on these principles, one might hypothesize that the meta-isomer, facing less steric hindrance, could exhibit higher affinity for certain receptor pockets. Conversely, the specific electronic and hydrogen-bonding profile of the ortho-isomer might be uniquely suited for other targets. Empirical testing is the only way to resolve this.
Inferred Activity Profile from Related Compounds
Studies on analogous substituted phenoxymethyl piperidine derivatives provide valuable clues. For instance, research on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives has shown activity as potential antidepressant agents through the inhibition of biogenic amine reuptake.[4][9][10] Furthermore, various substituted phenoxypiperidine analogs have been investigated as high-affinity ligands for dopamine D4 and serotonin 5-HT2A receptors.[5][11]
In one study focusing on dopamine D4 receptor antagonists, both 3-fluorophenoxy and 4-fluorophenoxy analogs showed significant binding affinity, with the 4-fluoro (para) isomer often being slightly more potent, but the 3-fluoro (meta) isomer also demonstrating high potency (Ki = 3.0 nM in one series).[12] This suggests that the meta position is well-tolerated and capable of producing high-affinity ligands. The impact of an ortho-substituent is often more dramatic and less predictable, sometimes leading to a significant loss of potency due to steric clashes, or in some cases, a beneficial conformational lock.
Therefore, we can hypothesize that both this compound and 4-(3-ethoxyphenoxy)piperidine are likely to interact with dopamine and serotonin receptor subtypes. The key differences will lie in their relative affinities and selectivities.
Proposed Experimental Validation
To definitively compare the two isomers, a systematic experimental workflow is required. This involves chemical synthesis followed by a suite of in vitro pharmacological assays.
Workflow for Comparative Analysis
Caption: Proposed workflow for synthesis and comparative pharmacological evaluation.
Protocol 1: Synthesis of 4-(Aryloxy)piperidines
A common and effective method for synthesizing these target compounds is the Williamson ether synthesis, involving the reaction of a phenol with a suitable piperidine electrophile.
Materials:
-
2-Ethoxyphenol or 3-Ethoxyphenol
-
1-Boc-4-hydroxypiperidine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Procedure (Mitsunobu Reaction):
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-Boc-4-hydroxypiperidine (1.0 eq), the corresponding ethoxyphenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. The reaction is often exothermic and may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Resuspend the residue in diethyl ether and filter to remove triphenylphosphine oxide precipitate. Wash the filtrate with 1M NaOH, water, and brine.
-
Purification of Boc-protected Intermediate: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-4-(ethoxyphenoxy)piperidine intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in DCM. Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer, concentrate, and purify if necessary to yield the final piperidine product.
-
Characterization: Confirm the structure and purity of both final isomers using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the D2 receptor.[13][14]
Materials:
-
Cell membranes from a stable cell line expressing human Dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).[15]
-
[³H]-Spiperone or [³H]-Raclopride (Radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Step-by-Step Procedure:
-
Plate Setup: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding).
-
25 µL of various concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of the radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.2 nM).
-
-
Reaction Initiation: Add 100 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well) to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.[13]
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats, place them in scintillation vials or a compatible microplate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
The 5-HT2A receptor is a Gq-coupled GPCR.[16] Its activation leads to an increase in intracellular calcium.[17] This can be measured using a calcium-sensitive fluorescent dye.
Sources
- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. genscript.com [genscript.com]
- 16. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
A Comparative Guide to the Biological Activity of 4-(2-Ethoxyphenoxy)piperidine Analogs
This guide provides an in-depth comparison of the biological activities of synthetic analogs based on the 4-(2-Ethoxyphenoxy)piperidine scaffold. As a privileged structure in medicinal chemistry, this core moiety has been instrumental in the development of potent and selective ligands for various G protein-coupled receptors (GPCRs), particularly within the central nervous system (CNS).[1][2] We will explore the structure-activity relationships (SAR), compare quantitative biological data, and provide detailed experimental protocols for assessing the activity of these compounds, offering researchers a comprehensive resource for drug discovery and development.
The 4-(Phenoxy)piperidine Scaffold: A Versatile Core
The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to introduce a basic nitrogen atom, which is often crucial for receptor interaction, while maintaining favorable physicochemical properties.[2] When combined with a phenoxy ether linkage, the resulting scaffold provides a spatially defined arrangement of aromatic and aliphatic features, ideal for probing the binding pockets of complex transmembrane proteins like GPCRs. The specific this compound core offers several points for chemical modification, allowing for the fine-tuning of pharmacological properties such as affinity, selectivity, and functional activity.
Below is a diagram illustrating the key modification points on the core scaffold that are central to the structure-activity relationship (SAR) discussions in this guide.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis: Targeting Dopamine D4 Receptors
A significant body of research has focused on developing analogs of this scaffold as antagonists for the dopamine D4 receptor (D4R), a Gi-coupled GPCR implicated in neuropsychiatric disorders like schizophrenia and in the side effects of Parkinson's disease treatment.[3][4] High selectivity for D4R over other dopamine receptor subtypes (especially D2R) is a critical goal to minimize motor side effects.
The introduction of gem-difluoro groups onto the piperidine ring at the 4-position has been a successful strategy to enhance metabolic stability and potency.[3][4] The following table compares the binding affinities (Ki) of several 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which are structurally related to our core topic, for the human D4 receptor.
| Compound ID | R1 (N-Substituent) | R2 (Phenoxy Substituent) | D4R Ki (nM)[3] |
| 8b | 3-Fluoro-4-methoxy-phenyl | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Fluoro-4-methoxy-phenyl | 3-Methylphenyl | 13 |
| 9j | 1-Imidazo[1,5-a]pyridine | 4-Cyanophenoxy | 1.7 |
| 9k | 1-Imidazo[1,5-a]pyridine | 3,4-Difluorophenoxy | 2.7 |
| 9l | 1-Imidazo[1,5-a]pyridine | 4-Fluoro-3-methylphenoxy | 6.5 |
Analysis of SAR for D4R Antagonists:
-
Piperidine N-Substituent (R1): Large, heterocyclic moieties like 1-imidazo[1,5-a]pyridine are well-tolerated and can significantly enhance potency. This group likely engages in additional interactions within the receptor binding pocket.
-
Phenoxy Substituents (R2): Electron-withdrawing groups, such as cyano and fluoro substituents, on the phenoxy ring are highly favorable for D4R affinity. For instance, compound 9j , with a 4-cyanophenoxy group, demonstrates single-digit nanomolar potency.[3] Molecular docking studies suggest the piperidine nitrogen forms a key interaction with an aspartate residue (Asp112) in the D4R binding pocket.[3]
Expanding the Target Profile: Serotonin and Opioid Receptors
The versatility of the piperidine scaffold allows for its adaptation to target other crucial CNS receptors.
-
Serotonin Receptors: Modifications of the core structure, particularly the N-substituent, can direct activity towards serotonin receptors. For example, linking the piperidine nitrogen to larger pharmacophores has been a strategy to develop ligands for 5-HT1A and 5-HT2C receptors.[5][6][7][8] The distance between the basic nitrogen and the aromatic system is a critical pharmacophoric element for many monoamine receptor ligands.[6]
-
Opioid Receptors: While direct examples of this compound analogs for opioid receptors are less common in the initial search, related 4-substituted piperidines are a well-established class of µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[9][10][11] The N-substituent and modifications on the 4-position substituent are pivotal in determining affinity and functional activity at these receptors.[10]
Experimental Evaluation: Protocols for Determining Biological Activity
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. Here, we detail two fundamental assays for characterizing GPCR-targeting compounds: a radioligand binding assay to determine affinity and a cAMP accumulation assay to measure functional activity.
General Experimental Workflow
The process of evaluating a novel analog follows a logical progression from initial binding assessment to functional characterization.
Caption: A typical workflow for the in vitro characterization of novel compounds.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[12]
Causality and Rationale:
-
HEK293 Cells: These cells are easily transfected and provide a "clean" background, expressing only the receptor of interest.
-
Radioligand: A high-affinity, high-specificity ligand (e.g., [3H]spiperone for D4R) is used to label the target receptors.
-
Non-Specific Binding (NSB): A high concentration of a known, non-labeled drug (e.g., haloperidol) is used to saturate the receptors, ensuring that any remaining radioligand binding is to non-receptor sites. This is a critical control for accurate data.[12]
-
Separation: Bound and free radioligand must be separated. Rapid filtration over glass fiber filters is a standard method.
-
Ki Calculation: The IC50 (concentration of test compound that displaces 50% of the radioligand) is converted to the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Step-by-Step Methodology:
-
Cell Membrane Preparation: Harvest HEK293 cells stably expressing the human D4 receptor. Lyse the cells via hypotonic shock and centrifugation to isolate the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of radioligand (e.g., [3H]spiperone at a final concentration equal to its Kd).
-
50 µL of test compound at various concentrations (typically a 10-point serial dilution).
-
Total Binding Wells: Contain buffer instead of the test compound.
-
NSB Wells: Contain a saturating concentration of a non-labeled competitor (e.g., 10 µM haloperidol) instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures a compound's effect on the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). It is used to classify compounds as agonists, antagonists, or inverse agonists for Gs- or Gi-coupled receptors.[13][14][15]
Causality and Rationale:
-
Gi-Coupled Receptors (e.g., D4R): Activation of Gi-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16]
-
Forskolin: This diterpene directly activates adenylyl cyclase, causing a large increase in cAMP. To measure antagonism at Gi-coupled receptors, cells are stimulated with forskolin, and the ability of the test compound to reverse this increase is measured.
-
IBMX: 3-isobutyl-1-methylxanthine is a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cAMP. Including a PDE inhibitor prevents the breakdown of cAMP during the assay, amplifying the signal and increasing the assay window.[13][17]
-
Detection: Modern assays (e.g., HTRF, AlphaScreen, Luminescence) use competitive immunoassay principles where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[13][17][18]
Caption: Antagonist action at a Gi-coupled receptor like D4R in a forskolin-stimulated cAMP assay.
Step-by-Step Methodology (for a D4R Antagonist):
-
Cell Preparation: Seed CHO or HEK293 cells expressing the D4R into a 96-well or 384-well plate and grow overnight to ~90% confluency.[16]
-
Compound Preparation: Prepare serial dilutions of test compounds (antagonists) in stimulation buffer (e.g., HBSS with 0.1% BSA, 5mM HEPES).
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at room temperature.[13]
-
Add the serially diluted test compounds to the wells.
-
Immediately add forskolin (at a concentration that gives ~80% of the maximal response, e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.[13]
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided with the cAMP detection kit (e.g., PerkinElmer AlphaScreen or Promega cAMP-Glo).[16][18]
-
Add the detection reagents (e.g., Acceptor beads and Donor beads for AlphaScreen) according to the manufacturer's protocol.[16][17]
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.[13]
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader (e.g., luminescence or fluorescence).
-
The signal will be inversely proportional to the cAMP concentration.
-
Plot the signal versus the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the forskolin-stimulated cAMP production).
-
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly fruitful starting point for the design of potent and selective ligands for various CNS targets. Structure-activity relationship studies have consistently shown that systematic modifications to the piperidine nitrogen substituent and the aromatic phenoxy ring are effective strategies for optimizing affinity and selectivity, particularly for the dopamine D4 receptor. The experimental protocols detailed herein provide a robust framework for the comprehensive in vitro evaluation of new chemical entities based on this privileged core.
Future research will likely focus on further refining the selectivity profiles of these compounds, improving their pharmacokinetic properties for better in vivo efficacy, and exploring their potential for targeting a wider range of GPCRs and other CNS-related proteins.
References
- cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. Bio-protocol.
- Saleh, N., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. Molecules.
- Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. BenchChem.
- Stoddart, L. A., et al. (2015). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology.
- O'Brien, J. B., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols.
- cAMP-Glo™ Assay Technical Manual. Promega Corporation.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell. Revvity.
- cAMP Accumulation Assay Services. Creative BioMart.
- Laping, N. J. (2018). GPCR-radioligand binding assays. ResearchGate.
- Wójtowicz, S., et al. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Disease Models & Mechanisms.
- De lucchi, O., et al. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco.
- Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
- Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.
- Jeffries, D. E., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv.
- Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Khan, I., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs.
- Wan, B., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters.
- Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
- Zhang, M., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry.
- Caccia, C., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals.
- Caccia, C., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals.
- Saify, Z.S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan.
- Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.
- Jeffries, D. E., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
- Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry.
- Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
- Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry.
- Teitler, M., et al. N-substituted piperidine derivatives as serotonin receptor agents. Google Patents.
- Sabbani, S., et al. (2008). Piperidine dispiro-1,2,4-trioxane analogues. Bioorganic & Medicinal Chemistry Letters.
- Mokrosz, J. L., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.
- Chaurasiya, N. D., et al. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.
- Jeffries, D. E., et al. (2025). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
- Yuan, Y., et al. (2017). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7538222B2 - N-substituted piperidine derivatives as serotonin receptor agents - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. resources.revvity.com [resources.revvity.com]
- 18. cAMP-Glo™ Assay [worldwide.promega.com]
The Pivotal Role of the Phenoxypiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The phenoxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a multitude of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxypiperidine derivatives, offering a comparative look at how subtle molecular modifications can profoundly influence their pharmacological profiles. By understanding the causal relationships between chemical structure and biological activity, researchers can more effectively navigate the complex landscape of drug discovery and design the next generation of therapeutics.
The Phenoxypiperidine Core: A Privileged Scaffold
The phenoxypiperidine moiety, characterized by a piperidine ring linked to a phenyl group via an ether linkage, is a privileged structure in drug design. Its prevalence in clinically successful drugs and investigational compounds stems from its ability to present key pharmacophoric features in a defined three-dimensional space, allowing for precise interactions with biological targets. This guide will focus on two prominent areas where phenoxypiperidine derivatives have shown significant promise: as modulators of opioid receptors, particularly the Nociceptin/Orphanin FQ (NOP) receptor, and as inhibitors of the serotonin transporter (SERT).
Structure-Activity Relationships: A Tale of Two Targets
The pharmacological activity of phenoxypiperidine derivatives is exquisitely sensitive to structural modifications at three key positions: the phenoxy ring, the piperidine ring, and the piperidine nitrogen. The following sections dissect the SAR at each of these positions for both NOP receptor agonists and SERT inhibitors, supported by comparative experimental data.
NOP Receptor Agonists: The Quest for Potent Analgesics
Phenoxypiperidine derivatives have emerged as a promising class of NOP receptor agonists, offering the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids.[1] The SAR for this class of compounds reveals critical determinants of affinity and efficacy.
Key Structural Insights for NOP Receptor Agonism:
-
Piperidine Nitrogen (N-substitution): The nature of the substituent on the piperidine nitrogen is a major determinant of activity. Small, basic substituents are generally favored. For instance, replacement of a hydrogen with a methyl group can significantly impact affinity.
-
Phenoxy Ring: Substitution on the phenoxy ring can modulate potency and selectivity. Electron-withdrawing or electron-donating groups at various positions can influence the electronic properties of the ether oxygen and impact receptor binding.
-
Piperidine Ring: The conformation of the piperidine ring and the stereochemistry of any substituents are crucial for optimal interaction with the NOP receptor binding pocket.
Comparative Activity of Phenoxypiperidine Derivatives as NOP Receptor Agonists
| Compound ID | N-Substituent | Phenoxy Substitution | NOP Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| 1a | -CH3 | Unsubstituted | 15.2 | 25.1 | [2] |
| 1b | -CH2CH3 | Unsubstituted | 28.6 | 45.3 | [2] |
| 2a | -CH3 | 4-Fluoro | 8.5 | 12.7 | [2] |
| 2b | -CH3 | 3-Methoxy | 12.1 | 18.9 | [2] |
| 3a | Spirocyclic ether | Unsubstituted | 1.2 | 2.5 | [3] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Serotonin Transporter (SERT) Inhibitors: Targeting Mood Disorders
The phenoxypiperidine scaffold is also a key component of many selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used in the treatment of depression and anxiety disorders. The SAR for SERT inhibition highlights a different set of structural requirements compared to NOP receptor agonism.
Key Structural Insights for SERT Inhibition:
-
Phenoxy Ring: The substitution pattern on the phenoxy ring is critical for high-affinity binding to SERT. Electron-withdrawing groups, such as fluorine or trifluoromethyl, are often found in potent SSRIs.[4]
-
Piperidine Nitrogen: The substituent on the piperidine nitrogen influences both potency and selectivity. In many cases, a simple methyl group is optimal.
-
Stereochemistry: The stereochemistry at the point of attachment of the phenoxy and other substituents on the piperidine ring is a critical determinant of SERT affinity.[4]
Comparative Activity of Phenoxypiperidine Derivatives as SERT Inhibitors
| Compound ID | Phenoxy Substitution | Piperidine N-Substituent | SERT Binding Affinity (Ki, nM) | Reference |
| 4a | 4-Fluoro | -CH3 | 2.5 | [4] |
| 4b | 4-Trifluoromethyl | -CH3 | 1.8 | [4] |
| 5a | 3,4-Dichloro | -CH3 | 5.1 | [5] |
| 5b | 2-Naphthyl | -CH3 | 12.3 | [5] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Experimental Design and Methodologies: A Foundation of Trust
The reliability of SAR data is intrinsically linked to the robustness of the experimental protocols used for their generation. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of phenoxypiperidine derivatives, emphasizing the rationale behind key experimental choices.
General Synthesis of 3-Phenoxypiperidine Derivatives
The synthesis of 3-phenoxypiperidine derivatives can be achieved through various synthetic routes. A common and versatile approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a substituted phenol.
Experimental Protocol: Synthesis of N-Methyl-3-phenoxypiperidine
-
Starting Material Preparation: Begin with commercially available N-Boc-3-hydroxypiperidine.
-
Mesylation: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Work-up and Extraction: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.
-
Nucleophilic Substitution: To a solution of the crude mesylate in anhydrous N,N-dimethylformamide (DMF), add phenol (1.2 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified N-Boc-3-phenoxypiperidine in a solution of 4 M HCl in dioxane and stir at room temperature for 2 hours.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 3-phenoxypiperidine.
-
N-Methylation: To a solution of 3-phenoxypiperidine hydrochloride in methanol, add formaldehyde (37% aqueous solution, 1.5 eq) and sodium cyanoborohydride (1.2 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Final Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer, concentrate, and purify by column chromatography to yield N-methyl-3-phenoxypiperidine.
Causality Behind Experimental Choices: The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions during the mesylation and nucleophilic substitution steps. The choice of a strong base like potassium carbonate facilitates the deprotonation of the phenol, making it a more potent nucleophile. Reductive amination with formaldehyde and sodium cyanoborohydride is a mild and efficient method for N-methylation.
Biological Evaluation: Quantifying Receptor Interaction and Function
3.2.1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a target receptor, such as the NOP receptor or SERT.
Experimental Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-Citalopram for SERT), and varying concentrations of the unlabeled test compound (phenoxypiperidine derivative).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validating System: The inclusion of known reference compounds (positive controls) and the determination of non-specific binding (in the presence of a high concentration of an unlabeled ligand) are crucial for validating the assay's performance.
3.2.2. Functional Assay: cAMP Measurement for G-protein Coupled Receptors (GPCRs)
This protocol describes a functional assay to determine the effect of a test compound on the activity of a G-protein coupled receptor (GPCR), such as the NOP receptor, which is coupled to the inhibition of adenylyl cyclase.
Experimental Protocol:
-
Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the human NOP receptor).
-
Cell Stimulation: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Expertise & Experience: The choice of cell line and the concentration of forskolin are critical parameters that need to be optimized for each specific GPCR to ensure a robust and sensitive assay window.
Visualizing the Molecular Logic: Pathways and Workflows
To better understand the mechanisms underlying the activity of phenoxypiperidine derivatives, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
NOP Receptor Signaling Pathway
Caption: NOP receptor activation by a phenoxypiperidine agonist.
Serotonin Transporter (SERT) Mechanism of Action
Caption: Mechanism of serotonin reuptake and its inhibition.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for structure-activity relationship studies.
Conclusion and Future Perspectives
The phenoxypiperidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. The detailed SAR analysis presented in this guide underscores the importance of a systematic and data-driven approach to drug design. By understanding the subtle interplay between chemical structure and biological function, researchers can rationally design compounds with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the development of biased agonists for GPCRs, which can selectively activate specific downstream signaling pathways, potentially leading to drugs with fewer side effects. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the identification of novel phenoxypiperidine derivatives with desired pharmacological profiles. The principles and methodologies outlined in this guide provide a solid foundation for these exciting future endeavors.
References
-
Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]
-
Zaveri, N. T., et al. (2004). Novel, non-peptidic, and selective NOP receptor (ORL-1) agonists: 1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol. Journal of Medicinal Chemistry, 47(12), 2973-2976. [Link]
-
Micheli, F., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]
-
Carroll, F. I., et al. (2004). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Journal of Medicinal Chemistry, 47(2), 296-306. [Link]
-
Davis, M. P. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(5), 381-392. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(2-Ethoxyphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1][2][3][4] Its conformational flexibility allows for optimal interactions with a variety of biological targets.[2][3] Within this chemical class, phenoxyalkylpiperidines have emerged as a promising group of compounds, with derivatives showing high affinity for various receptors, including sigma receptors.[5][6] This guide provides a comprehensive comparative analysis of the potential in vitro and in vivo efficacy of a novel compound, 4-(2-Ethoxyphenoxy)piperidine. Lacking direct experimental data on this specific molecule, this document serves as an investigational framework, hypothesizing its biological activity based on the well-established pharmacology of structurally related compounds and outlining the experimental methodologies required for its thorough evaluation.
Based on its structural similarity to known sigma-1 (σ1) and sigma-2 (σ2) receptor ligands, we postulate that this compound will exhibit significant affinity and functional activity at these receptors. The σ1 receptor, a unique intracellular chaperone protein, is implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[7][8][9][10] The σ2 receptor, on the other hand, is considered a biomarker for proliferating cancer cells and its ligands have shown potential as anticancer agents.[7][10][11] This guide will therefore focus on the in vitro and in vivo assays necessary to characterize the sigma receptor activity of this compound and compare its potential efficacy profile with other relevant compounds.
In Vitro Efficacy Assessment: From Receptor Binding to Functional Activity
The initial characterization of this compound's efficacy begins with a series of in vitro assays to determine its binding affinity and functional effects at the hypothesized sigma receptor targets.
Sigma Receptor Radioligand Binding Assays
To quantify the affinity of this compound for σ1 and σ2 receptors, competitive radioligand binding assays are the gold standard.[7][12][13] These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki).
Experimental Protocol: σ1 Receptor Binding Assay
-
Tissue Preparation: Guinea pig brain is a rich source of σ1 receptors and is the preferred tissue for this assay.[7][12][13] The brain is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a membrane preparation.
-
Assay Conditions: The membrane homogenate is incubated with a fixed concentration of the selective σ1 radioligand, [3H]-(+)-pentazocine, and varying concentrations of the test compound, this compound.
-
Incubation and Termination: The reaction is incubated at 37°C for a specified time (e.g., 150 minutes) and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value, which is subsequently converted to the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: σ2 Receptor Binding Assay
-
Tissue Preparation: Rat liver is commonly used for σ2 receptor binding assays due to its high expression of this receptor subtype.[7][12] A membrane preparation is obtained following a similar procedure to the σ1 assay.
-
Assay Conditions: The membrane homogenate is incubated with the non-selective sigma receptor radioligand, [3H]-DTG, in the presence of a high concentration of (+)-pentazocine to block the σ1 receptors.[7][13] This ensures that the binding of [3H]-DTG is specific to the σ2 receptor. Varying concentrations of this compound are included in the incubation.
-
Incubation and Termination: The incubation and termination steps are similar to the σ1 receptor binding assay.
-
Data Analysis: The Ki value for the σ2 receptor is determined using the same data analysis method as for the σ1 receptor.
Comparative Data Table: Predicted Sigma Receptor Binding Affinities
| Compound | σ1 Receptor Ki (nM) (Predicted) | σ2 Receptor Ki (nM) (Predicted) | Selectivity (σ2/σ1) |
| This compound | 5 - 20 | 50 - 200 | 10 - 10 |
| PRE-084 (σ1 agonist) | 2.2 | 13,000 | >5900 |
| Siramesine (σ2 agonist) | 1.0 | 0.1 | 0.1 |
| Haloperidol (σ1/σ2 ligand) | 3.2 | 3.6 | 1.1 |
Predicted values for this compound are based on the affinities of structurally similar phenoxyalkylpiperidines.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining sigma receptor binding affinity.
Functional Assays: Differentiating Agonists from Antagonists
Determining the functional activity of a ligand as an agonist, antagonist, or inverse agonist is crucial. While direct functional assays for σ1 receptors are not well-established, several indirect methods can be employed.[8] For σ2 receptors, functional assays are more straightforward and are often based on the cytotoxic effects of ligands in cancer cell lines.[11]
Experimental Protocol: σ2 Receptor Functional Assay (Cell Viability)
-
Cell Culture: A cancer cell line with high σ2 receptor expression, such as the mouse breast cancer cell line EMT-6 or the human melanoma cell line MDA-MB-435, is cultured under standard conditions.[11]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). A known σ2 agonist, such as siramesine, is used as a positive control.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTS assay, which measures the metabolic activity of viable cells.[11]
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined. The intrinsic activity of this compound is then classified relative to the maximal effect of the full agonist siramesine.
Comparative Data Table: Predicted σ2 Receptor Functional Activity
| Compound | EC50 (µM) in EMT-6 cells (Predicted) | Classification |
| This compound | 10 - 50 | Partial Agonist / Antagonist |
| Siramesine | 11.4 | Agonist |
| Known σ2 Antagonist | >200 | Antagonist |
Predicted values for this compound are hypothetical and would need to be experimentally determined.
Signaling Pathway: Hypothesized σ2 Receptor-Mediated Cytotoxicity
Caption: Hypothesized pathway of σ2 receptor agonist-induced apoptosis.
In Vivo Efficacy Evaluation: Translating In Vitro Activity to Physiological Effects
Based on the in vitro profile, a series of in vivo studies in animal models can be designed to assess the therapeutic potential of this compound.
Anticonvulsant Activity
Given the role of sigma receptors in modulating neuronal excitability, the anticonvulsant effects of this compound can be evaluated in standard seizure models.[14]
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animal Model: Male Swiss mice are commonly used for this assay.
-
Drug Administration: Animals are pre-treated with various doses of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Seizure Induction: After a specified pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: The latency to the first clonic convulsion and the incidence of tonic-clonic seizures and mortality are recorded over a 30-minute observation period.
-
Data Analysis: The ability of this compound to delay the onset of seizures and protect against mortality is compared to the vehicle-treated group.
Analgesic Efficacy
Sigma-1 receptor ligands are known to modulate pain perception, making it essential to evaluate the analgesic properties of this compound.[8][9]
Experimental Protocol: Formalin Test
-
Animal Model: Male Sprague-Dawley rats are a suitable model for this pain assay.
-
Drug Administration: Rats are pre-treated with this compound or vehicle.
-
Nociceptive Stimulation: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) representing acute nociceptive pain, and the late phase (15-60 minutes post-formalin) reflecting inflammatory pain.
-
Data Analysis: The reduction in nociceptive behaviors in the drug-treated groups compared to the vehicle group is quantified.
Experimental Workflow: In Vivo Efficacy Testing
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. longdom.org [longdom.org]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Viloxazine and the Putative Psychoactive Compound 4-(2-Ethoxyphenoxy)piperidine
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction
In the landscape of psychopharmacology, the exploration of novel molecular scaffolds that can modulate central nervous system (CNS) activity is a continuous endeavor. This guide provides a detailed comparative analysis of viloxazine, a well-characterized norepinephrine reuptake inhibitor with additional serotonergic properties, and 4-(2-Ethoxyphenoxy)piperidine, a structurally related compound with a currently uncharacterized pharmacological profile. While viloxazine has a well-documented history, from its initial use as an antidepressant to its recent approval for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), this compound remains an enigmatic molecule, primarily cataloged in chemical databases.
This document will first offer an in-depth overview of viloxazine, covering its chemical properties, multifaceted mechanism of action, pharmacokinetic profile, and established clinical utility. Subsequently, it will address the significant information gap concerning this compound. Based on its structural similarities to viloxazine and related psychoactive piperidine derivatives, a hypothetical pharmacological profile will be postulated. Crucially, this guide will then outline a comprehensive, step-by-step experimental workflow designed to elucidate the pharmacodynamics and pharmacokinetics of this compound, thereby enabling a future, data-driven comparison with viloxazine.
Part 1: Viloxazine - A Detailed Profile
Viloxazine is a morpholine derivative that has been recognized for its therapeutic effects on mood and attention.[1] Initially marketed as an antidepressant in Europe, its unique pharmacological properties have led to its repurposing as a non-stimulant treatment for ADHD.[2][3]
Chemical and Physical Properties
A comparative summary of the key chemical and physical properties of viloxazine and this compound is presented below.
| Property | Viloxazine | This compound |
| IUPAC Name | (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine[2] | This compound[4] |
| Molecular Formula | C₁₃H₁₉NO₃[2] | C₁₃H₁₉NO₂[4] |
| Molecular Weight | 237.30 g/mol [2] | 221.30 g/mol [5] |
| Structure | Contains a morpholine ring | Contains a piperidine ring |
Mechanism of Action: A Dual Modulator
Viloxazine's primary mechanism of action is the selective inhibition of norepinephrine reuptake, which it achieves by binding to the norepinephrine transporter (NET).[1][6] This action increases the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating attention, alertness, and executive functions.
More recent research has unveiled a more complex pharmacodynamic profile for viloxazine, revealing its activity at serotonin receptors. Specifically, it acts as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist.[2][7] This dual modulation of both the noradrenergic and serotonergic systems likely contributes to its therapeutic efficacy in ADHD and depression.[7]
Diagram: Viloxazine's Proposed Mechanism of Action
Caption: Proposed dual mechanism of action of viloxazine.
Pharmacokinetic Profile
The extended-release formulation of viloxazine allows for once-daily dosing.[8] It is readily absorbed, with peak plasma concentrations reached approximately 5 hours after administration.[2] The bioavailability of the extended-release formulation is about 88% relative to an immediate-release form.[2] Viloxazine is 76-82% bound to plasma proteins.[2]
Metabolism of viloxazine is primarily hepatic, involving the cytochrome P450 enzymes CYP2D6, and to a lesser extent, UGT1A9 and UGT2B15.[2] The major metabolite is 5-hydroxyviloxazine glucuronide.[2] The elimination half-life of the extended-release formulation is approximately 7 hours.[2]
Therapeutic Applications and Side Effects
Viloxazine is approved by the FDA for the treatment of ADHD in both pediatric and adult patients.[9][10] Clinical trials have demonstrated its efficacy in reducing symptoms of inattention and hyperactivity.[11]
Common side effects include insomnia, headache, somnolence, decreased appetite, and nausea.[2] It is important to note that viloxazine is not a stimulant and is not classified as a controlled substance, indicating a low potential for abuse.[1]
Part 2: this compound - An Uncharted Territory
In stark contrast to viloxazine, there is a significant lack of publicly available pharmacological data for this compound. Information is primarily limited to its chemical structure and basic physical properties available in chemical databases.[4][5]
Structural Comparison and Hypothetical Pharmacological Profile
This compound shares the 2-ethoxyphenoxy moiety with viloxazine. However, it possesses a piperidine ring instead of a morpholine ring. Piperidine and its derivatives are common scaffolds in a vast array of CNS-active drugs, including analgesics, antipsychotics, and antidepressants.
The structural similarity to viloxazine, particularly the presence of the ethoxyphenoxy group, suggests that this compound might also interact with monoamine transporters. A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, structural isomers of the compound of interest, revealed antidepressant-like activity comparable to viloxazine, acting through the inhibition of biogenic amine reuptake. This lends credence to the hypothesis that this compound could exhibit activity as a norepinephrine and/or serotonin reuptake inhibitor.
Part 3: Proposed Experimental Workflow for the Characterization of this compound
To bridge the knowledge gap and enable a direct comparison with viloxazine, a systematic pharmacological evaluation of this compound is necessary. The following is a proposed experimental workflow.
Diagram: Experimental Workflow for Pharmacological Profiling
Caption: A stepwise workflow for the complete pharmacological profiling of a novel compound.
Step-by-Step Methodologies
1. In Vitro Characterization
-
Objective: To determine the binding affinities and functional activities of this compound at key CNS targets.
-
Protocol 1: Radioligand Binding Assays
-
Prepare cell membrane homogenates expressing human recombinant norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound for each transporter.
-
-
Protocol 2: Synaptosomal Monoamine Reuptake Assays
-
Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT, cortex for NET and SERT).
-
Pre-incubate synaptosomes with varying concentrations of this compound or viloxazine (as a comparator).
-
Initiate the reuptake reaction by adding a radiolabeled monoamine ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine).
-
Terminate the reaction by rapid filtration and wash to remove extracellular radiolabel.
-
Measure the radioactivity retained within the synaptosomes.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of monoamine reuptake).
-
-
Protocol 3: Broad CNS Receptor Panel Screening
-
Submit this compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
This will assess the binding affinity of the compound against a wide range of CNS receptors, ion channels, and transporters, providing a comprehensive off-target activity profile.
-
2. In Vivo Evaluation
-
Objective: To assess the pharmacokinetic properties, behavioral effects, and safety profile of this compound in an animal model.
-
Protocol 4: Rodent Pharmacokinetic Study
-
Administer a single dose of this compound to a cohort of rats or mice via intravenous and oral routes.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
-
-
Protocol 5: Behavioral Pharmacology Assays
-
Forced Swim Test (Mouse): To assess potential antidepressant-like activity. Measure the duration of immobility in mice placed in a cylinder of water after administration of the test compound. A reduction in immobility time is indicative of an antidepressant effect.
-
Locomotor Activity (Mouse/Rat): To evaluate potential stimulant or sedative effects. Monitor the exploratory behavior of rodents in an open-field arena using automated tracking systems.
-
3. Data Analysis and Comparative Assessment
-
Objective: To synthesize the experimental data and draw a direct comparison with viloxazine.
-
Data Synthesis: Compile all in vitro and in vivo data into comparative tables.
-
Structure-Activity Relationship (SAR) Discussion: Analyze how the structural difference (piperidine vs. morpholine ring) influences the pharmacological profile.
Conclusion
Viloxazine stands as a well-defined therapeutic agent with a dual mechanism of action that has proven effective in the treatment of ADHD. In contrast, this compound is a molecule of interest due to its structural relationship with viloxazine, but its pharmacological profile remains to be elucidated. The proposed experimental workflow provides a clear and robust path for the comprehensive characterization of this compound. The resulting data will be invaluable for the scientific community, enabling a direct and meaningful comparison with viloxazine and potentially uncovering a novel CNS-active agent with therapeutic potential. This systematic approach underscores the importance of rigorous scientific investigation in the journey from a chemical entity to a potential therapeutic.
References
- Wikipedia. Viloxazine. [URL: https://en.wikipedia.org/wiki/Viloxazine]
- Frontiers in Psychiatry. Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder. [URL: https://www.frontiersin.org/articles/10.3389/fpsyt.2021.791733/full]
- PubChem. Viloxazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Viloxazine]
- Macsen Labs. Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. [URL: https://www.macsenlabs.com/blogs/viloxazine-mechanism-of-action-adhd-other-uses-side-effects/]
- Pharmacy Times. FDA Updates Viloxazine Label for ADHD. [URL: https://www.pharmacytimes.
- Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology.
- Psychiatric Times. Pharmacokinetics of Viloxazine ER: What to Expect From Onset to Duration. [URL: https://www.psychiatrictimes.
- Contemporary Pediatrics. FDA Approves Label Update for Viloxazine Capsules to Include New Lactation Data. [URL: https://www.contemporarypediatrics.
- PubMed. Population Pharmacokinetics of Viloxazine Extended-Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder. [URL: https://pubmed.ncbi.nlm.nih.gov/34369018/]
- Psychiatric Times. FDA Approves Novel Nonstimulant for Treatment of ADHD in Adults. [URL: https://www.psychiatrictimes.
- European Network Adult ADHD. Population Pharmacokinetics of Viloxazine Extended-Release Capsules in Pediatric Subjects with Attention Deficit/Hyperactivity Disorder. [URL: https://www.eunetwork.com/population-pharmacokinetics-of-viloxazine-extended-release-capsules-in-pediatric-subjects-with-attention-deficithyperactivity-disorder/]
- Patsnap Synapse. Is Viloxazine approved by the FDA? [URL: https://www.patsnap.com/synapse/fda-approval/drug/Viloxazine]
- ResearchGate. Schematic representation of the PK model for viloxazine and... [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-PK-model-for-viloxazine-and-5-HVLX-gluc-Viloxazine-was_fig1_353846685]
- HCPLive. FDA Approves Viloxazine Capsules for Adults with ADHD. [URL: https://www.hcplive.com/view/fda-approves-viloxazine-capsules-adults-adhd]
- ChemicalBook. Viloxazine Hydrochloride: Synthesis and Introduction. [URL: https://www.chemicalbook.com/article/viloxazine-hydrochloride-synthesis-and-introduction.htm]
- AAFP. Viloxazine (Qelbree) for ADHD. [URL: https://www.aafp.org/pubs/afp/issues/2022/0300/p315.html]
- European Network Adult ADHD. Viloxazine: Pediatric First Approval. [URL: https://www.eunetwork.
- PubMed Central. A Phase 3, Placebo-Controlled Trial of Once-Daily Viloxazine Extended-Release Capsules in Adolescents With Attention-Deficit/Hyperactivity Disorder. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486985/]
- ClinicalTrials.gov. Evaluation of Immediate-Release Viloxazine in Adults With ADHD. [URL: https://clinicaltrials.gov/ct2/show/NCT01107496]
- IUPHAR/BPS Guide to PHARMACOLOGY. viloxazine. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=11502]
- PubChem. 4-(2-Ethoxyphenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20364487]
- PubChem. 4-(2-Ethoxypropoxy)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14022394]
- PubChemLite. This compound (C13H19NO2). [URL: https://pubchemlite.com/compound/4-(2-ethoxyphenoxy)piperidine_CID_24208861]
- PubChem. 4-(2-Ethoxyphenyl)piperidine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53532665]
- ChemicalBook. 4-(2-ETHOXYPHENOXY)-PIPERIDINE CAS#: 420137-19-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82548265.htm]
- IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [URL: https://www.ijnrd.org/papers/IJNRD2402051.pdf]
- PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [URL: https://pubmed.ncbi.nlm.nih.gov/11032549/]
- PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [URL: https://pubmed.ncbi.nlm.nih.gov/2210878/]
- PubMed. Analgesic activity of alkyl piperidine derivatives. [URL: https://www.researchgate.
- PubMed. Piperidin-4-one: the potential pharmacophore. [URL: https://pubmed.ncbi.nlm.nih.gov/21689250/]
- PubMed. Anticonvulsant mechanisms of piperine, a piperidine alkaloid. [URL: https://pubmed.ncbi.nlm.nih.gov/26542628/]
- NCBI Bookshelf. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [URL: https://www.ncbi.nlm.nih.gov/books/NBK220002/]
Sources
- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-Ethoxyphenyl)piperidine | C13H19NO | CID 20364487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0287339B1 - Piperidine opioid antagonists - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(2-Ethoxyphenoxy)piperidine
For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth analysis of the potential cross-reactivity of 4-(2-Ethoxyphenoxy)piperidine with a range of common off-target receptors. Due to the absence of a comprehensive public binding profile for this specific molecule, this guide synthesizes data from structurally analogous compounds to infer likely off-target interactions and presents a robust experimental framework for definitive selectivity profiling.
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its versatility allows for interaction with a wide array of biological targets. However, this promiscuity necessitates a thorough investigation of off-target binding to mitigate the risk of unforeseen pharmacological effects. This guide will delve into the potential interactions of this compound with key receptor families implicated in central nervous system (CNS) and peripheral functions.
The Rationale for Cross-Reactivity Assessment
The core structure of this compound, featuring a phenoxy moiety linked to a piperidine ring, is a common motif in ligands for various G-protein coupled receptors (GPCRs) and other targets. The basic nitrogen of the piperidine ring can engage in ionic interactions with acidic residues in receptor binding pockets, a common feature across many receptor families. The aromatic phenoxy group can participate in hydrophobic and π-stacking interactions. Therefore, a systematic evaluation of its binding affinity against a panel of receptors is a critical step in its preclinical characterization.
Comparative Analysis Based on Structural Analogs
Based on an extensive review of published data for phenoxyalkylpiperidines and other piperidine derivatives, the following receptor families are highlighted as potential sites of cross-reactivity for this compound.
Table 1: Potential Cross-Reactivity Profile of this compound Based on Structural Analogs
| Receptor Family | Key Structural Analogs with Known Affinity | Observed Affinity Range (Ki) | Potential Implication for this compound |
| Sigma (σ) Receptors | Phenoxyalkylpiperidines[1][2], 4-aroylpiperidines[3] | Sub-nanomolar to micromolar | High potential for interaction, particularly with the σ1 receptor. |
| Histamine Receptors | Piperidine-based dual H3/σ1 ligands[4][5][6][7], Cyclized H1 antagonists[8] | Nanomolar | Potential for significant affinity, especially at H1 and H3 subtypes. |
| Dopamine Receptors | Phenylpiperidines[9], Benzyloxy piperidines[10], Piperidine analogues of GBR 12909[11] | Nanomolar to micromolar | Possible interaction with D2-like receptors (D2, D3, D4). |
| Serotonin (5-HT) Receptors | 2,5-Dimethoxyphenylpiperidines (5-HT2A)[12], Arylpiperazine derivatives (5-HT1A)[13][14] | Nanomolar | Potential for affinity at various 5-HT subtypes, including 5-HT1A and 5-HT2A. |
| Muscarinic Acetylcholine Receptors | Pethidine analogs[15], Piperidinyl piperidine analogues (M2-selective)[16], Diphenylsulfone piperidine derivatives[17] | Micromolar | Possible, though likely weaker, interactions with muscarinic subtypes. |
| Opioid Receptors | 4-substituted piperidines[18] | Nanomolar to micromolar | Moderate potential for interaction with μ (mu) and δ (delta) opioid receptors. |
Disclaimer: This table presents potential cross-reactivities based on structural similarity. The actual binding profile of this compound must be determined experimentally.
Experimental Workflows for Determining Receptor Cross-Reactivity
To definitively characterize the selectivity profile of this compound, a tiered experimental approach is recommended. This involves initial broad screening followed by more detailed functional characterization of any identified off-target interactions.
Diagram 1: Tiered Experimental Workflow for Cross-Reactivity Profiling
Caption: A three-tiered approach to comprehensively assess receptor cross-reactivity.
Tier 1: Broad Off-Target Screening
The most efficient initial step is to submit the compound to a commercial broad receptor screening panel. Companies like Eurofins Discovery and Reaction Biology offer comprehensive panels, such as the SafetyScreen44 or SafetyScreen87, which cover a wide range of clinically relevant GPCRs, ion channels, transporters, and enzymes.[19][20][21][22][23][24] These fee-for-service platforms provide a rapid and cost-effective way to identify potential off-target liabilities early in the drug discovery process. A standard approach is to screen the compound at a single high concentration (e.g., 10 µM) to identify any significant interactions (typically >50% inhibition of radioligand binding).
Tier 2: Hit Confirmation and Affinity Determination
For any "hits" identified in the broad screen, the next step is to determine the binding affinity (Ki) through competition radioligand binding assays. This provides a quantitative measure of the compound's potency at the off-target receptor.
-
Membrane Preparation: Utilize cell membranes from cell lines stably expressing the human receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being studied.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Tier 3: Functional Characterization
Confirming that a compound binds to an off-target receptor is only part of the story. It is crucial to determine whether this binding results in a functional response (i.e., agonist, antagonist, or inverse agonist activity). This is achieved through functional assays that measure downstream signaling events.
Caption: Key GPCR signaling pathways and the functional assays used to measure them.
This assay measures the activation of G-proteins, a proximal event in GPCR signaling. It is particularly useful for Gαi/o and Gαs-coupled receptors.
-
Membrane and Reagent Preparation: Prepare cell membranes expressing the receptor of interest and the necessary reagents, including GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound at various concentrations. For antagonist testing, also include a known agonist at its EC₅₀ concentration.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the reaction.
-
Incubation: Incubate the plate at room temperature to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
This assay measures the production of the second messenger cyclic AMP and is suitable for Gαs (stimulatory) and Gαi (inhibitory) coupled receptors.
-
Cell Plating: Seed cells expressing the receptor of interest into a 96- or 384-well plate.
-
Compound Addition: Add the test compound at various concentrations. For Gαi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable baseline of cAMP.
-
Incubation: Incubate the plate to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[25]
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of the test compound.
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.
-
Cell Plating: Use a commercially available cell line engineered to express the GPCR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment (e.g., PathHunter cells from DiscoverX).[26][27][28]
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the plate to allow for β-arrestin recruitment and enzyme fragment complementation.
-
Detection: Add a chemiluminescent substrate and measure the light output, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the EC₅₀ or IC₅₀.
Conclusion and Forward Look
While direct experimental data for this compound is not yet publicly available, the extensive literature on structurally related piperidine-containing compounds strongly suggests a potential for cross-reactivity with sigma, histamine, dopamine, serotonin, and to a lesser extent, muscarinic and opioid receptors. The provided experimental workflows offer a robust and systematic approach for researchers and drug development professionals to definitively characterize the selectivity profile of this and other novel chemical entities. By employing a tiered strategy of broad screening followed by detailed binding and functional assays, a comprehensive understanding of a compound's on- and off-target activities can be achieved, paving the way for more informed decisions in the drug discovery and development process.
References
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]
-
DiscoverX Corporation. (n.d.). PathHunter® eXpress CCR8 CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]
-
DiscoverX Corporation. (n.d.). PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
-
FierceBiotech. (2006, July 7). DiscoveRx Launches Beta-Arrestin Assay Platform for High Throughput GPCR Screening. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
-
Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
- Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., Loiodice, F., ... & Abate, C. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect. European Journal of Medicinal Chemistry, 225, 114038.
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 31(2), 223–275.
- Halberstadt, A. J., & Brandt, S. D. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 13(12), 1836-1847.
- Sonesson, C., Tedroff, J., Boije, M., Gullme, M., Lignell, S., Pettersson, F., ... & Waters, N. (2006). [-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. The Journal of pharmacology and experimental therapeutics, 318(2), 810–818.
- Campiani, G., Nacci, V., Fiorini, I., Ciani, S. M., Garofalo, A., Giorgi, G., ... & Di Renzo, G. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. Il Farmaco, 50(7-8), 505–510.
- Ioniţă, E., Vlase, L., Păunescu, V., Iuga, C., & Tiperciuc, B. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and Its Memantine Analogue. Molecules, 27(6), 1801.
- Mokrosz, M. J., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., Dereń-Wesołek, A., & Mokrosz, J. L. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 37(17), 2754–2760.
- Windsor, K., Wilson, L. J., Lan, R., Zhang, M., & Laggis, E. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3209.
-
PerkinElmer. (n.d.). Life & Analytical Sciences (LAS) division of PerkinElmer - Company Profile. Retrieved from [Link]
- Laghezza, A., Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS UNICT.
- Słoczyńska, K., Kuder, K., Bryk, A., Startek, K., Koczurkiewicz-Adamczyk, P., Pękala, E., ... & Kieć-Kononowicz, K. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(15), 10457–10476.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77. Retrieved from [Link]
- Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., Loiodice, F., ... & Abate, C. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. European journal of medicinal chemistry, 225, 114038.
- Anzini, M., Valenti, S., Braile, C., Cappelli, A., Vomero, S., Chiasserini, L., ... & Ghelardini, C. (2008). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Journal of medicinal chemistry, 51(15), 4576–4580.
- Kuder, K., Słoczyńska, K., Bryk, A., Startek, K., Koczurkiewicz-Adamczyk, P., Pękala, E., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 115–132.
- Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- Izenwasser, S., Newman, A. H., Cox, E., Katz, J. L., & Spealman, R. D. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry, 45(19), 4371–4374.
-
PerkinElmer. (n.d.). PerkinElmer Signals™ Screening Assay Data Management and Analysis. Retrieved from [Link]
- Słoczyńska, K., Kuder, K., Bryk, A., Startek, K., Koczurkiewicz-Adamczyk, P., Pękala, E., ... & Kieć-Kononowicz, K. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(15), 10457–10476.
- Butini, S., Gemma, S., Semplici, F., Campiani, G., Brindisi, M., Butini, S., ... & Butini, S. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 55(22), 9996–10008.
- de Graaf, C., Lenselink, E. B., Beuming, T., & IJzerman, A. P. (2011). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of medicinal chemistry, 54(23), 8195–8206.
- Chen, P., Tella, S. R., & Newman, A. H. (2000). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of medicinal chemistry, 43(21), 4057–4066.
- Wen, W., Du, Y., Jayasekara, P. S., Qin, L., Wu, B., Zhen, X., ... & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3544–3568.
- Iwamoto, K., & Shibanoki, S. (1990). Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. Neurochemical research, 15(1), 51–56.
- Słoczyńska, K., Kuder, K., Bryk, A., Startek, K., Koczurkiewicz-Adamczyk, P., Pękala, E., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 115–132.
-
Spectroscopy Online. (2014, December 1). PerkinElmer, Inc.. Retrieved from [Link]
- Almansa, C., Mercè, R., Pérez-Nueno, V. I., & Pujol, X. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future medicinal chemistry, 8(13), 1541–1562.
- Wen, W., Du, Y., Jayasekara, P. S., Qin, L., Wu, B., Zhen, X., ... & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3544–3568.
-
The CoreMarketplace. (n.d.). Drug Discovery Core. Retrieved from [Link]
- Al-Ghananeem, A. M., & Crooks, P. A. (2007). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & medicinal chemistry letters, 17(11), 2969–2971.
- Adam, G., Bursi, R., Cuenoud, B., Deodato, F., Fozard, J. R., Gnerre, C., ... & Vifian, W. (2001). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & medicinal chemistry letters, 11(17), 2299–2302.
- Schaus, J. M., Thompson, D. C., Johnson, K. W., Calligaro, D. O., Nelson, D. L., & Falcone, J. F. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & medicinal chemistry letters, 10(11), 1195–1198.
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 25. criver.com [criver.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. PathHunter® eXpress CCR8 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 28. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-(2-Ethoxyphenoxy)piperidine
For researchers and professionals in drug development, the meticulous verification of a molecule's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe pharmacological research. The heterocyclic scaffold, 4-(2-Ethoxyphenoxy)piperidine, serves as a crucial intermediate in the synthesis of various pharmacologically active agents. Its purity profile directly influences the downstream synthetic steps and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, technically grounded comparison of orthogonal analytical methodologies for assessing the purity of newly synthesized batches of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind our choice of techniques, establishing a self-validating system for robust quality assessment.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity analysis begins with a thorough understanding of the synthetic route, as this predicts the likely impurity profile. A common and efficient pathway to this compound is the Williamson ether synthesis, followed by deprotection. This process, while effective, can introduce several classes of impurities that must be monitored.
A plausible synthetic route is outlined below:
-
Step 1: Williamson Ether Synthesis. The sodium salt of 2-ethoxyphenol is reacted with a protected 4-tosyloxy- or 4-halopiperidine (e.g., N-Boc-4-tosyloxypiperidine) to form the ether linkage.
-
Step 2: Deprotection. The protecting group (e.g., Boc-group) is removed under acidic conditions to yield the final product.
This pathway dictates the potential impurities we must screen for:
-
Unreacted Starting Materials: Residual 2-ethoxyphenol and the protected 4-hydroxypiperidine derivative.
-
Reagent-Related Impurities: Leftover bases (e.g., sodium hydride) or phase-transfer catalysts.
-
Process-Related By-products: Products of side reactions, such as O-alkylation of the starting phenol at an alternative position or elimination by-products.
-
Degradation Products: Impurities formed during workup or storage.
Caption: Synthetic pathway and potential impurity origins.
An Orthogonal Approach to Purity Validation
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on orthogonal methods—techniques that measure different chemical and physical properties. This multi-faceted approach provides a high degree of confidence in the final purity assignment. For this compound, we recommend a primary suite of four orthogonal techniques.
| Technique | Principle | Primary Purpose | Strengths | Limitations |
| RP-HPLC-UV | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative Purity. Detects and quantifies non-volatile organic impurities. | High sensitivity and resolution for a wide range of impurities; excellent for quantitation (Area % method). | May not detect non-UV active or highly volatile impurities; co-elution is possible. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Volatile Impurity Identification. Detects residual solvents and volatile by-products. | Excellent for identifying known and unknown volatile compounds; highly sensitive. | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some compounds. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural Confirmation & Purity. Confirms the identity of the main component and detects structural isomers and impurities. | Provides definitive structural information; can quantify impurities against a standard; detects a broad range of impurities. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| Elemental Analysis | Combustion of the sample to convert elements to simple gases for detection. | Elemental Composition. Confirms the empirical formula and provides a measure of absolute purity. | Provides fundamental confirmation of elemental ratios (C, H, N).[1][2] | Does not provide information on the nature of impurities; requires high sample purity for accurate results.[3] |
Deep Dive: Key Experimental Protocols
Protocol 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)
This method is the cornerstone for determining the purity value that is typically reported on a Certificate of Analysis. The causality for choosing RP-HPLC lies in its ability to separate compounds with subtle differences in polarity, which is characteristic of organic synthesis by-products.
1. Instrumentation and Materials:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
This compound sample.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (determined by UV scan of the analyte).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the sample solution.
-
Acceptance Criteria:
-
Tailing Factor (Tf): 0.8 - 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
5. Purity Calculation:
-
Purity is calculated based on the area percent of all integrated peaks.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
NMR serves as a definitive identity test. Its power lies in providing a unique fingerprint of the molecule's hydrogen environment. Any deviation from the expected spectrum indicates the presence of impurities or an incorrect structure.
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended for better resolution).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected chemical shifts (δ, ppm) for this compound are approximately:
-
~6.8-7.2 (m, 4H, aromatic protons)
-
~4.1 (q, 2H, -O-CH₂-CH₃)
-
~4.3 (m, 1H, piperidine C4-H)
-
~3.2 (m, 2H, piperidine C2/C6-H equatorial)
-
~2.8 (m, 2H, piperidine C2/C6-H axial)
-
~2.0 (m, 2H, piperidine C3/C5-H equatorial)
-
~1.7 (m, 2H, piperidine C3/C5-H axial)
-
~1.4 (t, 3H, -O-CH₂-CH₃)
-
A broad singlet for the N-H proton.
-
4. Data Interpretation:
-
Confirm that the observed chemical shifts, splitting patterns, and integration values match the expected structure.
-
Scrutinize the baseline for small, unassigned peaks which could indicate impurities. The relative integration of these peaks compared to the main product peaks can provide a semi-quantitative estimate of impurity levels.
Integrated Purity Assessment Workflow
A systematic workflow ensures that all necessary data is collected and evaluated logically to make a final decision on the purity and usability of the synthesized batch.
Caption: Workflow for purity assessment of a synthesized batch.
Conclusion
The purity assessment of a synthetic intermediate like this compound is a multi-faceted task that demands a scientifically rigorous and logically structured approach. By combining the quantitative power of chromatography with the definitive structural insights from spectroscopy and elemental analysis, researchers can build a comprehensive and trustworthy purity profile. This orthogonal validation is indispensable, ensuring that the materials used in drug discovery and development are of the highest possible quality, thereby upholding the integrity of the entire research and development process.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Testa, R., Cacciaglia, R., & D'Amico, M. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[4-(2-Piperidine)ethoxyphenyl]-3-phenylquinoxaline. Wiley. Retrieved from [Link]
-
ResearchGate. (2018). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
ResearchGate. (2010). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-methoxyethoxy)piperidine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2012). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed Central. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Journal of Pharmacognosy and Phytochemistry. (2020). Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. Retrieved from [Link]
-
ResearchGate. (2017). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
Cellular, Molecular and Biomedical Reports. (2021). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
-
Latin American Journal of Pharmacy. (2018). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
Sources
A Comparative Guide to the Cytotoxicity Assessment of 4-(2-Ethoxyphenoxy)piperidine
This guide provides a comprehensive framework for evaluating the cytotoxic potential of 4-(2-Ethoxyphenoxy)piperidine, a piperidine derivative with documented biological activities.[1][2] While its primary characterization has centered on antidepressant and NMDA receptor antagonist properties, a thorough understanding of its cellular toxicity is paramount for any further therapeutic development.[3][4] This document outlines a multi-tiered experimental approach, progressing from broad viability screening to a more nuanced, mechanistic understanding of cell death. We will compare and contrast core methodologies, provide detailed, self-validating protocols, and explain the scientific rationale behind each experimental choice.
Part 1: Foundational Viability Screening: A Two-Pronged Approach
The initial assessment of a compound's cytotoxicity should be rapid, scalable, and provide a clear indication of whether the compound impacts overall cell viability. For this, we employ two distinct but complementary assays that measure different hallmarks of cellular health: metabolic activity and membrane integrity.
A. The MTT Assay: Gauging Metabolic Health
The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[5] The core principle lies in the ability of mitochondrial dehydrogenases within living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6][7] The intensity of this color change is directly proportional to the number of viable cells.[8]
Causality: We choose the MTT assay as a primary screening tool due to its high throughput, cost-effectiveness, and sensitivity.[3] A reduction in formazan production after treatment with this compound would strongly suggest that the compound either induces cell death or inhibits metabolic processes essential for cell survival.
B. The LDH Assay: Assessing Membrane Integrity
In contrast to measuring metabolic function, the Lactate Dehydrogenase (LDH) assay quantifies cell death by detecting the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[9][10] The assay measures the enzymatic activity of this released LDH, which catalyzes the conversion of a tetrazolium salt into a colored formazan product.[10] The amount of color formed is proportional to the number of lysed cells.[10]
Causality: Running the LDH assay in parallel with the MTT assay provides a crucial cross-validation. If this compound is cytotoxic, we expect to see an increase in extracellular LDH. This confirms that the metabolic decline observed in the MTT assay is due to cell death rather than just metabolic inhibition (stasis). It is a direct measure of cytotoxicity, specifically membrane rupture associated with necrosis or late-stage apoptosis.
Comparative Summary of Foundational Assays
| Feature | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase function.[5] | Measures plasma membrane rupture via release of cytosolic LDH.[9] |
| Indicator | Viable, metabolically active cells. | Dead or membrane-compromised cells. |
| Signal Change | Signal decreases with increasing cytotoxicity. | Signal increases with increasing cytotoxicity. |
| Pros | High-throughput, sensitive, well-established, inexpensive.[3] | High-throughput, direct measure of cell lysis, non-destructive to remaining cells. |
| Cons | Can be affected by compounds that alter mitochondrial respiration without killing cells. Insoluble formazan requires a solubilization step.[6] | Finite half-life of LDH in culture medium can lead to underestimation of toxicity in long-term studies.[10][11] |
| Best For | Initial high-throughput screening of cell viability and proliferation. | Quantifying necrosis and late-stage apoptosis; confirming cell death. |
Part 2: Mechanistic Deep Dive: Unraveling the Mode of Cell Death
Should the initial screening assays indicate significant cytotoxicity, the next critical step is to determine the mechanism of cell death. The most common programmed pathway is apoptosis, a highly regulated process distinct from necrosis (uncontrolled cell death).[12] The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for this investigation.[13][14]
The Annexin V / PI Apoptosis Assay
This powerful assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on two key cellular changes.[12][13]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can specifically label these early apoptotic cells.[12]
-
Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is excluded by the intact plasma membrane of live and early apoptotic cells.[16] However, in late-stage apoptosis and necrosis, the membrane becomes permeable, allowing PI to enter and stain the cell's nucleus red.[12][14]
By using both stains simultaneously, we can distinguish four cell populations via flow cytometry:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[13]
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive.
Causality: This assay provides invaluable mechanistic insight. If this compound induces apoptosis, we would expect to see a dose- and time-dependent increase in the Annexin V-positive populations. This level of detail is crucial for drug development, as compounds that induce controlled apoptosis are often preferred over those causing widespread necrosis and inflammation.[17]
Workflow & Decision Making Diagram
Caption: A logical workflow for assessing compound cytotoxicity.
Part 3: Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methods include essential controls to ensure data accuracy.
Protocol 1: MTT Cell Viability Assay
(Adapted from Springer Nature Experiments and Abcam protocols)[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations. Include "vehicle-only" control wells and "medium-only" blank wells. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[6][8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][6]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance (OD) on a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 620-630 nm can be used to reduce background noise.[6]
-
Analysis: Subtract the average OD of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (OD_treated / OD_vehicle) * 100.
Protocol 2: LDH Cytotoxicity Assay
(Adapted from Abcam and Promega protocols)[9][10]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Crucially, you must also include two additional controls:
-
Low Control: Vehicle-treated cells (spontaneous LDH release).
-
High Control: Vehicle-treated cells plus 10 µL of a 10X Lysis Buffer 45 minutes before the end of incubation (maximum LDH release).
-
-
Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet any floating cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Data Acquisition: Measure the absorbance at 490 nm.[18]
-
Analysis: Subtract the background absorbance from all readings. Calculate percent cytotoxicity using the formula: ((OD_treated - OD_low_control) / (OD_high_control - OD_low_control)) * 100.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
(Adapted from Bio-Techne and Abcam protocols)[12][13]
-
Cell Preparation & Treatment: Culture cells in 6-well plates or T25 flasks to achieve a sufficient number. Treat with this compound at selected concentrations (e.g., the IC50 value determined from screening) for a specific time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the corresponding well, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[14]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.[13][14]
-
Data Acquisition: Analyze the samples immediately (within 1 hour) using a flow cytometer.[13] Use unstained, Annexin V-only, and PI-only stained cells to set up proper compensation and gates.
Principle of Annexin V / PI Staining
Caption: Differentiating cell states with Annexin V and PI.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
Cell Biologics, Inc. LDH Assay. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]
-
National Center for Biotechnology Information. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]
-
National Center for Biotechnology Information. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]
Sources
- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 18. cellbiologics.com [cellbiologics.com]
A Senior Application Scientist's Guide to Piperidine Derivatives as NMDA Receptor Antagonists
Introduction: The Critical Role of NMDA Receptor Antagonism and the Promise of Piperidine Scaffolds
The N-methyl-D-aspartate (NMDA) receptor, a cornerstone of excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel with a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain.[1][2] Consequently, the development of potent and selective NMDA receptor antagonists remains a significant therapeutic endeavor.
Among the myriad of chemical scaffolds explored, piperidine-containing compounds have emerged as a particularly versatile and fruitful class of NMDA receptor antagonists.[3] Their inherent structural features allow for diverse modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the NMDA receptor antagonist activity of various piperidine derivatives, supported by experimental data and detailed methodologies, to aid researchers in the strategic design and evaluation of novel therapeutic agents.
The NMDA Receptor Signaling Pathway: A Target for Therapeutic Intervention
The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the GluN1 and GluN2 subunits. Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane is required to expel the Mg2+ ion, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions.[5] This intricate activation mechanism makes the NMDA receptor a sophisticated "coincidence detector," firing only when multiple conditions are met.
The influx of Ca2+ through the NMDA receptor channel activates a plethora of downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the production of nitric oxide (NO). While essential for normal synaptic function, excessive Ca2+ influx through NMDA receptors triggers excitotoxicity, leading to neuronal damage and death. Piperidine-based antagonists can interfere with this pathway at various points, most commonly by either competing with glutamate or glycine for their binding sites or by blocking the ion channel itself.
Caption: Simplified schematic of the NMDA receptor signaling pathway and points of intervention for piperidine-based antagonists.
Structure-Activity Relationship (SAR) and Comparative Analysis of Piperidine Derivatives
The antagonist activity of piperidine derivatives at the NMDA receptor is exquisitely sensitive to their structural modifications. Key areas of chemical exploration include substitutions on the piperidine ring, the nature of the substituents, and the stereochemistry of the molecule.
Core Piperidine Scaffold Modifications
The core piperidine ring serves as a versatile scaffold for orienting pharmacophoric groups in three-dimensional space to achieve optimal interaction with the NMDA receptor. The position and nature of substituents on the piperidine ring are critical for both potency and selectivity.
For instance, in the series of 4-(tetrazolylalkyl)piperidine-2-carboxylic acids , the cis-configuration of the substituents at the 2 and 4 positions of the piperidine ring is crucial for potent antagonist activity. The tetrazole moiety acts as a bioisostere for a carboxylic acid, contributing to the binding affinity.
A notable example is LY233053 , which selectively displaces the binding of the competitive NMDA receptor antagonist [3H]CGS-19755 with an IC50 of 107 nM.[6] Further studies revealed that the antagonist activity resides primarily with the (-)-2R,4S-isomer, highlighting the importance of stereochemistry.[7]
In another class of piperidine derivatives, the N,N-Dimethyl-3-(piperidin-3-yl)propanamides , the substitution on the propanamide moiety significantly influences NMDA receptor antagonism. The presence of two methyl groups on the amide nitrogen is critical for sub-micromolar to low micromolar IC50 values in radioligand binding assays.[1] Unsubstituted analogs show a drastic reduction in activity, with IC50 values greater than 10 µM.[1]
Targeting the NR2B Subunit: A Strategy for Enhanced Selectivity
The heterogeneity of the GluN2 subunit (NR2A-D) offers an opportunity to develop subtype-selective antagonists with potentially improved side-effect profiles. The NR2B subunit, in particular, has been a major focus for therapeutic intervention in conditions like neuropathic pain and stroke.[2]
Many NR2B-selective antagonists are based on the structures of ifenprodil and eliprodil, which feature a benzylpiperidine or phenylpiperidine template.[8] These compounds typically act as non-competitive antagonists, binding to a modulatory site on the NR2B subunit. The development of piperidine derivatives that specifically target the NR1/NR2B receptor subtype is an active area of research, with the aim of producing analgesics with fewer motor and psychotic side effects.[9]
Quantitative Comparison of Piperidine Derivatives
The following table summarizes the in vitro antagonist activity of selected piperidine derivatives at the NMDA receptor. It is important to note that assay conditions can vary between studies, and direct comparisons should be made with caution.
| Compound ID/Class | Modification | Target | Assay Type | IC50/Ki Value | Reference |
| LY233053 | 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | NMDA Receptor | [3H]CGS-19755 Binding | IC50: 107 ± 7 nM | [6] |
| (-)-2R,4S-isomer of LY233053 | Stereoisomer of LY233053 | NMDA Receptor | [3H]CGS-19755 Binding | IC50: 67 ± 6 nM | [7] |
| Compound 1 | N,N-Dimethyl-3-(piperidin-3-yl)propanamide | NMDA Receptor | Radioligand Binding | IC50: 0.5 - 1 µM | [1] |
| Compound 2 | 3-(piperidin-3-yl)propanamide (unsubstituted) | NMDA Receptor | Radioligand Binding | IC50: > 10 µM | [1] |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | Phosphonoethyl substitution | NMDA Receptor | Binding Affinity | Ki: 74 nM | |
| Corresponding Ketone of above | Ketone derivative | NMDA Receptor | Binding Affinity | Ki: 64 nM |
Experimental Methodologies for Assessing NMDA Receptor Antagonist Activity
The characterization of piperidine derivatives as NMDA receptor antagonists relies on a combination of in vitro and in vivo assays. Here, we provide a detailed protocol for a key in vitro assay: the whole-cell patch-clamp electrophysiology technique.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application, providing valuable information on the mechanism of action, potency, and voltage dependency of the antagonist.
Caption: A stepwise workflow for characterizing NMDA receptor antagonists using whole-cell patch-clamp electrophysiology.
Detailed Protocol: Whole-Cell Patch-Clamp Recording
Objective: To determine the inhibitory concentration (IC50) and mechanism of action of a piperidine derivative on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.
-
NMDA and glycine stock solutions.
-
Test piperidine derivative stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate neurons on coverslips and maintain in culture for 10-14 days to allow for mature expression of NMDA receptors.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution at a constant rate.
-
Obtaining a Seal: Under visual guidance, carefully approach a neuron with the recording pipette and apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.
-
Baseline NMDA Currents: Clamp the cell at a holding potential of -70 mV. Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current. Record several stable baseline responses. The rationale for a negative holding potential is to maintain the Mg2+ block of the NMDA receptor, allowing for the study of voltage-dependent antagonists. To study voltage-independent antagonists, the holding potential can be shifted to more depolarized levels (e.g., +40 mV) to relieve the Mg2+ block.
-
Antagonist Application: Perfuse the recording chamber with the external solution containing the piperidine derivative at a known concentration. Allow sufficient time for equilibration.
-
Recording in the Presence of Antagonist: Re-apply the NMDA/glycine solution and record the resulting current. The reduction in current amplitude reflects the antagonist activity of the piperidine derivative.
-
Dose-Response Curve: Repeat steps 7 and 8 with a range of concentrations of the piperidine derivative to generate a dose-response curve.
-
Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the logarithm of the antagonist concentration. Fit the data with a sigmoidal function to determine the IC50 value. The mechanism of antagonism (competitive vs. non-competitive) can be further investigated by analyzing the effect of the antagonist on the NMDA concentration-response curve.
Conclusion and Future Directions
Piperidine derivatives represent a highly promising and versatile class of NMDA receptor antagonists with significant therapeutic potential for a wide range of neurological and psychiatric disorders. The ability to fine-tune their pharmacological properties through synthetic modifications, coupled with a growing understanding of the structure-activity relationships, continues to drive the discovery of novel and improved drug candidates.
Future research in this field will likely focus on:
-
Enhanced Subtype Selectivity: The development of highly selective antagonists for specific GluN2 subunits to minimize off-target effects and improve therapeutic windows.
-
Allosteric Modulation: Exploring piperidine derivatives that act as allosteric modulators rather than direct channel blockers or competitive antagonists, which may offer a more subtle and physiological means of regulating receptor activity.
-
Improved Pharmacokinetics: Optimizing the drug-like properties of piperidine derivatives to ensure adequate brain penetration and metabolic stability for in vivo efficacy.
By leveraging the insights from comparative studies and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of piperidine-based NMDA receptor antagonists.
References
- Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Leander, J. D., Lodge, D., & Jones, N. D. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 34(1), 90–97.
- Leander, J. D., Ornstein, P. L., & Schoepp, D. D. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of medicinal chemistry, 35(17), 3111–3115.
- Mott, D. D., & Dingledine, R. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS chemical neuroscience, 9(11), 2722–2730.
- Bigge, C. F., Johnson, G., & Malone, T. C. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & medicinal chemistry, 5(7), 1293–1299.
- Zhu, S., & Paoletti, P. (2015). Allosteric modulators of NMDA receptors: multiple sites and mechanisms. Current opinion in pharmacology, 20, 14–23.
- Bordi, F., & Ugolini, A. (1999). Piperidine derivatives as NMDA receptor antagonists.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Google Patents. (2007). Piperidine derivative having nmda receptor antagonistic activity. (U.S.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- PubMed. (1981).
- ResearchGate. (2023).
- TU Dublin Research. (1998). 4,4-Disubstituted piperidine high-affinity NK>1> antagonists: Structure - TU Dublin Research.
- News-Medical.Net. (2023).
- Chen, L., & Luo, C. (2009). Targeting the NMDA receptor subunit NR2B for the treatment of neuropathic pain. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 6(4), 693–702.
- Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Leander, J. D., Lodge, D., & Jones, N. D. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 34(1), 90–97.
- PubMed Central. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- AAT Bioquest. (2026). C-C chemokine receptor type 1 Inhibitors (IC50, Ki).
- ResearchGate. (2022).
- ResearchGate. (2020). Inhibition curves and statistical comparisons of IC50‐values of....
- ResearchGate. (2024). The IC 50 values, K i constants and inhibition types determined for....
- Molecules. (2022).
- RSC Publishing. (2021).
- Bioorganic & Medicinal Chemistry Letters. (2007).
Sources
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 9. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(2-Ethoxyphenoxy)piperidine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Ethoxyphenoxy)piperidine, a piperidine derivative. By understanding the chemical's hazard profile and adhering to established best practices and regulatory requirements, researchers can ensure a safe laboratory environment and minimize their ecological footprint.
This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind safe chemical waste management. The procedures outlined are grounded in authoritative sources and are designed to be self-validating, fostering a culture of safety and responsibility.
Part 1: Hazard Identification and Risk Assessment
Piperidine is classified as a flammable liquid, and it is also recognized for its acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2][3] Furthermore, it is known to cause severe skin burns and eye damage.[1][2][3] Given the structural similarity, it is prudent to handle this compound with the same level of caution, assuming it exhibits similar toxic and corrosive properties.
Inferred Hazard Profile for this compound:
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | May ignite on contact with heat, sparks, or open flames.[1] | Store away from ignition sources. Use non-sparking tools. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2][3] | Avoid direct contact and aerosol generation. Handle in a well-ventilated area or fume hood. |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3] | Wear safety glasses or goggles. |
This initial risk assessment dictates the necessary personal protective equipment (PPE) and handling procedures. All personnel involved in the disposal process must be trained on these hazards.[4]
Part 2: Waste Segregation and Container Management
Proper segregation and containment of chemical waste are foundational to safe disposal. These steps prevent accidental chemical reactions and ensure that the waste is managed appropriately by disposal facilities.
Step-by-Step Protocol for Waste Collection:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the collection of hazardous waste.[5][6] This area should be under the direct control of laboratory personnel and situated away from general laboratory traffic.
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[6][7][8]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity.[9]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Segregate this waste stream from incompatible materials, particularly strong oxidizing agents and acids.[5][10][11]
-
Part 3: Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[7][10][12] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12][13]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound waste.
Primary Disposal Method: Incineration
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[14] This method ensures the complete destruction of the compound, minimizing its environmental impact.
Operational Steps for Disposal:
-
Full Container Management: Once the waste container is full (not exceeding 90% capacity), securely close the lid.
-
Request Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][8] Do not attempt to transport hazardous waste yourself unless you are specifically trained and authorized to do so.
-
Documentation: Complete any necessary waste manifest forms provided by your EH&S department or the waste hauler. Accurate documentation is a legal requirement.
Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][10][15] This is to prevent contamination of water systems and to avoid potential harm to aquatic life.[16]
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial to mitigate harm.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is spilled, immediately eliminate all sources of ignition.[14]
-
Contain the Spill: For small spills, absorb the material with a non-combustible absorbent, such as sand, diatomaceous earth, or vermiculite.[2][10][14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Using non-sparking tools, carefully collect the absorbent material and place it in a labeled, sealable container for hazardous waste disposal.[10][14]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and compliant disposal methods, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. This guide serves as a foundational document; always consult your institution's specific waste management policies and the relevant local and national regulations.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
A-Lined Handling Systems, Inc. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.co.uk [fishersci.co.uk]
Mastering the Safe Handling of 4-(2-Ethoxyphenoxy)piperidine: A Guide for Laboratory Professionals
For the diligent researcher and scientist, the pursuit of novel drug development is a journey of precision and caution. The compounds we handle, often novel molecular entities, demand our utmost respect and a rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information for handling 4-(2-Ethoxyphenoxy)piperidine, a substituted piperidine derivative. Our focus is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Understanding the Hazard Landscape: A Proactive Approach
-
Skin Irritation and Burns: Direct contact can lead to irritation or, in more severe cases, chemical burns.[2]
-
Serious Eye Damage: Contact with eyes can cause significant damage.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4][5]
-
Harmful if Swallowed: Ingestion can be toxic.[6]
Given these potential risks, a robust personal protective equipment (PPE) strategy is not just recommended; it is imperative.
Your Armor: Essential Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact and potential absorption. Always inspect gloves for integrity before use.[1][6][7][8] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect against accidental splashes to the eyes, which can cause serious damage.[1][7][8][9][10] |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[2][8][11] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | To minimize the inhalation of any dust or vapors. |
The Workflow of Safety: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following diagram illustrates the lifecycle of this compound within the laboratory, highlighting critical safety checkpoints.
Caption: Safe handling workflow for this compound.
Step-by-Step Operational Plan
Adherence to a detailed operational plan minimizes the risk of exposure and ensures the well-being of all laboratory personnel.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the label on the container matches the product ordered.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Ensure the container is tightly sealed.[3][4][8][11]
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[8][11]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in Section 2.
-
Weighing and Transfer: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use appropriate tools like spatulas and weighing paper.
-
Spill Preparedness: Have a chemical spill kit readily accessible. In the event of a minor spill, it can be cleaned up by trained laboratory personnel using appropriate absorbent materials.[1][8] For major spills, evacuate the area and follow your institution's emergency procedures.[1]
Post-Experiment Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[7]
Responsible Disposal: A Commitment to Environmental Safety
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[1]
Disposal Procedures
-
Follow Regulations: All chemical waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[1][8]
-
Licensed Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[10][11] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[10][11]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.
References
- Quora. (2024-04-14).
- XPRESS CHEMS. (2025-09-04). Safety First: Best Practices for Handling Research Chemicals.
- New Mexico State University. Chemical Safety in Research and Teaching.
- Santa Cruz Biotechnology.
- Carl ROTH. (2024-05-07).
- Rosalind Franklin University.
- Matrix Scientific. 4-[4-(sec-Butyl)
- Penta chemicals. (2024-05-07).
- Sigma-Aldrich. (2025-09-23).
- Carl ROTH. (2025-03-31).
- Rosalind Franklin University.
- Oreate AI Blog. (2026-01-08). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- AK Scientific, Inc. 3-[(4-Ethylphenoxy)
- CymitQuimica. (2024-12-19). Safety Data Sheet - 4-(2-METHOXYPHENOXY)PIPERIDINE HCL.
- Thermo Fisher Scientific. (2025-10-16). SAFETY DATA SHEET - 4-(2-Methoxy-5-methylphenoxy)piperidine.
- Fisher Scientific. (2025-12-20). SAFETY DATA SHEET - 4-(2-Methoxyphenyl)piperidine.
- Echemi. (2019-07-15). Piperidine, 2-[2-(4-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
- CDH Fine Chemical.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. quora.com [quora.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. matrixscientific.com [matrixscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
